Product packaging for 5-Acetylsalicylic acid(Cat. No.:CAS No. 13110-96-8)

5-Acetylsalicylic acid

Cat. No.: B080559
CAS No.: 13110-96-8
M. Wt: 180.16 g/mol
InChI Key: NZRDKNBIPVLNHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Acetylsalicylic acid is an aromatic ketone.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8O4 B080559 5-Acetylsalicylic acid CAS No. 13110-96-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-acetyl-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c1-5(10)6-2-3-8(11)7(4-6)9(12)13/h2-4,11H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZRDKNBIPVLNHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20156896
Record name 5-Acetylsalicylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20156896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13110-96-8
Record name 5-Acetylsalicylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13110-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Acetylsalicylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013110968
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Acetylsalicylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20156896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-acetylsalicylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.746
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Multifaceted Mechanism of Action of 5-Acetylsalicylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Acetylsalicylic acid (aspirin), a cornerstone of pharmacotherapy for over a century, continues to be a subject of intensive research due to its diverse physiological effects. While its primary mechanism of action—the irreversible inhibition of cyclooxygenase (COX) enzymes—is well-established, emerging evidence reveals a more complex and multifaceted interaction with various cellular signaling pathways. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound, intended for researchers, scientists, and drug development professionals. It consolidates quantitative data on enzyme inhibition and pharmacokinetics, details key experimental protocols, and presents visual representations of the critical signaling pathways involved.

Primary Mechanism of Action: Cyclooxygenase Inhibition

The principal therapeutic effects of this compound stem from its ability to irreversibly inhibit the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins (B1171923) and thromboxanes, key mediators of inflammation, pain, fever, and platelet aggregation.[2] Aspirin (B1665792) acts as an acetylating agent, covalently modifying a serine residue within the active site of the COX enzymes, thereby blocking substrate access and leading to their irreversible inactivation.[1]

Quantitative Data: COX Inhibition

The inhibitory potency of aspirin varies between the two COX isoforms, with a generally higher affinity for COX-1.[3] The half-maximal inhibitory concentration (IC50) values are a critical parameter for quantifying this inhibition.

Enzyme IC50 (µM) Assay System Reference
COX-15Purified enzyme[3]
COX-2210Purified enzyme[3]
COX-13.57Human Articular Chondrocytes[4]
COX-229.3Human Articular Chondrocytes[4]
Signaling Pathway: Arachidonic Acid Cascade Inhibition

The inhibition of COX enzymes by aspirin disrupts the arachidonic acid cascade, leading to a reduction in the synthesis of various pro-inflammatory and pro-thrombotic mediators.

Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Stimuli AA Arachidonic Acid PLA2->AA COX1 COX-1 AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Thromboxanes Thromboxanes (e.g., TXA2) PGH2_1->Thromboxanes Prostaglandins_const Prostaglandins (e.g., PGE2, PGI2) (Housekeeping) PGH2_1->Prostaglandins_const Prostaglandins_inflam Prostaglandins (e.g., PGE2) (Inflammation) PGH2_2->Prostaglandins_inflam Platelet Platelet Aggregation Thromboxanes->Platelet Inflammation Inflammation, Pain, Fever Prostaglandins_inflam->Inflammation Aspirin This compound (Aspirin) Aspirin->COX1 Aspirin->COX2

Aspirin's inhibition of COX-1 and COX-2 in the arachidonic acid pathway.

Antiplatelet Effects: Inhibition of Thromboxane (B8750289) Synthesis

Aspirin's anti-thrombotic properties are primarily due to the irreversible inhibition of COX-1 within platelets.[1] Platelets, being anucleated, cannot synthesize new COX-1 enzyme. Thus, the inhibitory effect of a single dose of aspirin persists for the entire lifespan of the platelet (approximately 7-10 days).[1] This leads to a sustained reduction in the production of thromboxane A2 (TXA2), a potent promoter of platelet aggregation.[5]

Quantitative Data: Dose-Dependent Inhibition of Platelet Aggregation

The antiplatelet effect of aspirin is dose-dependent, with low doses being effective for cardiovascular prophylaxis.

Aspirin Dose (mg/day) Inhibition of Collagen-Induced Platelet Aggregation (%) Inhibition of ADP-Induced Platelet Aggregation (%) Reference
40Dose-dependent inhibition observedDose-dependent inhibition observed[6]
80-160Optimal inhibitionSignificant inhibition[6]
325Minimum platelet aggregation observedSignificant inhibition[7]
>100Significantly greater inhibition than lower doses-[7]

Beyond Cyclooxygenase: Modulation of Inflammatory Signaling Pathways

Recent research has illuminated additional mechanisms through which this compound and its primary metabolite, salicylic (B10762653) acid, exert their anti-inflammatory effects. These include the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway and the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ).

NF-κB Signaling Pathway

Salicylic acid has been shown to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of numerous pro-inflammatory genes.[1] The precise mechanism is complex and may involve the inhibition of IκB kinase (IKK), which is responsible for the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκB.[8]

Inhibition of the NF-κB signaling pathway by salicylic acid.
PPAR-γ Activation

5-aminosalicylic acid (5-ASA), a related compound and a metabolite of some aspirin formulations, has been shown to activate peroxisome proliferator-activated receptor-gamma (PPAR-γ).[9] PPAR-γ is a nuclear receptor that plays a crucial role in regulating inflammation and is highly expressed in the colon.[9] Activation of PPAR-γ by 5-ASA leads to the downregulation of pro-inflammatory gene expression.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ASA 5-Aminosalicylic Acid (5-ASA) PPARg PPAR-γ ASA->PPARg Binding RXR RXR PPARg->RXR Heterodimerization Complex PPAR-γ/RXR Heterodimer RXR->Complex PPRE PPRE (Peroxisome Proliferator Response Element) Complex->PPRE Binding Transcription Gene Transcription (Anti-inflammatory genes) PPRE->Transcription

Activation of the PPAR-γ signaling pathway by 5-aminosalicylic acid.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by rapid absorption and hydrolysis to its active metabolite, salicylic acid.[10][11] The pharmacokinetic parameters can vary depending on the formulation and dose.[12]

Quantitative Data: Pharmacokinetic Parameters
Parameter Acetylsalicylic Acid (Aspirin) Salicylic Acid Reference
Oral Bioavailability 40-50%-[11]
Time to Peak Plasma Concentration (Tmax) 0.25 - 2 hours1 - 4 hours[12][13]
Volume of Distribution (Vd) ~0.15 L/kg~0.17 L/kg[11]
Elimination Half-life (t1/2) 15 - 20 minutes2 - 3 hours (low doses)[11]
Protein Binding 49%90-95%[11]

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay (Colorimetric)

This protocol provides a general framework for determining the IC50 of aspirin for COX-1 and COX-2 using a colorimetric assay.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme

  • Colorimetric Substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Arachidonic Acid

  • This compound (Aspirin)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare a stock solution of aspirin in a suitable solvent (e.g., DMSO) and create a series of dilutions. Prepare working solutions of COX enzymes, heme, and colorimetric substrate in assay buffer.

  • Assay Setup: In a 96-well plate, add assay buffer, heme, aspirin at various concentrations (or vehicle for control), and the respective COX enzyme.

  • Incubation: Incubate the plate at 25°C for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

  • Reaction Initiation: Add the colorimetric substrate to all wells, followed by the addition of arachidonic acid to initiate the reaction.

  • Measurement: Immediately read the absorbance at the appropriate wavelength (e.g., 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each aspirin concentration relative to the control and determine the IC50 value.

start Start prep_reagents Prepare Reagents (Aspirin dilutions, enzymes, etc.) start->prep_reagents setup_plate Set up 96-well Plate (Buffer, Heme, Aspirin, COX enzyme) prep_reagents->setup_plate incubate Incubate (25°C, 15 min) setup_plate->incubate add_substrate Add Colorimetric Substrate and Arachidonic Acid incubate->add_substrate read_absorbance Read Absorbance (e.g., 590 nm) add_substrate->read_absorbance analyze_data Analyze Data (Calculate % inhibition, IC50) read_absorbance->analyze_data end End analyze_data->end

Workflow for a colorimetric COX inhibition assay.
Platelet Aggregation Assay (Light Transmittance Aggregometry)

This protocol outlines the measurement of platelet aggregation in response to an agonist in the presence of aspirin.

Materials:

  • Platelet-rich plasma (PRP)

  • Platelet-poor plasma (PPP)

  • Agonist (e.g., arachidonic acid, collagen, ADP)

  • This compound (Aspirin)

  • Aggregometer

Procedure:

  • Sample Preparation: Obtain PRP and PPP from citrated whole blood by centrifugation.

  • Incubation: Incubate PRP with aspirin at the desired concentration or a vehicle control.

  • Aggregation Measurement: Place the PRP sample in the aggregometer cuvette and establish a baseline. Add the agonist to induce platelet aggregation.

  • Data Acquisition: Record the change in light transmittance over time as platelets aggregate.

  • Data Analysis: Determine the maximal aggregation and the slope of the aggregation curve. Compare the results from aspirin-treated samples to the control.

Conclusion

The mechanism of action of this compound is a paradigm of how a single molecule can exert a wide range of therapeutic effects through its interaction with multiple biological targets. While the irreversible inhibition of COX enzymes remains the cornerstone of its activity, the modulation of other signaling pathways such as NF-κB and PPAR-γ contributes to its complex pharmacological profile. A thorough understanding of these mechanisms, supported by robust quantitative data and detailed experimental methodologies, is crucial for the continued development of novel therapeutic strategies and for optimizing the clinical use of this remarkable drug.

References

An In-Depth Technical Guide on the Chemical Properties of 5-Acetylsalicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

5-Acetylsalicylic acid, a derivative of salicylic (B10762653) acid, is a compound of interest in pharmaceutical and chemical research.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, stability, and biological activity. Detailed experimental protocols for its synthesis, purification, and characterization are presented, accompanied by structured data tables and workflow visualizations to facilitate understanding and replication by researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a white to light yellow crystalline powder.[3][4] Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Formula C9H8O4[1][3][5]
Molecular Weight 180.16 g/mol [1][5]
CAS Number 13110-96-8[1][3]
Appearance White to cream crystals or powder[3][4]
Melting Point 214-216 °C[3]
Boiling Point (Predicted) 413.0 ± 35.0 °C[3]
Density (Predicted) 1.365 ± 0.06 g/cm³[3]
pKa (Predicted) 2.62 ± 0.10[3]
LogP 2.2[5]
Solubility

The solubility of this compound has been determined in various solvents. It is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 36 mg/mL (199.82 mM).[1]

SolventSolubilityTemperatureSource
DMSO36 mg/mL (199.82 mM)25 °C[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

Mass Spectrometry

Mass spectrometry data reveals the mass-to-charge ratio of the molecule and its fragments.

Spectrum TypePrecursor TypePrecursor m/zSource
MS2[M+H]+181.0495[5]
MS2[M-H]-179.035[5]

Stability and Reactivity

This compound is sensitive to moisture and can hydrolyze.[3] It should be stored in a dry environment, typically at 2-8°C.[3] The compound is incompatible with strong oxidizing agents, strong bases, and strong acids.[6]

Biological Activity and Signaling Pathways

This compound is recognized as a nonsteroidal anti-inflammatory drug (NSAID).[1] It is an active metabolite of sulfasalazine (B1682708) and exhibits anti-inflammatory effects, making it relevant for the study of inflammatory bowel disease (IBD).[2]

The compound has been shown to modulate several key signaling pathways:

  • COX-2/PGE2 Pathway: It downregulates the inducible cyclooxygenase/prostaglandin E2 (COX-2/PGE2) signaling in inflammatory cells.[1]

  • NF-κB Pathway: It generally decreases the nuclear factor κB (NF-κB) activity induced by TNF-α by modulating the NF-κB inhibitor, IκBα.[1]

  • Wnt/β-catenin Pathway: 5-ASA has been found to increase β-catenin expression and phosphorylation while reducing the expression of Wnt/β-catenin target genes.[1]

  • PPAR-γ Pathway: It enhances the expression and activity of PPAR-γ and promotes its translocation to the nucleus, which is followed by the induction of the tumor suppressor gene PTEN and activation of caspases.[1]

  • MAPK and PI3K/Akt Pathways: The compound also interferes with the mitogen-activated protein kinase (MAPK) and phosphatidylinositol-4,5-bisphosphate 3-kinase (PI3K)/Akt pathways.[1]

G cluster_stimuli Inflammatory Stimuli cluster_drug Drug Action cluster_pathways Signaling Pathways cluster_cellular Cellular Response TNF-α TNF-α NF-κB NF-κB TNF-α->NF-κB activates IL-1 IL-1 IL-1->NF-κB activates 5-ASA 5-ASA COX-2 COX-2 5-ASA->COX-2 inhibits 5-ASA->NF-κB inhibits IκBα IκBα 5-ASA->IκBα modulates Wnt Wnt 5-ASA->Wnt inhibits β-catenin β-catenin 5-ASA->β-catenin increases expression PPAR-γ PPAR-γ 5-ASA->PPAR-γ enhances MAPK MAPK 5-ASA->MAPK interferes PI3K/Akt PI3K/Akt 5-ASA->PI3K/Akt interferes PGE2 PGE2 COX-2->PGE2 Inflammation Inflammation PGE2->Inflammation promotes NF-κB->Inflammation promotes IκBα->NF-κB Wnt->β-catenin PTEN PTEN PPAR-γ->PTEN induces Caspases Caspases PPAR-γ->Caspases activates Apoptosis Apoptosis PTEN->Apoptosis promotes Caspases->Apoptosis induces

Signaling pathways modulated by this compound (5-ASA).

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via Fries rearrangement of aspirin (B1665792) (2-acetoxybenzoic acid).[7]

Materials:

  • 2-Acetoxybenzoic acid (Aspirin)

  • Anhydrous aluminum chloride

  • Nitrobenzene (solvent)

  • Acid solution (e.g., dilute HCl)

  • Deionized water

Procedure:

  • In a reaction vessel, dissolve 1 mole of 2-acetoxybenzoic acid in nitrobenzene.

  • Slowly add 3.3 moles of anhydrous aluminum chloride to the solution while stirring. Maintain the temperature at room temperature.

  • Allow the reaction to proceed for 1 hour at room temperature.[7]

  • After 1 hour, slowly add an acid solution to the reaction mixture to quench the reaction and precipitate the product.

  • Continue stirring until no new solids are formed.

  • Filter the resulting suspension to collect the crude this compound.

  • Wash the filter cake with deionized water.

  • Dry the crude product.

G cluster_synthesis Synthesis cluster_purification Purification Start Start Dissolve Dissolve Aspirin in Nitrobenzene Start->Dissolve Add_Catalyst Add Anhydrous Aluminum Chloride Dissolve->Add_Catalyst React React for 1h at Room Temp Add_Catalyst->React Quench Quench with Acid Solution React->Quench Filter Filter Suspension Quench->Filter Wash Wash with Deionized Water Filter->Wash Dry Dry Crude Product Wash->Dry End_Synthesis Crude 5-ASA Dry->End_Synthesis Dissolve_Crude Dissolve Crude Product in Hot Ethanol (B145695) End_Synthesis->Dissolve_Crude Recrystallize Recrystallize in Ice-Water Bath Dissolve_Crude->Recrystallize Filter_Crystals Filter Crystals Recrystallize->Filter_Crystals Dry_Crystals Dry Purified Product Filter_Crystals->Dry_Crystals End_Purification Pure 5-ASA Dry_Crystals->End_Purification

Workflow for the synthesis and purification of this compound.
Purification by Recrystallization

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Ice-water bath

Procedure:

  • Add the crude product to a minimal amount of hot ethanol and stir until it is completely dissolved.[8]

  • Place the solution in an ice-water bath to induce recrystallization.[8]

  • Once crystals have formed, filter the solution to collect the purified this compound.

  • Wash the crystals with cold deionized water.

  • Dry the purified product.

Characterization by Aqueous Acid-Base Titration

The purity of the synthesized this compound can be determined by titration.[4]

Materials:

Procedure:

  • Accurately weigh a sample of the synthesized this compound and dissolve it in a known volume of deionized water.

  • Add a few drops of phenolphthalein indicator to the solution.

  • Titrate the solution with the standardized NaOH solution until a persistent pink color is observed.

  • Record the volume of NaOH solution used.

  • Calculate the purity of the this compound based on the stoichiometry of the reaction.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3) in an NMR tube.[9] For ¹³C NMR, a higher concentration (50-100 mg) is typically used.[9]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.

  • Data Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm the structure of this compound.

Mass Spectrometry (MS):

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent.[9]

  • Data Acquisition: Analyze the sample using a mass spectrometer with an appropriate ionization technique (e.g., ESI). Scan a mass range that includes the expected molecular weight (180.16 g/mol ).[9]

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

G cluster_titration Purity Analysis (Titration) cluster_structure Structural Analysis cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry Sample Purified 5-ASA Sample Dissolve_T Dissolve in Water Sample->Dissolve_T Prep_NMR Prepare Sample in Deuterated Solvent Sample->Prep_NMR Prep_MS Prepare Dilute Solution Sample->Prep_MS Add_Indicator Add Phenolphthalein Dissolve_T->Add_Indicator Titrate Titrate with NaOH Add_Indicator->Titrate Calculate_Purity Calculate Purity Titrate->Calculate_Purity Acquire_NMR Acquire ¹H & ¹³C Spectra Prep_NMR->Acquire_NMR Analyze_NMR Analyze Chemical Shifts & Coupling Acquire_NMR->Analyze_NMR Acquire_MS Acquire Mass Spectrum Prep_MS->Acquire_MS Analyze_MS Analyze Molecular Ion & Fragmentation Acquire_MS->Analyze_MS

Workflow for the analytical characterization of this compound.

References

5-Acetylsalicylic Acid: A Core Metabolite of Sulfasalazine - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfasalazine (B1682708), a cornerstone in the treatment of inflammatory bowel diseases (IBD) and rheumatoid arthritis, undergoes a critical metabolic transformation primarily within the colon. This process, mediated by gut microbiota, cleaves sulfasalazine into its two principal components: sulfapyridine (B1682706) and 5-aminosalicylic acid (5-ASA). While 5-ASA is widely recognized as the therapeutically active moiety in IBD, its subsequent metabolism into 5-acetylsalicylic acid (N-acetyl-5-aminosalicylic acid, Ac-5-ASA) represents a significant step in its pharmacokinetic profile and overall disposition. This technical guide provides an in-depth exploration of this compound as a key metabolite of sulfasalazine, focusing on its formation, quantification, and potential biological relevance.

Metabolic Pathway of Sulfasalazine to this compound

Sulfasalazine functions as a prodrug, designed to deliver 5-ASA to the colon. The metabolic cascade is a two-step process initiated by bacterial azoreductases in the colon, followed by N-acetylation of the liberated 5-ASA.

cluster_colon Colon Lumen cluster_enterocytes_liver Intestinal Epithelium & Liver Sulfasalazine Sulfasalazine Sulfapyridine Sulfapyridine Sulfasalazine->Sulfapyridine FiveASA_lumen 5-Aminosalicylic Acid (5-ASA) Sulfasalazine->FiveASA_lumen Bacterial Azoreductases FiveASA_tissue 5-Aminosalicylic Acid (5-ASA) FiveASA_lumen->FiveASA_tissue Absorption FiveAcetylASA This compound (Ac-5-ASA) FiveASA_tissue->FiveAcetylASA N-Acetyltransferase (NAT)

Metabolic conversion of sulfasalazine to this compound.

Approximately 90% of an oral dose of sulfasalazine reaches the colon intact.[1] There, gut bacteria cleave the azo bond to release 5-ASA and sulfapyridine.[1][2] While sulfapyridine is readily absorbed, a significant portion of 5-ASA acts locally on the colonic mucosa.[1] The absorbed fraction of 5-ASA undergoes extensive N-acetylation in the intestinal epithelial cells and the liver to form this compound.[1] This acetylation is a critical step in the metabolism and subsequent elimination of 5-ASA.

Pharmacokinetics of this compound

The formation of this compound significantly influences the disposition of 5-ASA derived from sulfasalazine. The pharmacokinetic parameters of Ac-5-ASA are distinct from its parent compound.

ParameterSulfasalazine Administration5-ASA Administration (for comparison)Reference
Ac-5-ASA Cmax (Maximum Plasma Concentration) 0.5 ± 0.2 µM13.3 ± 3.6 µM (enema)[3]
Ac-5-ASA Tmax (Time to Maximum Plasma Concentration) 12 hours7 hours (enema)[3]
Urinary Excretion (as % of ingested 5-ASA moiety) 11.16 ± 10.52%23.25 ± 10.65% (mesalazine)[4]
Serum Ratio (5-ASA:Ac-5-ASA) at 6h 0.54 ± 0.441.02 ± 0.44 (mesalazine)[4]
Half-life of Ac-5-ASA 5 to 10 hours5 to 10 hours[5]

Data presented as mean ± standard deviation where available.

The rate of acetylation is influenced by the N-acetyltransferase (NAT) enzyme phenotype of an individual, which can be categorized as either "slow" or "fast" acetylators.[6] However, studies have shown that serum concentrations of 5-ASA and Ac-5-ASA do not significantly differ between fast and slow acetylators following sulfasalazine administration.[3]

Potential Biological Activity of this compound: The PPAR-γ Pathway

While 5-ASA is considered the primary active component of sulfasalazine in IBD, emerging evidence suggests that its metabolite, this compound, may also possess biological activity. One of the key signaling pathways implicated in the anti-inflammatory effects of 5-ASA is the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) pathway. 5-ASA has been identified as a ligand for PPAR-γ.[4][7] Activation of PPAR-γ in colonic epithelial cells has been shown to exert anti-inflammatory effects.[4][7] Although the direct interaction of this compound with PPAR-γ is less characterized, its structural similarity to 5-ASA suggests a potential role.

FiveASA 5-ASA / Ac-5-ASA PPARg_cytoplasm PPAR-γ (Cytoplasm) FiveASA->PPARg_cytoplasm Binds to PPARg_nucleus PPAR-γ (Nucleus) PPARg_cytoplasm->PPARg_nucleus Translocation PPRE PPRE PPARg_nucleus->PPRE Forms heterodimer with RXR NFkB NF-κB PPARg_nucleus->NFkB Inhibits RXR RXR RXR->PPRE AntiInflammatory_Genes Anti-inflammatory Gene Expression PPRE->AntiInflammatory_Genes Activates ProInflammatory_Genes Pro-inflammatory Gene Expression NFkB->ProInflammatory_Genes Activates

Proposed PPAR-γ signaling pathway for 5-ASA and its metabolite.

The activation of PPAR-γ by 5-ASA leads to the inhibition of the pro-inflammatory transcription factor NF-κB.[1] This, in turn, reduces the expression of pro-inflammatory cytokines.[1] Further research is warranted to elucidate the specific contribution of this compound to the modulation of this and other signaling pathways.

Experimental Protocols

Synthesis of this compound (Reference Standard)

This protocol is adapted from the synthesis of a similar 5-ASA derivative and can be used to produce a reference standard for analytical purposes.

Materials:

Procedure:

  • Dissolve 5-aminosalicylic acid in dichloromethane in a round-bottom flask.

  • Add a catalytic amount of pyridine to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add acetic anhydride to the cooled solution with stirring.

  • Allow the reaction to proceed at room temperature, monitoring by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction with the addition of water.

  • Perform a liquid-liquid extraction using dichloromethane.

  • Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield pure this compound.

  • Characterize the final product by NMR, mass spectrometry, and melting point analysis to confirm its identity and purity.

Quantification of this compound in Plasma by HPLC

This protocol provides a general framework for the determination of this compound in plasma samples.

Sample Preparation:

  • To 1 mL of plasma, add a suitable internal standard (e.g., N-acetyl-4-aminosalicylic acid).

  • Precipitate proteins by adding 2 mL of acetonitrile (B52724).

  • Vortex the mixture for 1 minute and then centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of 15% acetonitrile and 85% 20 mM ammonium (B1175870) acetate buffer (pH adjusted to 3.5 with acetic acid)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: UV absorbance at 313 nm

Analysis:

  • Construct a calibration curve using standard solutions of this compound of known concentrations.

  • Inject the prepared plasma samples into the HPLC system.

  • Identify and quantify the this compound peak based on its retention time and the calibration curve.

Quantification of this compound in Plasma by LC-MS/MS

For higher sensitivity and selectivity, an LC-MS/MS method is recommended.

Sample Preparation:

  • To 100 µL of plasma, add an internal standard (e.g., deuterated this compound).

  • Precipitate proteins by adding 300 µL of methanol.

  • Vortex and centrifuge as described in the HPLC protocol.

  • Dilute the supernatant with water prior to injection.

LC-MS/MS Conditions:

  • LC System: A standard HPLC or UPLC system.

  • Column: A suitable C18 column.

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in negative mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and the internal standard. For Ac-5-ASA, a common transition is m/z 194 -> 150.[5]

Analysis:

  • Develop a calibration curve using standards prepared in a biological matrix.

  • Analyze the samples and quantify the analyte using the peak area ratio of the analyte to the internal standard.

Experimental Workflow for a Pharmacokinetic Study

cluster_study_design Study Design & Dosing cluster_sampling Sample Collection cluster_analysis Sample Analysis cluster_data_analysis Data Analysis Subject_Recruitment Subject Recruitment & Consent Dosing Sulfasalazine Administration Subject_Recruitment->Dosing Blood_Sampling Timed Blood Sampling Dosing->Blood_Sampling Sample_Processing Plasma Separation & Storage Blood_Sampling->Sample_Processing Extraction Extraction & Sample Preparation Sample_Processing->Extraction LCMS_Analysis LC-MS/MS Analysis Extraction->LCMS_Analysis Data_Processing Data Processing & Quantification LCMS_Analysis->Data_Processing PK_Analysis Pharmacokinetic Modeling Data_Processing->PK_Analysis

Workflow for a pharmacokinetic study of sulfasalazine metabolites.

Conclusion

This compound is a major metabolite of sulfasalazine, formed through the N-acetylation of the therapeutically active 5-ASA. Its formation is a key determinant of the pharmacokinetic profile of 5-ASA delivered to the colon. Understanding the quantitative aspects of its formation and disposition, as well as its potential biological activities, is crucial for optimizing therapies based on sulfasalazine and other 5-ASA prodrugs. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the role of this compound in the context of inflammatory diseases.

References

A Technical Guide to the Discovery and Synthesis of Acetylsalicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This whitepaper provides a comprehensive technical overview of the discovery, mechanism of action, and synthesis of acetylsalicylic acid (aspirin), a cornerstone of modern pharmacology. Note: The nomenclature "5-Acetylsalicylic acid" as specified in the query is not a recognized chemical name for a common pharmaceutical. This document pertains to 2-acetoxybenzoic acid, universally known as acetylsalicylic acid or aspirin (B1665792). We delve into the historical context of its development, from the use of willow bark in ancient times to its first pure synthesis. Detailed experimental protocols for both traditional and contemporary laboratory synthesis are provided, alongside a summary of industrial manufacturing considerations. Quantitative data on reaction parameters and yields are systematically presented in tabular format for comparative analysis. Furthermore, this guide includes detailed diagrams of the primary synthesis workflow and the established signaling pathway for its mechanism of action, rendered using the DOT language to ensure clarity and precision for technical audiences.

Discovery and Historical Context

The journey of acetylsalicylic acid from a folk remedy to a globally recognized pharmaceutical is a multi-century narrative.

  • Ancient Origins : The use of salicylate-rich plants for medicinal purposes dates back to ancient civilizations. Sumerian clay tablets and the Egyptian Ebers Papyrus mention the use of willow bark to reduce fever and pain.[1][2] Around 400 BC, Hippocrates documented the use of a tea made from willow bark for similar effects.[2]

  • Isolation of the Active Compound : In 1828, Joseph Buchner, a professor at Munich University, successfully isolated the active compound from willow bark, naming it "salicin".[3] A year later, French pharmacist Henri Leroux improved the extraction process.[3] The more potent salicylic (B10762653) acid was derived from salicin (B1681394) in 1838 by Italian chemist Raffaele Piria.[3][4]

  • First Synthesis : The first synthesis of acetylsalicylic acid was achieved in 1853 by French chemist Charles Frédéric Gerhardt, who treated sodium salicylate (B1505791) with acetyl chloride.[1][2][3] However, the resulting compound was impure and unstable, failing to attract significant interest.[3]

  • Stable Synthesis and Commercialization : The development of a stable, pure form of acetylsalicylic acid is credited to scientists at the German company Bayer. On August 10, 1897, Felix Hoffmann, a chemist at Bayer, synthesized a pure and stable form of acetylsalicylic acid by refluxing salicylic acid with acetic anhydride (B1165640).[4][5] This breakthrough was reportedly motivated by the need for a less irritating alternative to sodium salicylate for his father, who suffered from rheumatism.[5][6] There is some historical debate, with claims from Arthur Eichengrün, another Bayer chemist, that the synthesis was conducted under his direction.[6] Bayer registered the compound under the trademark "Aspirin" on February 1, 1899, and it was patented in the United States in 1900.[1][3]

Mechanism of Action

Acetylsalicylic acid exerts its therapeutic effects—analgesic, anti-inflammatory, antipyretic, and antithrombotic—primarily through the irreversible inhibition of the cyclooxygenase (COX) enzymes.[7][8]

  • COX Enzyme Inhibition : There are two main isoforms of the COX enzyme: COX-1 and COX-2.[8]

    • COX-1 is constitutively expressed in most cells and is involved in homeostatic functions, such as protecting the gastric mucosa and regulating platelet aggregation.[9]

    • COX-2 is an inducible enzyme, with its expression upregulated at sites of inflammation.[8]

  • Acetylation Process : Aspirin acts as an acetylating agent. It covalently transfers its acetyl group to a serine residue within the active site of the COX enzymes (serine 530 in COX-1 and serine 516 in COX-2).[7][8][9] This acetylation is irreversible and blocks the enzyme's ability to convert arachidonic acid into prostaglandins (B1171923) and thromboxanes, which are key mediators of pain, inflammation, and platelet aggregation.[7][8] Aspirin is significantly more potent in inhibiting COX-1 than COX-2.[9]

  • Signaling Pathway : The inhibition of COX-1 in platelets prevents the formation of Thromboxane A2 (TXA2), a potent promoter of platelet aggregation.[7] This is the basis for aspirin's antithrombotic effect, which is crucial for preventing cardiovascular events like heart attacks and strokes.[7] The inhibition of COX-2 reduces the synthesis of prostaglandins involved in inflammation and pain signaling.

Mechanism_of_Action_ASA cluster_membrane Cell Membrane cluster_cytosol Cytosol MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid PLA2 COX1 COX-1 ArachidonicAcid->COX1 COX2 COX-2 ArachidonicAcid->COX2 ThromboxaneA2 Thromboxane A2 COX1->ThromboxaneA2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation PlateletAggregation Platelet Aggregation ThromboxaneA2->PlateletAggregation ASA Acetylsalicylic Acid (Aspirin) ASA->COX1 Irreversible Acetylation ASA->COX2 Irreversible Acetylation

Figure 1: Mechanism of action for Acetylsalicylic Acid (Aspirin).

Synthesis of Acetylsalicylic Acid

The primary industrial and laboratory method for synthesizing acetylsalicylic acid is the esterification of salicylic acid with acetic anhydride.

General Reaction

Salicylic acid is treated with an excess of acetic anhydride, typically in the presence of an acid catalyst, to acetylate the phenolic hydroxyl group of the salicylic acid.

C₇H₆O₃ (Salicylic Acid) + C₄H₆O₃ (Acetic Anhydride) → C₉H₈O₄ (Acetylsalicylic Acid) + CH₃COOH (Acetic Acid)

Synthesis Workflow

Synthesis_Workflow_ASA start Start Materials: - Salicylic Acid - Acetic Anhydride - Catalyst reaction Reaction: Combine reactants and catalyst. Heat mixture (e.g., 50-75°C). start->reaction hydrolysis Hydrolysis: Add water to decompose excess acetic anhydride. reaction->hydrolysis crystallization Crystallization: Cool mixture in an ice bath to precipitate crude product. hydrolysis->crystallization filtration Vacuum Filtration: Isolate crude solid product. Wash with cold water. crystallization->filtration recrystallization Recrystallization (Purification): Dissolve crude product in warm ethanol (B145695). Add water and cool to form pure crystals. filtration->recrystallization drying Drying: Collect pure crystals by filtration. Dry to constant weight. recrystallization->drying analysis Analysis: - Determine Percent Yield - Measure Melting Point - Purity Test (e.g., FeCl3) drying->analysis end_product Final Product: Pure Acetylsalicylic Acid analysis->end_product

Figure 2: General experimental workflow for the synthesis of Aspirin.

Data Presentation

The following tables summarize quantitative data from typical laboratory synthesis protocols.

Table 1: Reactant Quantities and Reaction Conditions
ParameterValueSource
Salicylic Acid1.0 - 5.0 g[10][11][12]
Acetic Anhydride3.0 - 7.0 mL[11][12][13]
CatalystH₂SO₄ (conc., 5-8 drops) or H₃PO₄ (85%, 5 drops)[10][11][14]
Reaction Temperature50 - 100 °C[12][13][15]
Reaction Time10 - 30 minutes[13][14]
Table 2: Yield and Purity Data
ParameterValueNotes
Theoretical YieldDependent on starting mass of salicylic acidSalicylic acid is the limiting reagent.
Experimental Yield (H₂SO₄ catalyst)~79.8%Mean yield from a comparative study.[13][16]
Experimental Yield (H₃PO₄ catalyst)~79.4%Mean yield from a comparative study; considered a "greener" alternative.[13][16]
Melting Point (Literature)135 - 136 °CA sharp melting point in this range indicates high purity.[14]
Purity Test (FeCl₃)Negative (no color change)A purple color indicates the presence of unreacted salicylic acid (phenolic -OH group).[10][17]

Experimental Protocols

The following are detailed methodologies for key experiments.

Protocol 1: Laboratory Synthesis of Acetylsalicylic Acid

This protocol synthesizes results from multiple standard laboratory procedures.[10][11][14][17]

Materials:

  • Salicylic Acid (C₇H₆O₃): 2.0 g

  • Acetic Anhydride (C₄H₆O₃): 5.0 mL

  • Concentrated Sulfuric Acid (H₂SO₄) or 85% Phosphoric Acid (H₃PO₄): 5 drops

  • Ethanol (95%): ~10 mL

  • Distilled Water

  • Equipment: 125-mL Erlenmeyer flask, beaker, graduated cylinders, Büchner funnel, vacuum filtration apparatus, hot water bath, ice bath, stirring rod.

Procedure:

  • Reactant Combination: Accurately weigh 2.0 g of salicylic acid and transfer it to a 125-mL Erlenmeyer flask. In a fume hood, carefully add 5.0 mL of acetic anhydride to the flask, followed by 5 drops of the acid catalyst (H₂SO₄ or H₃PO₄).[11][14]

  • Reaction: Gently swirl the flask until the reactants are mixed. Heat the flask in a hot water bath maintained at approximately 75°C for 15 minutes.[11]

  • Hydrolysis of Excess Anhydride: Remove the flask from the heat and, while still in the fume hood, cautiously add 2 mL of distilled water to decompose the unreacted acetic anhydride. After the reaction subsides (approx. 2 minutes), add 20 mL of cold water to the flask.[11]

  • Crystallization: Cool the flask to room temperature to allow crystallization to begin. Subsequently, place the flask in an ice bath to maximize the precipitation of the crude acetylsalicylic acid.[11][14]

  • Isolation of Crude Product: Set up a Büchner funnel for vacuum filtration. Wet the filter paper with distilled water. Collect the solid crystals by filtering the mixture under suction. Wash the crystals with two small portions (5 mL each) of ice-cold distilled water.[14][17]

  • Recrystallization (Purification): Transfer the crude solid to a clean beaker. Add 8-10 mL of 95% ethanol and warm gently in the water bath until the solid dissolves completely.[17] Add approximately 17-20 mL of warm distilled water. Cover the beaker and allow it to cool slowly to room temperature, then place it in an ice bath to complete the recrystallization.

  • Final Filtration and Drying: Collect the purified crystals using vacuum filtration. Wash with a small amount of cold distilled water. Continue to draw air through the funnel to partially dry the crystals. Transfer the pure product to a pre-weighed watch glass and allow it to air dry completely.

  • Analysis: Weigh the final dried product to determine the experimental yield. Measure the melting point of the crystals.

Protocol 2: Purity Analysis using Ferric Chloride Test

This qualitative test detects the presence of unreacted salicylic acid.[10][17]

Materials:

  • Synthesized acetylsalicylic acid

  • Salicylic acid (as a positive control)

  • Commercial aspirin (as a comparison)

  • 1% Ferric Chloride (FeCl₃) solution

  • Test tubes

Procedure:

  • Set up three test tubes.

  • In test tube 1 (Positive Control), add a few crystals of salicylic acid and ~5 mL of distilled water.

  • In test tube 2 (Sample), add a few crystals of your synthesized acetylsalicylic acid and ~5 mL of distilled water.

  • In test tube 3 (Comparison), add a small amount of crushed commercial aspirin and ~5 mL of distilled water.

  • To each test tube, add 10 drops of 1% FeCl₃ solution and swirl.[17]

  • Observation: A deep purple color indicates a positive result for the phenolic hydroxyl group present in salicylic acid. A pure sample of acetylsalicylic acid should show no significant color change (or a faint yellow from the FeCl₃ solution itself).

Conclusion

Acetylsalicylic acid remains a vital therapeutic agent, with a rich history rooted in natural remedies and refined by chemical synthesis. Its primary mechanism, the irreversible acetylation of COX enzymes, is well-understood and forms the basis of its wide-ranging clinical applications. The synthesis via esterification of salicylic acid is a robust and efficient process, adaptable for both laboratory-scale preparation and large-scale industrial manufacture. The protocols and data presented in this guide offer a comprehensive technical foundation for professionals engaged in pharmaceutical research and development, providing the necessary details for replication, optimization, and analysis of this cornerstone drug.

References

The Biological Activity of 5-Acetylsalicylic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetylsalicylic acid, a structural isomer of the widely known acetylsalicylic acid (Aspirin), is a compound with significant biological activities, primarily centered around its anti-inflammatory properties. While often discussed in the context of its close relatives, Aspirin (B1665792) and 5-aminosalicylic acid (5-ASA), this compound possesses a distinct pharmacological profile that warrants specific investigation. This technical guide provides an in-depth exploration of the biological activities of this compound, focusing on its mechanisms of action, quantitative efficacy, and the experimental methodologies used for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Core Biological Activities and Mechanisms of Action

The primary biological activity of this compound is its anti-inflammatory effect, which is of particular interest in the context of inflammatory bowel disease (IBD).[1] The mechanisms underlying this activity are multifaceted and involve the modulation of key signaling pathways that regulate inflammation.

Activation of Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ)

A significant body of evidence points to the activation of Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) as a primary mechanism of action for the anti-inflammatory effects of 5-aminosalicylic acid (5-ASA), the active metabolite of this compound.[1][2] PPAR-γ is a nuclear receptor that plays a critical role in regulating inflammation.

Upon entering the cell, 5-ASA binds to and activates PPAR-γ. This activation leads to the translocation of the PPAR-γ/RXR heterodimer to the nucleus, where it binds to peroxisome proliferator response elements (PPREs) on target genes, ultimately leading to the downregulation of pro-inflammatory gene expression.[2]

PPAR_gamma_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ASA This compound ASA5 5-ASA ASA->ASA5 Metabolism PPARG_inactive PPAR-γ ASA5->PPARG_inactive Binds to & Activates PPARG_active PPAR-γ PPARG_inactive->PPARG_active Translocation RXR_inactive RXR RXR_active RXR RXR_inactive->RXR_active Translocation PPARG_RXR_complex PPAR-γ/RXR Heterodimer PPARG_active->PPARG_RXR_complex RXR_active->PPARG_RXR_complex PPRE PPRE PPARG_RXR_complex->PPRE Binds to AntiInflammatory_Genes Anti-inflammatory Gene Transcription PPRE->AntiInflammatory_Genes Activates

Figure 1: 5-ASA Activation of the PPAR-γ Signaling Pathway.
Modulation of the Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. While the precise effects of this compound on this pathway are still under investigation and can be context-dependent, studies on related salicylates suggest an inhibitory role.[3][4] Inhibition of NF-κB activation prevents the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. The proposed mechanism involves the inhibition of IκB kinase (IKK), which prevents the degradation of the inhibitory protein IκBα and the subsequent translocation of the active NF-κB dimer to the nucleus.

NFkB_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ASA This compound IKK IKK ASA->IKK Inhibits IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα IkBa IκBα IkBa_NFkB->IkBa Degradation of IκBα NFkB NF-κB (p50/p65) IkBa_NFkB->NFkB NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation ProInflammatory_Genes Pro-inflammatory Gene Transcription NFkB_nuc->ProInflammatory_Genes Activates

Figure 2: Proposed Inhibition of the NF-κB Signaling Pathway.

Quantitative Data on Biological Activity

Quantitative data for this compound is still emerging, with much of the available information focusing on its metabolite, 5-ASA, or its isomer, Aspirin. The following tables summarize the available quantitative data for this compound and related compounds for comparative purposes.

CompoundAssayCell Line/EnzymeIC50 / Effect
This compound CytotoxicityB16F10 (Murine Melanoma)4879 µM
This compound CytotoxicityL929 (Murine Fibroblast)305.6 µM
Aspirin COX-1 InhibitionPurified COX-1~5 µg/mL
Aspirin COX-2 InhibitionPurified COX-2~210 µg/mL
NO-donating Aspirin NF-κB DNA BindingHT-29 (Colon Cancer)5.6 µM (at 0.5h)

Table 1: In Vitro Biological Activity of this compound and Related Compounds. [3][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline key experimental protocols relevant to the study of this compound's biological activity.

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of a compound on cell proliferation and viability.

Workflow:

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with This compound A->B C Add MTT reagent B->C D Incubate C->D E Add solubilization solution (e.g., DMSO) D->E F Measure absorbance at 570 nm E->F

Figure 3: Workflow for the MTT Cell Viability Assay.

Methodology:

  • Cell Seeding: Plate cells (e.g., HT-29, L929) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 72 hours).[6]

  • MTT Addition: Following treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Protocol 2: NF-κB Luciferase Reporter Assay

This assay is used to quantify the activation of the NF-κB signaling pathway.

Workflow:

Luciferase_Assay_Workflow A Transfect cells with NF-κB reporter plasmid B Treat with This compound A->B C Stimulate with TNF-α (optional) B->C D Lyse cells C->D E Add luciferase substrate D->E F Measure luminescence E->F

Figure 4: Workflow for the NF-κB Luciferase Reporter Assay.

Methodology:

  • Transfection: Transfect cells (e.g., HEK293T) with a luciferase reporter plasmid containing NF-κB response elements. A co-transfection with a control plasmid (e.g., Renilla luciferase) is recommended for normalization.[7][8]

  • Compound Treatment: After transfection, treat the cells with this compound for a defined period.

  • Stimulation: Induce NF-κB activation by treating the cells with a stimulant such as Tumor Necrosis Factor-alpha (TNF-α).[8]

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Luciferase Assay: Add the appropriate luciferase substrate to the cell lysate.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to determine the relative NF-κB activity.

Protocol 3: PPAR-γ Activation Assay

This protocol can be adapted from studies on 5-ASA to assess the activation of PPAR-γ by this compound.[9]

Methodology:

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., HT-29) and treat with various concentrations of this compound for different time points (e.g., 3 to 48 hours).[9]

  • RNA Isolation and quantitative Real-Time PCR (qRT-PCR): Isolate total RNA and perform qRT-PCR to measure the mRNA expression levels of PPAR-γ and its target genes.

  • Western Blot Analysis: Prepare whole-cell lysates and perform Western blotting to determine the protein levels of PPAR-γ.

  • Reporter Gene Assay: Transfect cells with a PPAR-γ reporter plasmid and a control plasmid. Treat the cells with this compound and measure the luciferase activity to quantify PPAR-γ transcriptional activation.

Conclusion

This compound demonstrates significant biological activity, primarily as an anti-inflammatory agent. Its mechanisms of action are thought to involve the activation of the PPAR-γ pathway and modulation of the NF-κB signaling cascade, similar to its active metabolite, 5-ASA. While quantitative data specifically for this compound is still being accumulated, the existing information, combined with data from related compounds, provides a strong foundation for further research. The experimental protocols outlined in this guide offer a framework for the continued investigation of this promising compound. As research progresses, a more detailed understanding of the unique pharmacological profile of this compound will undoubtedly emerge, potentially leading to new therapeutic applications.

References

An In-depth Technical Guide on the Degradation Pathways of Acetylsalicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The user query specified "5-Acetylsalicylic acid." However, the predominant body of scientific literature on degradation pathways pertains to Acetylsalicylic Acid (ASA), commonly known as Aspirin (B1665792), which is chemically 2-(acetyloxy)benzoic acid. This compound is a distinct, less-studied isomer. This guide will focus on the extensively researched degradation pathways of Acetylsalicylic Acid (Aspirin), assuming it to be the compound of interest.

Executive Summary

Acetylsalicylic acid (ASA) is a cornerstone analgesic, anti-inflammatory, and antipyretic agent. Its therapeutic efficacy is intrinsically linked to its chemical stability. This technical guide provides a comprehensive overview of the degradation pathways of ASA, the factors influencing its stability, and the analytical methodologies employed for its study. The primary degradation route is hydrolysis, which is significantly affected by pH, temperature, and moisture, yielding salicylic (B10762653) acid and acetic acid. Other degradation pathways, including thermolysis, photolysis, and oxidation, also contribute to its decomposition under various stress conditions. Understanding these degradation kinetics and products is critical for the formulation development, manufacturing, and storage of ASA-containing pharmaceuticals to ensure their safety, quality, and efficacy.

Core Degradation Pathways

The degradation of Acetylsalicylic Acid is a multifaceted process involving several key pathways. The molecular integrity of ASA is primarily challenged by hydrolysis, but thermal, photolytic, and oxidative stresses also induce distinct degradation routes.

Hydrolysis

Hydrolysis is the most significant degradation pathway for ASA.[1][2][3] The ester linkage in the ASA molecule is susceptible to cleavage, yielding salicylic acid (SA) and acetic acid.[2][3][4] This reaction is catalyzed by the presence of moisture and is highly dependent on the pH of the environment.[1][5]

  • Acid-Catalyzed Hydrolysis: In acidic environments, such as the stomach, ASA remains relatively stable.[6][7] However, at very low pH and elevated temperatures, the hydrolysis rate increases.[5]

  • Base-Catalyzed Hydrolysis: The rate of hydrolysis is significantly accelerated in alkaline conditions (high pH).[6][7] In solutions with alkaline substances like acetates, carbonates, and hydroxides, the hydrolysis proceeds rapidly.[5]

  • Neutral Hydrolysis: Between pH 4 and 8, the hydrolysis is thought to result from the attack of a water molecule on the aspirin anion.[5]

The hydrolysis reaction generally follows pseudo-first-order kinetics.[1][4][8]

Hydrolysis_Pathway ASA Acetylsalicylic Acid SA Salicylic Acid ASA->SA Hydrolysis AA Acetic Acid ASA->AA Hydrolysis H2O H₂O (Moisture) H2O->ASA Catalysts pH (Acid/Base) Temperature Catalysts->ASA

Diagram 1. Primary Hydrolysis Pathway of Acetylsalicylic Acid.
Thermal Degradation (Thermolysis)

In the anhydrous (dry) state, ASA can decompose upon heating.[9][10] Thermal analysis shows that this decomposition occurs in two main steps.[9] The initial phase of decomposition, starting above 150°C, involves the formation of acetic acid and salicylic acid.[10][11] Mass spectrometry studies of the residue suggest that in the condensed phase, ASA first forms linear oligomers which are then converted into cyclic oligomers.[9]

Photodegradation

Exposure to light, particularly UV light, can accelerate the degradation of ASA.[1][12] Studies have demonstrated a significant reduction in ASA content in tablets exposed to sunlight.[1] Photodegradation can involve complex mechanisms including hydrolysis, decarboxylation, and radical reactions, leading to various degradation products.[12]

Advanced Oxidation Processes

Advanced oxidation processes, such as those using a plasma in liquid process (PiLP) or TiO2 photocatalysis, can degrade ASA and its primary degradation product, salicylic acid, even further.[13][14][15] These processes generate highly reactive species, particularly hydroxyl radicals, that attack the aromatic ring.[13][14] This leads to a cascade of reactions, forming intermediates like 2,4-dihydroxybenzoic acid, which then undergo ring-opening to form smaller aliphatic acids such as maleic acid, fumaric acid, oxalic acid, and formic acid.[13][14] The ultimate end products of complete mineralization are carbon dioxide (CO2) and water (H2O).[13][15]

Advanced_Oxidation_Pathway ASA Acetylsalicylic Acid SA Salicylic Acid ASA->SA Hydrolysis DHBA Dihydroxybenzoic Acids SA->DHBA RingOpening Ring-Opening Products (Maleic Acid, Fumaric Acid) DHBA->RingOpening LowMW Low Molecular Weight Acids (Oxalic Acid, Formic Acid) RingOpening->LowMW EndProducts CO₂ + H₂O LowMW->EndProducts Mineralization Radicals •OH (Hydroxyl Radicals) Radicals->SA Radicals->DHBA

Diagram 2. Advanced Oxidation Degradation Pathway of ASA.

Factors Influencing Stability

The stability of ASA is not intrinsic but is heavily influenced by a range of environmental and formulation factors.

  • pH: The rate of hydrolysis is pH-dependent. ASA is most stable in acidic conditions and decomposes rapidly in alkaline or neutral solutions.[5][6][7]

  • Temperature: Increased temperature significantly accelerates the rate of hydrolysis and thermal degradation.[1][16] A more than fivefold increase in hydrolysis was observed when the temperature was raised from 22.5°C to 37°C.[17]

  • Moisture: ASA is stable in dry air but hydrolyzes in the presence of moisture.[1][5] The presence of water vapor is a critical factor in the degradation of solid dosage forms.[1][2]

  • Light: Direct exposure to sunlight and UV radiation can induce photodegradation.[1][12]

  • Solvents: ASA's stability varies in different media. It hydrolyzes rapidly in various aqueous and organic solvents.[17][18] It is most stable in a water-polyethylene glycol (4:1, v/v) mixture and phosphate (B84403) buffer (pH 7.4), while being least stable in a glycerol/water system.[4][8][17]

  • Excipients: The presence of alkaline excipients in a formulation can increase the decomposition rate of ASA.[1]

Factors_Influencing_Stability cluster_factors Influencing Factors pH pH ASA_Stability ASA Stability pH->ASA_Stability Temp Temperature Temp->ASA_Stability Moisture Moisture Moisture->ASA_Stability Light Light Light->ASA_Stability Solvents Solvents Solvents->ASA_Stability Excipients Excipients Excipients->ASA_Stability

Diagram 3. Factors Influencing Acetylsalicylic Acid Stability.

Quantitative Stability Data

The degradation of ASA often follows pseudo-first-order kinetics. The following tables summarize key quantitative data from various stability studies.

Table 1: Pseudo-First-Order Rate Constants (k) for ASA Hydrolysis

Condition pH Rate Constant (k) Reference
Hydrolysis at 60°C 5.0 0.0131 [1]

| Hydrolysis at 60°C | 7.0 | 0.0132 |[1][5] |

Table 2: Half-Life of ASA in Various Polar Media

Medium pH Half-Life (hours) Reference
Phosphate Buffer (0.1 M) 7.4 537.21 ± 8.42 [1][4][8]
Boric Acid Buffer 10.4 256.67 ± 2.35 [1][4]
10% Dextrose Solution - 261.61 ± 2.306 [1][4]
Glycerol/Water System - 155.31 ± 2.33 [1][4][8]

| Rat Blood | - | ~0.22 (13 min) |[17] |

Table 3: Degradation Rate Constants (k) for ASA by Plasma in Liquid Process (PiLP)

Process Rate Constant (k x 10⁻³ min⁻¹) Reference
PiLP only 9.84 [13]
PiLP with H₂O₂ (0.05 M) 13.54 [13]
PiLP with TiO₂ (0.10 g/L) 13.24 [13]

| PiLP with H₂O₂ and TiO₂ | 15.67 |[13] |

Experimental Protocols

Standardized protocols are essential for assessing the stability of ASA and characterizing its degradation pathways.

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and pathways under various stress conditions to develop and validate a stability-indicating analytical method.[1]

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Acetylsalicylic Acid in a suitable solvent like acetonitrile (B52724) or methanol.[1]

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N HCl. Heat the mixture at 60°C for 2 hours. Cool and neutralize with 0.1 N NaOH before dilution.[1]

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N NaOH. Keep the mixture at room temperature for 1 hour. Neutralize with 0.1 N HCl before dilution.[1]

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours, protected from light.[1]

  • Thermal Degradation: Spread a thin layer of solid ASA powder in a petri dish and place it in a hot air oven at 80°C for 48 hours. Dissolve the stressed powder for analysis.[1]

  • Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (254 nm) in a photostability chamber as per ICH Q1B guidelines.[1]

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method (see Protocol 5.2).[1]

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (0.1N HCl, 60°C) StressedSamples Generate Stressed Samples Acid->StressedSamples Base Base Hydrolysis (0.1N NaOH, RT) Base->StressedSamples Oxidative Oxidative (3% H₂O₂, RT) Oxidative->StressedSamples Thermal Thermal (80°C, Solid) Thermal->StressedSamples Photolytic Photolytic (UV Light) Photolytic->StressedSamples Stock Prepare ASA Stock Solution (1 mg/mL) Stock->StressedSamples Analysis Analyze All Samples via Stability-Indicating HPLC StressedSamples->Analysis Control Unstressed Control Sample Control->Analysis Results Identify Degradants & Determine Degradation Pathways Analysis->Results

Diagram 4. Experimental Workflow for a Forced Degradation Study.
Protocol 2: Stability-Indicating RP-HPLC Method

Objective: To quantify Acetylsalicylic Acid and its primary degradation product, Salicylic Acid, in the presence of each other and any other degradation products.[1][19]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector.[1][20]

  • Data acquisition and processing software (e.g., Empower).[21]

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.[1][19]

  • Mobile Phase: A mixture of 0.1% glacial acetic acid in water and acetonitrile (50:50 v/v).[1][19]

  • Flow Rate: 1.0 mL/min.[1][19]

  • Column Temperature: 40°C.[1]

  • Detection Wavelength: 246 nm.[1][19]

  • Injection Volume: 5-20 µL.[21][22]

Protocol 3: Spectrophotometric Analysis of Hydrolysis

Objective: To follow the kinetics of ASA hydrolysis by measuring the formation of salicylic acid.[4][8]

Methodology:

  • Solution Preparation: Prepare solutions of ASA in different buffer systems (e.g., phosphate buffer at various pH values).[5]

  • Incubation: Incubate the solutions in a thermostated water bath at a constant temperature (e.g., 60°C).[5]

  • Sampling: At predetermined time intervals, withdraw an aliquot of the solution.[5]

  • Complexation: Add a solution of ferric chloride or ferric nitrate. Salicylic acid forms a distinct purple-colored complex with Fe³⁺ ions.[4][8]

  • Measurement: Measure the absorbance of the complex at its maximum wavelength (λmax ≈ 523-530 nm) using a spectrophotometer.[4][8]

  • Quantification: Use a calibration curve of pure salicylic acid to determine its concentration at each time point, allowing for the calculation of the hydrolysis rate constant.[5]

Conclusion

The chemical stability of Acetylsalicylic Acid is a critical parameter governed by a hierarchy of factors, with hydrolysis being the predominant degradation pathway. The rate and extent of this degradation are profoundly influenced by pH, temperature, and the presence of moisture. Additionally, thermal and photolytic stress can induce decomposition through alternative mechanisms. A thorough understanding of these pathways, supported by robust quantitative data and validated analytical methods, is indispensable for the development of stable, safe, and effective ASA formulations. The protocols and data presented in this guide serve as a technical resource for researchers and professionals in the pharmaceutical industry to ensure product quality and therapeutic efficacy.

References

Spectroscopic Profile of 5-Acetylsalicylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of 5-Acetylsalicylic Acid for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic data for this compound (also known as 5-acetyl-2-hydroxybenzoic acid), a structural isomer of the widely known drug, aspirin. Understanding the unique spectral signature of this compound is crucial for its identification, characterization, and quality control in research and pharmaceutical development. This document presents a summary of its key spectroscopic data in clearly structured tables, details the experimental protocols for data acquisition, and provides a visual workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in search results
Table 2: ¹³C NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmAssignment
Data not available in search results
Table 3: FT-IR Spectroscopic Data for this compound
Wavenumber (cm⁻¹)Assignment
Data not available in search results
Table 4: Mass Spectrometry Data for this compound
m/zIon
181.0495[M+H]⁺
179.035[M-H]⁻

Experimental Protocols

The following are general experimental protocols for the acquisition of spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1 Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent depends on the solubility of the compound and the desired chemical shift window. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

2.1.2 Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher. For ¹H NMR, standard parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope, with a wider spectral width and a longer relaxation delay.

Fourier-Transform Infrared (FT-IR) Spectroscopy

2.2.1 Sample Preparation: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium). Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

2.2.2 Data Acquisition: The FT-IR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty ATR crystal or a pure KBr pellet is first recorded and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

2.3.1 Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol (B129727) or acetonitrile. The concentration is typically in the range of 1-10 µg/mL.

2.3.2 Data Acquisition: The mass spectrum is obtained using a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). For ESI, the sample solution is infused into the source at a low flow rate. The mass analyzer (e.g., quadrupole, time-of-flight, or ion trap) is scanned over a mass range that includes the expected molecular weight of the analyte (180.16 g/mol ). Data can be acquired in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis cluster_interpretation Interpretation & Structure Elucidation Sample Compound of Interest (this compound) Dissolution Dissolution in Deuterated Solvent (NMR) Sample->Dissolution Solid_Prep Solid Sample Prep (ATR or KBr Pellet for IR) Sample->Solid_Prep Dilution Dilution in Volatile Solvent (MS) Sample->Dilution NMR NMR Spectrometer Dissolution->NMR IR FT-IR Spectrometer Solid_Prep->IR MS Mass Spectrometer Dilution->MS Process_NMR Fourier Transform & Phase/Baseline Correction NMR->Process_NMR Process_IR Background Subtraction & Peak Picking IR->Process_IR Process_MS Mass Calibration & Peak Identification MS->Process_MS Interpret_NMR Chemical Shift Analysis Coupling Constants Process_NMR->Interpret_NMR Interpret_IR Functional Group Identification Process_IR->Interpret_IR Interpret_MS Molecular Weight Determination Fragmentation Analysis Process_MS->Interpret_MS Structure Structure Confirmation Interpret_NMR->Structure Interpret_IR->Structure Interpret_MS->Structure

General Workflow for Spectroscopic Analysis

An In-depth Technical Guide to the Solubility of 5-Acetylsalicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-Acetylsalicylic acid (Aspirin) in various solvents. The information contained herein is intended to support research, development, and formulation activities by providing key data and standardized methodologies.

Introduction

This compound, a widely used non-steroidal anti-inflammatory drug (NSAID), exhibits a solubility profile that is critical for its absorption, formulation, and bioavailability.[1] Its solubility is influenced by the physicochemical properties of the solvent, temperature, and the pH of the medium. Understanding these solubility characteristics is paramount for the development of effective oral and parenteral dosage forms. This guide consolidates available solubility data and outlines a general experimental protocol for its determination.

Quantitative Solubility Data

The solubility of this compound has been determined in a range of common solvents. The following table summarizes the available quantitative data for easy comparison.

SolventTemperature (°C)Solubility
Water203 mg/mL
Water253.3 g/L[2][3]
Water25~3 mg/mL[4]
Water3710 mg/mL[3][4]
EthanolNot Specified50 mg/mL[4]
EthanolNot Specified200 mg/mL[5]
EthanolNot SpecifiedSoluble (1 in 5)[2]
Dimethyl Sulfoxide (DMSO)2536 mg/mL[6]
Dimethyl Sulfoxide (DMSO)Not Specified41 mg/mL[1]
AcetoneNot SpecifiedSoluble
Diethyl EtherNot SpecifiedSoluble
ChloroformNot SpecifiedSoluble[2]
Propylene GlycolNot SpecifiedPoorly soluble
PBS (pH 7.2)Not Specified~2.7 mg/mL[1]
DimethylformamideNot Specified30 mg/mL[1]
Sodium Hydroxide SolutionNot SpecifiedSoluble (with decomposition)[2]
Sodium Carbonate SolutionNot SpecifiedSoluble (with decomposition)[2]

Note: Solubility values can vary slightly due to experimental conditions and batch-to-batch variations of the compound.[6]

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. A general protocol for determining the solubility of a solid compound like this compound in a given solvent is outlined below. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Solvent of interest (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer for quantification

Procedure:

  • Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of the solvent in a sealed container (e.g., a screw-capped vial or flask). This ensures that the solution becomes saturated and undissolved solid remains.

  • Equilibration: The container is placed in a thermostatically controlled shaker or water bath set to the desired temperature. The mixture is agitated for a sufficient period to ensure that equilibrium is reached. The time required for equilibration can vary depending on the solvent and should be determined experimentally (e.g., by taking measurements at different time points until the concentration of the solute in the solution remains constant).

  • Phase Separation: Once equilibrium is achieved, the undissolved solid is allowed to settle. A sample of the supernatant is then carefully withdrawn. It is crucial to avoid disturbing the sediment.

  • Filtration: The withdrawn sample is immediately filtered through a membrane filter (e.g., 0.45 µm) that is compatible with the solvent to remove any undissolved microparticles. The filtration step should be performed quickly to minimize any temperature changes that could affect solubility.

  • Quantification: A known volume of the clear filtrate is accurately diluted with a suitable solvent. The concentration of this compound in the diluted sample is then determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units of mg/mL or g/L.

Considerations:

  • For aqueous solutions, the pH should be measured and controlled as it can significantly impact the solubility of acidic compounds like this compound.

  • The stability of this compound in the chosen solvent should be considered, as it can hydrolyze to salicylic (B10762653) acid and acetic acid, particularly in aqueous solutions with a pH greater than 7.4.[1]

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Determination_Workflow start Start prepare Prepare Supersaturated Solution (Excess 5-ASA in Solvent) start->prepare 1 equilibrate Equilibrate at Constant Temperature (e.g., Shaking Water Bath) prepare->equilibrate 2 separate Phase Separation (Allow solid to settle) equilibrate->separate 3 filtrate Filter Supernatant separate->filtrate 4 quantify Quantify Concentration (e.g., HPLC, UV-Vis) filtrate->quantify 5 calculate Calculate Solubility quantify->calculate 6 end_node End calculate->end_node 7

References

Methodological & Application

Application Notes: Synthesis of 5-Acetylsalicylic Acid for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

5-Acetylsalicylic acid, commonly known as aspirin (B1665792), is a cornerstone medication for its analgesic, antipyretic, anti-inflammatory, and anti-platelet properties.[1][2] Its synthesis is a fundamental and illustrative example of esterification, frequently performed in both academic and industrial research settings. This document provides a detailed protocol for the laboratory-scale synthesis of this compound via the acid-catalyzed acetylation of salicylic (B10762653) acid with acetic anhydride (B1165640).[3] The protocol covers the synthesis, purification by recrystallization, and subsequent purity analysis. This application note is intended for researchers, scientists, and professionals in drug development who require a reliable method for producing high-purity this compound for experimental use.

Introduction

This compound is a synthetic derivative of salicylic acid, a natural product found in the bark of the willow tree.[4] The synthesis involves an esterification reaction where the hydroxyl group of salicylic acid reacts with acetic anhydride in the presence of an acid catalyst, typically phosphoric or sulfuric acid, to form the acetyl ester.[3][5] This process yields this compound and acetic acid as a byproduct.[4] The reaction is efficient and serves as an excellent model for demonstrating ester synthesis. The final product's purity is crucial for research applications and can be assessed through various analytical techniques.

Reaction and Mechanism

The synthesis of this compound is achieved through the acetylation of salicylic acid.[3] The reaction is catalyzed by a strong acid, which protonates the acetic anhydride, making it a more potent electrophile. The nucleophilic hydroxyl group of the salicylic acid then attacks the acetyl group, leading to the formation of a tetrahedral intermediate.[1] Subsequent elimination of an acetic acid molecule results in the final product, this compound.[1]

Reaction_Mechanism cluster_reactants Reactants cluster_process Process cluster_products Products Salicylic_Acid Salicylic Acid Protonation Protonation of Acetic Anhydride Acetic_Anhydride Acetic Anhydride Catalyst H₃PO₄ (catalyst) Nucleophilic_Attack Nucleophilic Attack by Salicylic Acid Protonation->Nucleophilic_Attack + Salicylic Acid Tetrahedral_Intermediate Formation of Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Elimination Elimination of Acetic Acid Tetrahedral_Intermediate->Elimination Aspirin This compound (Aspirin) Acetic_Acid Acetic Acid (byproduct)

Caption: Acid-catalyzed esterification mechanism for aspirin synthesis.

Experimental Protocols

Materials and Reagents

The following table summarizes the reagents required for the synthesis.

ReagentMolar Mass ( g/mol )QuantityMoles (approx.)Role
Salicylic Acid (C₇H₆O₃)138.122.0 g0.0145Limiting Reactant
Acetic Anhydride (C₄H₆O₃)102.095.0 mL (5.4 g)0.0529Acetylating Agent (Excess)
Phosphoric Acid (H₃PO₄, 85%)98.005-10 drops-Catalyst
Deionized Water18.02~100 mL-Solvent/Quenching
Ethanol (B145695) (95%)46.07~15-20 mL-Recrystallization Solvent

Note: The density of acetic anhydride is approximately 1.08 g/mL.[6]

Synthesis of Crude this compound
  • Preparation: Weigh 2.0 g of salicylic acid and transfer it to a 50 mL or 125 mL Erlenmeyer flask.[6][7]

  • Reagent Addition: In a fume hood, carefully add 5.0 mL of acetic anhydride to the flask, followed by 5-10 drops of concentrated (85%) phosphoric acid.[6][7][8] Swirl the flask gently to mix the reagents.[9]

  • Heating: Heat the flask in a water bath maintained at 70-80°C for 10-15 minutes.[7][10] Stir the mixture occasionally until all the salicylic acid dissolves.[8]

  • Quenching: After heating, remove the flask from the water bath. Cautiously add 2 mL of cold deionized water to the mixture to hydrolyze any excess acetic anhydride.[6] This step should be performed in the fume hood as it can generate irritating acetic acid vapors.[8]

  • Crystallization: Add 20-50 mL of cold deionized water to the flask.[6][8] Cool the mixture in an ice bath to induce crystallization of the aspirin product.[8] If crystals do not form readily, gently scratching the inside walls of the flask with a glass stirring rod can initiate the process.[8][9]

  • Isolation: Collect the solid crude product by vacuum filtration using a Büchner funnel.[9] Wash the crystals with two small portions (5 mL) of ice-cold water to remove soluble impurities.[9]

  • Drying: Leave the crude product on the filter with the vacuum running for several minutes to help it dry.[8]

Purification by Recrystallization
  • Dissolution: Transfer the crude solid to a 50 mL beaker or Erlenmeyer flask. Add a minimum amount of warm ethanol (approximately 10-15 mL) to dissolve the crystals. Gentle heating on a hot plate may be necessary.[5][7]

  • Precipitation: Once dissolved, add approximately 25-40 mL of warm deionized water to the solution.[11] If the solution becomes cloudy, gently reheat until it is clear again.

  • Cooling and Crystallization: Cover the beaker with a watch glass and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize the crystallization of pure aspirin.[12]

  • Final Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold water.

  • Final Drying: Transfer the purified crystals to a pre-weighed watch glass and allow them to dry completely in a low-temperature oven (60-70°C) or in a desiccator overnight.[11][13] Once dry, weigh the final product to determine the actual yield.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A1 Mix Salicylic Acid, Acetic Anhydride, & H₃PO₄ A2 Heat Mixture (70-80°C, 15 min) A1->A2 A3 Quench with H₂O A2->A3 A4 Crystallize in Ice Bath A3->A4 A5 Isolate Crude Product (Vacuum Filtration) A4->A5 B1 Dissolve Crude Product in Warm Ethanol A5->B1 Crude Product B2 Add Warm Water & Reheat if Needed B1->B2 B3 Cool Slowly, then in Ice Bath B2->B3 B4 Isolate Pure Crystals (Vacuum Filtration) B3->B4 C1 Dry Final Product B4->C1 Pure Product C2 Weigh for Yield Calculation C1->C2 C3 Perform Purity Analysis (Melting Point, FeCl₃ Test) C2->C3

Caption: General workflow for the synthesis and purification of aspirin.

Data Analysis and Characterization

Yield Calculation

The theoretical yield is calculated based on the initial amount of the limiting reactant, salicylic acid. The percent yield is then determined by comparing the actual mass of the dried, purified product to the theoretical maximum.

  • Theoretical Yield (g) = (moles of salicylic acid) × (molar mass of aspirin)

  • Percent Yield (%) = (Actual Yield / Theoretical Yield) × 100

ParameterLiterature Value
Melting Point (Aspirin)135-136 °C[9][11]
Melting Point (Salicylic Acid)158-161 °C[5]
Purity Assessment

Melting Point Determination: The purity of the final product can be assessed by measuring its melting point range. Pure crystalline solids have a sharp melting point. Impurities, such as unreacted salicylic acid, will typically cause the melting point to be lower and the range to be broader.[5][14]

Ferric Chloride (FeCl₃) Test: This qualitative test detects the presence of phenols, such as the starting material, salicylic acid.[9] this compound, having its phenolic hydroxyl group esterified, should not give a positive test.

  • Procedure: Dissolve a few crystals of the sample in 5 mL of water or ethanol, then add 10 drops of 1% ferric chloride solution.[9][15]

  • Positive Result (Salicylic Acid present): Formation of an intense red to violet colored complex.[9]

  • Negative Result (Pure Aspirin): The solution remains yellow, the original color of the FeCl₃ solution.[7]

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.[4]

  • Acetic anhydride is corrosive and a severe irritant. Concentrated phosphoric and sulfuric acids are highly corrosive.[4][14] Handle these chemicals exclusively in a well-ventilated fume hood.[4]

  • Avoid inhaling vapors, especially during the quenching step.[8]

  • Use caution when heating flammable solvents like ethanol. Do not heat over an open flame.[5]

References

Application Notes and Protocols: In Vitro Cell-Based Assays with 5-Acetylsalicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetylsalicylic acid, commonly known as aspirin (B1665792), is a widely utilized non-steroidal anti-inflammatory drug (NSAID) for managing pain, fever, and inflammation.[1] Its primary mechanism of action is the irreversible inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of pro-inflammatory prostaglandins (B1171923).[1][2] In vitro cell culture systems provide a critical platform for dissecting the molecular pathways underlying inflammation and for evaluating the effects of aspirin on signaling cascades, gene expression, and the production of inflammatory mediators.[1] These studies are fundamental to understanding the pathophysiology of inflammatory diseases and for the development of novel anti-inflammatory therapeutics.[1] This document provides detailed protocols for cell-based assays to evaluate the anti-inflammatory potential of this compound by investigating its ability to modulate key inflammatory pathways.

Mechanism of Action

Aspirin exerts its anti-inflammatory effects through two primary mechanisms: the inhibition of cyclooxygenase (COX) enzymes and the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2]

  • Cyclooxygenase (COX) Inhibition : Aspirin irreversibly inhibits both COX-1 and COX-2 isoforms.[2][3] It acts as an acetylating agent, covalently attaching an acetyl group to a serine residue in the active site of the COX enzyme.[2] This blockage prevents the conversion of arachidonic acid into prostaglandins and thromboxanes, which are key mediators of inflammation, pain, and platelet aggregation.[2][3] While other NSAIDs are reversible inhibitors, aspirin's irreversible action provides a prolonged effect.[2]

  • NF-κB Signaling Modulation : The transcription factor NF-κB is a central regulator of the inflammatory response, controlling the expression of genes for pro-inflammatory cytokines, chemokines, and adhesion molecules.[4] In many experimental systems, aspirin has been shown to inhibit the NF-κB signaling pathway.[5][6] It can prevent the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm, thereby blocking NF-κB's translocation to the nucleus and subsequent activation of pro-inflammatory genes.[7][8]

Signaling Pathways

COX_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Physiological / Pathological Response Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins & Thromboxanes COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Platelet_Aggregation Platelet Aggregation Prostaglandins->Platelet_Aggregation Aspirin This compound (Aspirin) Aspirin->COX1 Irreversible Inhibition Aspirin->COX2 Irreversible Inhibition

Caption: Aspirin's inhibition of the Cyclooxygenase (COX) pathway.

NFkB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Stimuli Inflammatory Stimuli (LPS, TNF-α) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB Inhibits degradation NFkB_p50_p65 NF-κB (p65/p50) IkB->NFkB_p50_p65 NFkB_p50_p65_nuc NF-κB (p65/p50) NFkB_p50_p65->NFkB_p50_p65_nuc Translocation Aspirin This compound (Aspirin) Aspirin->IKK Inhibition Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) NFkB_p50_p65_nuc->Genes Experimental_Workflow A 1. Cell Seeding (e.g., 96-well plate) B 2. Cell Culture (Allow cells to adhere/grow, e.g., 24h) A->B C 3. Pre-treatment (Add various concentrations of this compound) B->C D 4. Inflammatory Stimulation (e.g., Add LPS or TNF-α) C->D E 5. Incubation (e.g., 18-24 hours) D->E F 6. Sample Collection E->F G Supernatant (for Cytokine Analysis) F->G Separate H Remaining Cells F->H Separate I 7a. ELISA (Measure TNF-α, IL-6, etc.) G->I J 7b. Cell Lysis H->J K 7c. Cell Viability Assay (e.g., MTT, WST-1) H->K M 9. Data Analysis & Interpretation I->M L 8. Western Blot (Analyze COX-2, IκBα expression) J->L K->M L->M

References

Application Notes and Protocols for 5-Acetylsalicylic Acid Stock Solutions in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetylsalicylic acid, a derivative of salicylic (B10762653) acid, is a compound of interest in various research fields, including inflammation and cancer biology. Proper preparation of stock solutions is critical for obtaining reliable and reproducible results in cell culture experiments. These application notes provide detailed protocols for the preparation, storage, and use of this compound stock solutions to ensure experimental success.

Quantitative Data Summary

For ease of reference and comparison, the following table summarizes the key quantitative data for the preparation of this compound (5-ASA) stock solutions. Note that in literature, "this compound" is often used interchangeably with "5-Aminosalicylic acid" (5-ASA or Mesalamine), which is the focus of these protocols.

ParameterValueSolventsNotes
Molecular Weight 153.14 g/mol [1]-
Appearance White to light tan crystalline powder[1]-
Solubility ~4 mg/mL (in DMSO)[2][3][4]DMSO, Dimethyl formamideSome sources report higher solubility in DMSO (e.g., 31 mg/mL[5]); it is recommended to test solubility for each new batch.
~1.7 mg/mL (in PBS, pH 7.2)[2]PBS
Soluble (in 1M HCl and Ethanol)[3]1M HCl, Ethanol
Insoluble (in Water)[5]Water
Recommended Stock Solution Concentration 10-50 mM (in DMSO)DMSOHigher concentrations may be achievable depending on the specific batch and purity of the compound.
Storage of Stock Solution -20°C for up to 6 months; -80°C for long-term storageDMSOAliquot to avoid repeated freeze-thaw cycles. Protect from light.
Stability of Aqueous Solutions Unstable; should be used within one day[2]Cell Culture Media, PBSProne to degradation in aqueous solutions.[6] Prepare fresh dilutions from stock for each experiment.
Typical Working Concentration 0.5 - 5 mMCell Culture MediaThe optimal concentration is cell-line dependent and should be determined empirically. IC50 for COX-2 inhibition is 61 µM.[2]

Experimental Protocols

Protocol 1: Preparation of a 50 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile serological pipettes and pipette tips

Procedure:

  • Pre-weighing Preparation: In a sterile environment (e.g., a laminar flow hood), carefully weigh out the required amount of this compound powder. To prepare 1 mL of a 50 mM stock solution, you will need:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 50 mmol/L x 0.001 L x 153.14 g/mol = 7.66 mg

  • Dissolution:

    • Aseptically add the weighed this compound to a sterile microcentrifuge tube.

    • Add the required volume of cell culture grade DMSO (in this case, 1 mL) to the tube.

    • Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but do not overheat.

  • Sterilization (Optional):

    • If the stock solution needs to be sterile, filter it through a 0.22 µm syringe filter compatible with DMSO. Perform this step in a sterile hood.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes the risk of contamination and degradation from repeated freeze-thaw cycles.

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C for short-term storage (up to 6 months) or at -80°C for long-term storage. Protect from light.

Protocol 2: Preparation of Working Solutions for Cell Culture

Materials:

  • This compound stock solution (from Protocol 1)

  • Pre-warmed complete cell culture medium

  • Sterile conical tubes and pipette tips

Procedure:

  • Thawing the Stock Solution:

    • Remove an aliquot of the this compound stock solution from the freezer and thaw it at room temperature or in a 37°C water bath.

  • Serial Dilution:

    • Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final working concentrations.

    • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

  • Application to Cells:

    • Add the freshly prepared working solutions to your cell cultures. Ensure even distribution by gently swirling the culture plates or flasks.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for this compound Stock Solution Preparation cluster_prep Stock Solution Preparation cluster_use Working Solution Preparation & Use weigh Weigh 5-ASA Powder dissolve Dissolve in DMSO weigh->dissolve Aseptic Technique sterilize Sterile Filter (0.22 µm) dissolve->sterilize aliquot Aliquot into Vials sterilize->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw dilute Dilute in Culture Medium thaw->dilute treat Treat Cells dilute->treat

Caption: Workflow for preparing and using 5-ASA stock solutions.

Signaling Pathways of this compound

signaling_pathway Key Signaling Pathways Modulated by this compound (5-ASA) cluster_inflammation Inflammatory Pathways ASA This compound (5-ASA) COX2 COX-2 ASA->COX2 Inhibits NFkB NF-κB Activity ASA->NFkB Decreases Wnt Wnt/β-catenin Pathway ASA->Wnt Reduces target gene expression PPARg PPARγ ASA->PPARg Enhances expression & activity PGE2 Prostaglandin E2 COX2->PGE2 Produces IkBa IκBα NFkB->IkBa Regulates

Caption: Signaling pathways affected by 5-ASA.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 5-Acetylsalicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Acetylsalicylic acid, commonly known as aspirin, is a widely used medication for its analgesic, antipyretic, and anti-inflammatory properties.[1][2] It also plays a crucial role in cardiovascular disease prevention through its antiplatelet effects.[1] Accurate and reliable quantification of this compound in bulk drug substances and pharmaceutical formulations is essential for quality control and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is a precise and sensitive analytical technique widely employed for this purpose.[2][3] This application note provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC (RP-HPLC) method, along with comprehensive data presentation and experimental workflows.

Quantitative Data Summary

The following tables summarize typical chromatographic conditions and validation parameters for the HPLC quantification of this compound, compiled from various validated methods.

Table 1: Chromatographic Conditions for this compound Analysis

ParameterMethod 1Method 2Method 3
HPLC Column C18 (250 x 4.6 mm, 5 µm)[3]Hypersil BDS C18 (100 x 4.6 mm, 5 µm)[1]Waters Symmetry C18 (250 x 4.6 mm, 5 µm)[4][5]
Mobile Phase Water (pH 3.0 with 0.1% Orthophosphoric acid) : Acetonitrile (B52724) (45:55 v/v)[3]Sodium chlorate (B79027) buffer (pH 2.5) : Acetonitrile : Isopropyl alcohol (85:1:14 v/v/v)[1]85% Orthophosphoric acid : Acetonitrile : Purified water (2:400:600 v/v/v)[4][5]
Flow Rate 1.0 mL/min[3]1.5 mL/min[1]1.0 mL/min[4][5]
Detection Wavelength 237 nm[3]Not Specified237 nm[4][5]
Injection Volume Not Specified20 µL[1]Not Specified
Column Temperature Ambient25 °C[1]Not Specified
Retention Time 4.01 min[3]4.6 min[1]Not Specified

Table 2: Method Validation Parameters

ParameterResult
Linearity (r²) > 0.999[6]
Accuracy (% Recovery) 97.7 - 100.2%[1]
Precision (%RSD) < 2.0%[3]
System Precision (%RSD) 0.6%[1]
Method Precision (%RSD) 1.3%[1]

Experimental Protocol

This protocol describes a validated RP-HPLC method for the quantification of this compound in its bulk form.

1. Materials and Reagents

  • This compound Reference Standard

  • Acetonitrile (HPLC Grade)

  • Orthophosphoric Acid (Analytical Grade)

  • Water (HPLC Grade)

  • Methanol (HPLC Grade)

2. Equipment

  • HPLC system with UV detector

  • C18 analytical column (250 x 4.6 mm, 5 µm particle size)[3]

  • Analytical balance

  • Volumetric flasks (50 mL, 100 mL)

  • Pipettes

  • Syringe filters (0.45 µm)

  • Sonicator

3. Chromatographic Conditions

  • Mobile Phase: A mixture of water (pH adjusted to 3.0 with 0.1% orthophosphoric acid) and acetonitrile in a ratio of 45:55 (v/v).[3] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.[1]

  • Flow Rate: 1.0 mL/minute.[3]

  • Column: C18 (250 x 4.6 mm, 5 µm).[3]

  • Detection Wavelength: 237 nm.[3]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

  • Run Time: 10 minutes.

4. Preparation of Standard Solutions

  • Standard Stock Solution (e.g., 750 µg/mL): Accurately weigh 37.5 mg of this compound reference standard and transfer it into a 50 mL volumetric flask.[3] Add approximately 25 mL of the mobile phase and sonicate for 5 minutes to dissolve.[3] Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.[3]

  • Working Standard Solution (e.g., 75 µg/mL): Pipette 5 mL of the standard stock solution into a 50 mL volumetric flask and dilute to the mark with the mobile phase.[3]

5. Preparation of Sample Solutions (from Tablets)

  • Accurately weigh and crush a sufficient number of tablets to obtain a powder equivalent to a specific amount of this compound (e.g., 75 mg).

  • Transfer the powder into a 100 mL volumetric flask.[3]

  • Add approximately 50 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.[3]

  • Allow the solution to cool to room temperature and dilute to the mark with the mobile phase.[3]

  • Pipette 5 mL of this solution into a 50 mL volumetric flask and dilute to the mark with the mobile phase to achieve a theoretical concentration similar to the working standard solution.[3]

  • Filter the final solution through a 0.45 µm syringe filter before injection.[3]

6. System Suitability Before sample analysis, inject the working standard solution five times. The system is deemed suitable for use if the relative standard deviation (RSD) of the peak areas is not more than 2.0%.[3]

7. Analysis Inject the blank (mobile phase), working standard solution, and sample solutions into the HPLC system. Record the chromatograms and the peak areas for this compound.

8. Calculation The concentration of this compound in the sample can be calculated using the following formula:

The amount of this compound per tablet can then be determined based on the initial sample weight and dilution factors.

Visualizations

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_standard Standard Preparation (Stock & Working) filtration Filtration (0.45 µm) prep_standard->filtration prep_sample Sample Preparation (Weighing, Dissolving, Diluting) prep_sample->filtration system_suitability System Suitability Test filtration->system_suitability Standard injection Inject Blank, Standard, & Samples filtration->injection Sample hplc_system HPLC System (Pump, Injector, Column, Detector) chromatogram Chromatogram Acquisition hplc_system->chromatogram system_suitability->injection peak_integration Peak Integration & Area Measurement chromatogram->peak_integration calculation Concentration Calculation peak_integration->calculation reporting Reporting Results calculation->reporting

Caption: Workflow for the HPLC quantification of this compound.

References

Application Notes and Protocols for Studying Neutrophil Activity In Vitro with Acetylsalicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Neutrophils are the most abundant leukocytes in human circulation and serve as the first line of defense against invading pathogens. Their functions, including chemotaxis, degranulation, production of reactive oxygen species (ROS), and apoptosis, are critical components of the innate immune response. Dysregulation of neutrophil activity can contribute to the pathology of various inflammatory diseases. Acetylsalicylic acid (aspirin) is a nonsteroidal anti-inflammatory drug (NSAID) that modulates neutrophil functions, making it a valuable tool for studying the molecular mechanisms governing neutrophil activity in vitro. These application notes provide detailed protocols and data on the use of acetylsalicylic acid to investigate key aspects of neutrophil biology.

Data Presentation

The following table summarizes the quantitative effects of acetylsalicylic acid on various neutrophil functions as reported in the literature.

Neutrophil FunctionAcetylsalicylic Acid ConcentrationObserved EffectReference
Chemotaxis Not specifiedSignificant reduction in chemotaxis towards zymosan-activated serum.[2]
5 mMPartially rescued the inhibition of human corneal epithelial cell migration caused by alkali-activated neutrophils through the release of NETs.[3]
Apoptosis 0.1 mM - 2.5 mMInhibition of spontaneous apoptosis of rat inflammatory neutrophils after 24 hours of cultivation.[4]
10 mMInduction of apoptosis in rat inflammatory neutrophils after 24 hours of cultivation.[4]
Reactive Oxygen Species (ROS) Production Not specifiedNo major inhibitory effect on PMA-stimulated ROS formation.[1]
Degranulation Not specifiedDownregulation of azurophilic granule release.[5]
Neutrophil Extracellular Traps (NETs) 5 mMSignificantly inhibited NaOH-induced NETosis.[3]

Signaling Pathways and Mechanisms of Action

Acetylsalicylic acid primarily exerts its effects on neutrophils through the irreversible inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins (B1171923) and thromboxanes. This action can indirectly influence various signaling pathways within neutrophils. Additionally, acetylsalicylic acid has been shown to modulate the NF-κB signaling pathway, a key regulator of inflammatory responses.[3]

General Mechanism of Acetylsalicylic Acid on Neutrophils ASA Acetylsalicylic Acid COX COX-1 / COX-2 ASA->COX Inhibition NFkB_pathway NF-κB Pathway ASA->NFkB_pathway Modulation PGs_TXs Prostaglandins & Thromboxanes COX->PGs_TXs Synthesis Neutrophil_Functions Modulation of Neutrophil Functions (Chemotaxis, Degranulation, Apoptosis, NETosis) PGs_TXs->Neutrophil_Functions Regulation NFkB_pathway->Neutrophil_Functions Regulation

Caption: Acetylsalicylic acid's impact on neutrophil signaling pathways.

Experimental Protocols

Protocol 1: Isolation of Human Neutrophils from Peripheral Blood

This protocol describes the isolation of neutrophils from human peripheral blood using density gradient centrifugation.

Materials:

  • Anticoagulated (e.g., with EDTA or heparin) whole human blood

  • Ficoll-Paque PLUS

  • Dextran T500

  • Phosphate-buffered saline (PBS), Ca2+/Mg2+-free

  • Red blood cell lysis buffer

  • Hanks' Balanced Salt Solution (HBSS)

  • Centrifuge

  • Sterile conical tubes (15 mL and 50 mL)

Procedure:

  • Dilute the anticoagulated blood 1:1 with PBS.

  • Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a 50 mL conical tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • After centrifugation, aspirate and discard the upper layers containing plasma, mononuclear cells, and platelets, leaving the granulocyte and erythrocyte pellet at the bottom.

  • Resuspend the pellet in PBS and add Dextran T500 to a final concentration of 1%. Mix by inversion and allow the erythrocytes to sediment for 30 minutes at room temperature.

  • Carefully collect the neutrophil-rich supernatant and transfer it to a new 50 mL conical tube.

  • Centrifuge the supernatant at 250 x g for 10 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in red blood cell lysis buffer for 5-10 minutes on ice to lyse any remaining erythrocytes.

  • Stop the lysis by adding an excess of PBS and centrifuge at 250 x g for 10 minutes at 4°C.

  • Discard the supernatant and wash the neutrophil pellet twice with cold HBSS.

  • Resuspend the final neutrophil pellet in the appropriate assay buffer and determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

Workflow for Human Neutrophil Isolation cluster_0 Blood Processing cluster_1 Separation & Purification cluster_2 Final Steps Start Whole Blood Collection Dilution Dilute with PBS Start->Dilution Layering Layer over Ficoll-Paque Dilution->Layering Centrifugation1 Centrifuge (400g, 30min) Layering->Centrifugation1 Aspiration Aspirate Upper Layers Centrifugation1->Aspiration Dextran_Sedimentation Resuspend Pellet, Add Dextran Aspiration->Dextran_Sedimentation Collect_Supernatant Collect Neutrophil-rich Supernatant Dextran_Sedimentation->Collect_Supernatant Centrifugation2 Centrifuge (250g, 10min) Collect_Supernatant->Centrifugation2 RBC_Lysis Red Blood Cell Lysis Centrifugation2->RBC_Lysis Washing Wash with HBSS RBC_Lysis->Washing Final_Pellet Resuspend in Assay Buffer Washing->Final_Pellet End Isolated Neutrophils Final_Pellet->End

Caption: Step-by-step workflow for the isolation of human neutrophils.
Protocol 2: In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber)

This protocol describes a method to assess the effect of acetylsalicylic acid on neutrophil migration towards a chemoattractant.

Materials:

  • Isolated human neutrophils (from Protocol 1)

  • Boyden chamber apparatus with polycarbonate membranes (3-5 µm pore size)

  • Chemoattractant (e.g., fMLP, IL-8, or zymosan-activated serum)

  • Acetylsalicylic acid stock solution

  • Assay medium (e.g., HBSS with 0.5% BSA)

  • Methanol (B129727)

  • Giemsa stain

  • Microscope

Procedure:

  • Pre-treat isolated neutrophils with various concentrations of acetylsalicylic acid or vehicle control in assay medium for a specified time (e.g., 30 minutes) at 37°C.

  • Add the chemoattractant to the lower wells of the Boyden chamber. Add assay medium alone to control wells.

  • Place the polycarbonate membrane over the lower wells.

  • Add the pre-treated neutrophil suspension to the upper wells of the chamber.

  • Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-90 minutes.

  • After incubation, remove the membrane and wipe the upper surface to remove non-migrated cells.

  • Fix the membrane in methanol for 5 minutes.

  • Stain the membrane with Giemsa stain.

  • Mount the membrane on a glass slide and allow it to dry.

  • Quantify the number of migrated neutrophils by counting the cells on the lower surface of the membrane in several high-power fields using a light microscope.

Protocol 3: Neutrophil Reactive Oxygen Species (ROS) Production Assay

This protocol outlines a method to measure the effect of acetylsalicylic acid on ROS production by neutrophils using a luminol-based chemiluminescence assay.

Materials:

Procedure:

  • Resuspend isolated neutrophils in HBSS with Ca2+ and Mg2+.

  • In a white 96-well plate, add the neutrophil suspension.

  • Add various concentrations of acetylsalicylic acid or vehicle control to the wells and incubate for 30 minutes at 37°C.[1]

  • Add the luminol solution to each well to a final concentration of 0.06 mM.[1]

  • Place the plate in a luminometer and measure the baseline chemiluminescence.

  • Initiate the respiratory burst by adding the stimulant (e.g., 20 nM PMA) to each well.[1]

  • Immediately begin kinetic measurement of chemiluminescence over a period of 60 minutes at 37°C.[1]

  • The production of ROS is quantified by calculating the area under the curve (AUC) of the chemiluminescence signal over time.

Protocol 4: Neutrophil Apoptosis Assay (Flow Cytometry)

This protocol describes the assessment of acetylsalicylic acid's effect on neutrophil apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Isolated human neutrophils (from Protocol 1)

  • Acetylsalicylic acid stock solution

  • Culture medium (e.g., RPMI-1640 with 10% FBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Resuspend isolated neutrophils in culture medium at a concentration of 1 x 10^6 cells/mL.

  • Culture the neutrophils in the presence of various concentrations of acetylsalicylic acid or vehicle control for a specified time (e.g., 24 hours) at 37°C in a humidified 5% CO2 incubator.[4]

  • After incubation, harvest the cells and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry within one hour.

  • Quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative) and necrotic/late apoptotic cells (Annexin V-positive, PI-positive).

Conclusion

Acetylsalicylic acid serves as a versatile pharmacological tool for the in vitro investigation of neutrophil activity. By modulating key functions such as chemotaxis, degranulation, ROS production, and apoptosis, it allows researchers to dissect the complex signaling pathways that govern neutrophil responses in both physiological and pathological conditions. The protocols and data presented here provide a foundation for designing and executing experiments aimed at understanding the intricate role of neutrophils in health and disease.

References

Application Notes and Protocols for Testing the Anti-inflammatory Effects of 5-Acetylsalicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetylsalicylic acid, commonly known as aspirin (B1665792), is a widely used nonsteroidal anti-inflammatory drug (NSAID) with a long history of therapeutic use in treating pain, fever, and inflammation.[1][2] Its primary mechanism of action involves the irreversible inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins (B1171923), potent mediators of inflammation.[3][4] Beyond its well-established role as a COX inhibitor, emerging evidence suggests that this compound also modulates other critical inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6]

These application notes provide a comprehensive overview of the key mechanisms of action of this compound and detailed protocols for in vitro and in vivo assays to evaluate its anti-inflammatory effects. The provided methodologies are established and widely accepted for characterizing the anti-inflammatory profile of test compounds.

Key Anti-inflammatory Mechanisms of this compound

Cyclooxygenase (COX) Inhibition

This compound exerts its principal anti-inflammatory effect by irreversibly acetylating a serine residue in the active site of both COX-1 and COX-2 enzymes.[1][7] This acetylation blocks the conversion of arachidonic acid to prostaglandin (B15479496) H2, the precursor for various pro-inflammatory prostaglandins and thromboxanes.[2][8] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[4] The irreversible nature of this inhibition distinguishes aspirin from many other NSAIDs, which are reversible inhibitors.[1][7]

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory responses, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes.[5][9] Studies have shown that this compound can inhibit the activation of NF-κB, although the exact mechanism and context (cell type, stimulus) can vary.[5][10] Some evidence suggests that it can inhibit IKKβ activity.[5]

Influence on MAPK Signaling Pathways

The MAPK family of serine/threonine kinases, including ERK, JNK, and p38, are key signaling molecules involved in cellular responses to a wide range of extracellular stimuli, including inflammatory cytokines. These pathways play a crucial role in regulating the production of inflammatory mediators. The effect of this compound on MAPK pathways can be complex and cell-type specific. Some studies have shown that aspirin can modulate the phosphorylation and activation of JNK and p38 MAPK in response to inflammatory stimuli.[6][11]

Data Presentation

The following tables summarize quantitative data on the anti-inflammatory effects of this compound from various studies.

Assay Target Cell Line/System IC50 / Effect Reference
COX InhibitionCOX-1Washed Human PlateletsIC50: 5 µg/mL[12]
COX InhibitionCOX-2MonocytesIC50: 210 µg/mL[12]
NF-κB InhibitionNF-κB DNA bindingHT-29 Colon Cancer CellsMarginal effect with 5 mM Aspirin[1]
Cytokine ReductionTNF-αLPS-stimulated RAW264.7 cellsSignificant decrease with 200 µg/ml Aspirin[10]
Cytokine ReductionIL-6LPS-stimulated human whole blood37% reduction with 300 mg Aspirin
In Vivo EdemaPaw EdemaCarrageenan-induced in ratsDose-dependent inhibition[3][7]

Note: IC50 values and percentage reductions can vary depending on the specific experimental conditions.

Experimental Protocols

In Vitro Assays

Principle: To determine the cytotoxic potential of this compound and to establish a non-toxic concentration range for subsequent in vitro assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells.

Protocol:

  • Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 µM) for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Principle: Nitric oxide is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS). The Griess assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.

Protocol:

  • Seed RAW 264.7 macrophages in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix 100 µL of supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Quantify nitrite concentration using a sodium nitrite standard curve.

Principle: To quantify the effect of this compound on the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using an enzyme-linked immunosorbent assay (ELISA).

Protocol:

  • Seed RAW 264.7 macrophages as in the NO production assay.

  • Pre-treat cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kit.[6][8][13]

  • Briefly, coat a 96-well plate with the capture antibody overnight.

  • Block the plate with a blocking buffer.

  • Add standards and samples (cell culture supernatant) to the wells and incubate.

  • Add the detection antibody, followed by a streptavidin-HRP conjugate.

  • Add the TMB substrate and stop the reaction with a stop solution.

  • Measure the absorbance at 450 nm.

  • Calculate cytokine concentrations based on the standard curve.

Principle: To determine the effect of this compound on the protein expression of key inflammatory enzymes and the activation of signaling pathways by measuring the levels of total and phosphorylated proteins.

Protocol:

  • Culture and treat RAW 264.7 cells as described in the previous assays.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-40 µg of protein per lane on a 10% SDS-polyacrylamide gel.[14][15]

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[16]

  • Incubate the membrane with primary antibodies against iNOS (1:1000), COX-2 (1:1000), phospho-p65 (1:1000), p65 (1:1000), phospho-p38 (1:1000), p38 (1:1000), phospho-JNK (1:1000), JNK (1:1000), and β-actin (1:5000) overnight at 4°C with gentle shaking.[9][16]

  • Wash the membrane three times with TBST for 5 minutes each.[16]

  • Incubate with the appropriate HRP-conjugated secondary antibody (1:2000) for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).

In Vivo Assay

Principle: This is a classic and widely used model to screen for acute anti-inflammatory activity. Carrageenan injection into the paw induces a biphasic inflammatory response characterized by edema.

Protocol:

  • Use male Wistar rats (150-200 g). Acclimatize the animals for at least one week before the experiment.

  • Divide the animals into groups (n=6): Vehicle control, this compound (e.g., 100, 200 mg/kg, p.o.), and a positive control (e.g., Indomethacin (B1671933), 10 mg/kg, p.o.).[3][5]

  • Administer the vehicle, this compound, or indomethacin orally 60 minutes before the carrageenan injection.

  • Measure the initial paw volume of the right hind paw using a plethysmometer.

  • Induce inflammation by injecting 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.[3]

  • Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Mandatory Visualizations

COX_Inhibition_Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 PGH2 Prostaglandin H2 (PGH2) COX1_2->PGH2 Prostaglandins Pro-inflammatory Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Prostaglandin Synthases Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Aspirin This compound (Aspirin) Aspirin->COX1_2 Irreversible Acetylation

Caption: this compound irreversibly inhibits COX-1 and COX-2.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK IkB IκB IKK->IkB Phosphorylation IkB_p P-IκB IkB->IkB_p NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50->IkB NFkB_translocation NF-κB (p65/p50) NFkB_p65_p50->NFkB_translocation Translocation Proteasome Proteasome IkB_p->Proteasome Degradation Aspirin This compound Aspirin->IKK Inhibition DNA DNA NFkB_translocation->DNA Binding Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) DNA->Gene_Expression Transcription

Caption: this compound can inhibit the NF-κB signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Cell Culture (e.g., RAW 264.7) Treatment Treatment with This compound + LPS Stimulation Cell_Culture->Treatment Animal_Model Animal Model (Carrageenan-induced Paw Edema in Rats) NO_Assay Nitric Oxide Assay (Griess Assay) Treatment->NO_Assay Cytokine_Assay Cytokine Assay (ELISA for TNF-α, IL-6) Treatment->Cytokine_Assay Western_Blot Western Blot (iNOS, COX-2, p-p65) Treatment->Western_Blot Drug_Administration Oral Administration of This compound Animal_Model->Drug_Administration Edema_Induction Carrageenan Injection Drug_Administration->Edema_Induction Measurement Paw Volume Measurement (Plethysmometer) Edema_Induction->Measurement Data_Analysis Calculate % Inhibition Measurement->Data_Analysis

Caption: Experimental workflow for testing anti-inflammatory effects.

References

Application Notes and Protocols for Long-Term Stability Testing of 5-Acetylsalicylic Acid Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetylsalicylic acid (ASA), commonly known as Aspirin, is a widely used medication for its analgesic, anti-inflammatory, antipyretic, and antiplatelet properties.[1] Despite its therapeutic importance, ASA is susceptible to degradation, primarily through hydrolysis, which can compromise its efficacy and safety.[1][2] The primary degradation products are salicylic (B10762653) acid and acetic acid.[3][4][5] Understanding the stability profile of ASA in solution is critical for developing robust liquid formulations, establishing appropriate storage conditions, and ensuring patient safety.

These application notes provide a comprehensive overview of the methodologies and protocols for conducting long-term stability testing of this compound solutions in accordance with ICH guidelines.[6][7]

Degradation Pathway

The principal degradation pathway for this compound in solution is hydrolysis. This reaction involves the cleavage of the ester bond, yielding salicylic acid and acetic acid.[1] This process can be catalyzed by acid or base and is significantly influenced by temperature, light, and the presence of moisture.[1][5]

cluster_conditions Influencing Factors ASA This compound SA Salicylic Acid ASA->SA Hydrolysis AA Acetic Acid ASA->AA Hydrolysis H2O H₂O (Moisture) H2O->ASA Temp Temperature pH pH (Acid/Base) Light Light

Caption: Hydrolysis of this compound.

Experimental Protocols

1. Stability-Indicating HPLC Method

A validated stability-indicating high-performance liquid chromatography (HPLC) method is crucial for accurately quantifying the amount of this compound and its primary degradation product, salicylic acid.

Objective: To develop and validate an HPLC method for the simultaneous determination of this compound and salicylic acid in a solution.

Materials and Reagents:

  • This compound reference standard

  • Salicylic acid reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • 0.45 µm membrane filters

Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[8]

  • Mobile Phase: A mixture of water (containing 0.1% orthophosphoric acid, pH adjusted to 3.0) and acetonitrile in a 45:55 v/v ratio.[8]

  • Flow Rate: 1.0 mL/min[9]

  • Detection Wavelength: 237 nm[8]

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

Preparation of Standard Solutions:

  • Standard Stock Solution (ASA): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 1000 µg/mL.[10]

  • Standard Stock Solution (Salicylic Acid): Accurately weigh about 25 mg of salicylic acid reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 1000 µg/mL.

  • Working Standard Solution: Prepare a mixed working standard solution containing 75 µg/mL of ASA and appropriate concentrations of salicylic acid (e.g., ranging from 0.5 to 10 µg/mL) by diluting the stock solutions with the mobile phase.[8]

Sample Preparation:

  • Dilute the this compound solution under investigation with the mobile phase to obtain a theoretical concentration of 75 µg/mL of ASA.

  • Filter the diluted sample solution through a 0.45 µm membrane filter before injection.

Method Validation: The analytical method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).[10][11]

2. Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating capability of the analytical method and to identify potential degradation products.[1][9]

Objective: To assess the degradation of this compound under various stress conditions.

Procedure: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).[1]

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N HCl. Reflux the mixture at 80°C for 3 hours.[9] Cool, neutralize with 0.1 N NaOH, and dilute to a suitable concentration with the mobile phase.

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N NaOH. Keep the mixture at room temperature for 1 hour.[1] Neutralize with 0.1 N HCl and dilute to a suitable concentration with the mobile phase.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide. Keep the solution at room temperature, protected from light, for 24 hours.[1] Dilute to a suitable concentration with the mobile phase.

  • Thermal Degradation: Expose the solid this compound powder to a dry heat of 80°C for 48 hours.[1] Dissolve the stressed powder in a suitable solvent and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (254 nm) and fluorescent light in a photostability chamber as per ICH Q1B guidelines.[1][12] Dilute the exposed solution to a suitable concentration with the mobile phase.

Analyze all stressed samples using the validated stability-indicating HPLC method.

3. Long-Term Stability Testing

Long-term stability studies are performed to establish the shelf-life and recommended storage conditions for the this compound solution.

Objective: To evaluate the stability of the this compound solution over an extended period under defined storage conditions.

Protocol:

  • Batches: Use at least three primary batches of the this compound solution for the stability study.[7][13] The batches should be manufactured to simulate the final production process.[13]

  • Container Closure System: Store the solution in the container closure system proposed for marketing.[7]

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH (for climatic zones III and IV).[14]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[13]

  • Testing Frequency:

    • Long-Term: Typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.[7][13]

    • Accelerated: A minimum of three time points, including initial and final time points (e.g., 0, 3, and 6 months).[7][13]

  • Tests: At each time point, analyze the samples for the following:

    • Appearance (color, clarity)

    • pH

    • Assay of this compound

    • Concentration of salicylic acid and any other degradation products

    • Microbial limits (if applicable)

Experimental Workflow

cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis cluster_eval Evaluation A Prepare 3 Batches of 5-ASA Solution B Package in Final Container Closure A->B C Place Samples in Long-Term Storage (e.g., 25°C/60% RH) B->C D Place Samples in Accelerated Storage (e.g., 40°C/75% RH) B->D E Sample at Predetermined Time Points (0, 3, 6, 9, 12... months) C->E D->E F Perform Physical Tests (Appearance, pH) E->F G Perform Chemical Tests (HPLC for ASA and Salicylic Acid) F->G H Perform Microbial Tests (if applicable) G->H I Compile and Analyze Data H->I J Determine Degradation Rate I->J K Establish Shelf-Life and Storage Conditions J->K

Caption: Workflow for Long-Term Stability Testing.

Data Presentation

Quantitative data from the stability studies should be summarized in clear and concise tables to facilitate comparison and analysis.

Table 1: Forced Degradation of this compound Solution

Stress ConditionDurationTemperature% Degradation of ASA% Salicylic Acid FormedObservations
0.1 N HCl3 hours80°C32.63%-Significant degradation
0.1 N NaOH1 hourRoom Temp.10.17%-Moderate degradation
3% H₂O₂24 hoursRoom Temp.15.48%-Oxidative degradation observed
Dry Heat48 hours80°C0.37%-Relatively stable to dry heat
PhotolyticAs per ICH Q1B---To be determined

Note: The degradation percentages are examples from literature and will vary based on specific experimental conditions.

Table 2: Long-Term Stability Data for this compound Solution at 25°C/60% RH

Time Point (Months)AppearancepHAssay of ASA (% of Initial)Salicylic Acid (%)
0Clear, colorless3.5100.0< 0.1
3Clear, colorless3.599.50.5
6Clear, colorless3.498.91.1
9Clear, colorless3.498.21.8
12Clear, colorless3.397.52.5

Table 3: Accelerated Stability Data for this compound Solution at 40°C/75% RH

Time Point (Months)AppearancepHAssay of ASA (% of Initial)Salicylic Acid (%)
0Clear, colorless3.5100.0< 0.1
1Clear, colorless3.497.82.2
2Clear, colorless3.395.54.5
3Clear, colorless3.293.26.8
6Slight yellow tint3.088.911.1

Conclusion

A systematic approach to long-term stability testing, incorporating validated stability-indicating analytical methods and forced degradation studies, is paramount for ensuring the quality, safety, and efficacy of this compound solutions. The protocols and guidelines presented in these application notes provide a robust framework for researchers and drug development professionals to comprehensively evaluate the stability profile of their formulations. Adherence to these methodologies will support the establishment of appropriate shelf-life and storage conditions, ultimately leading to safer and more effective pharmaceutical products.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Acetylsalicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of 5-Acetylsalicylic acid (Aspirin), focusing on improving reaction yield and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: Why is my yield of this compound consistently low?

A low yield can be attributed to several factors throughout the experimental process.[1][2] The primary areas to investigate are incomplete reactions, loss of product during workup, and side reactions.

  • Incomplete Reaction: The reaction may not have gone to completion.[2] Ensure that the limiting reagent, typically salicylic (B10762653) acid, has fully reacted.[3][4]

  • Product Loss During Purification: Significant amounts of the product can be lost during filtration and transfer between vessels.[5] Ensure all equipment is rinsed with the appropriate cold solvent to recover as much product as possible.

  • Hydrolysis of Product: this compound can hydrolyze back to salicylic acid and acetic acid, especially in the presence of moisture.[6]

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield of this compound check_reaction Verify Reaction Completion start->check_reaction check_workup Review Product Isolation Technique start->check_workup check_purity Analyze Product Purity for Side Products start->check_purity incomplete_reaction Issue: Incomplete Reaction check_reaction->incomplete_reaction product_loss Issue: Product Loss During Workup check_workup->product_loss side_reactions Issue: Presence of Side Products check_purity->side_reactions solution_reaction Solution: - Optimize reaction time and temperature. - Ensure proper catalyst concentration. incomplete_reaction->solution_reaction solution_workup Solution: - Rinse glassware with cold solvent. - Ensure filter paper is properly seated. - Minimize transfers. product_loss->solution_workup solution_purity Solution: - Recrystallize the crude product. - Use anhydrous reagents and solvents. side_reactions->solution_purity

Caption: Troubleshooting flowchart for diagnosing and resolving low product yield.

Q2: My final product is impure. What are the likely contaminants and how can I remove them?

The most common impurity is unreacted salicylic acid.[2][3] Its presence can be detected by the ferric chloride test, which gives a purple color with phenolic compounds like salicylic acid.[7][8] Other potential impurities include polymeric byproducts and residual acetic acid or acetic anhydride (B1165640).

  • Recrystallization: This is the most effective method for purifying the crude product.[2][7] Dissolving the impure solid in a minimum amount of a hot solvent and allowing it to cool slowly will form pure crystals, leaving impurities in the solution.[7]

  • Washing: Thoroughly washing the filtered crystals with ice-cold water helps remove soluble impurities like acetic acid.[8]

Q3: The reaction mixture turned dark or produced a polymer-like substance. What went wrong?

Darkening of the reaction mixture or the formation of a polymeric substance can occur if the reaction temperature is too high or if the catalyst concentration is not optimal. High temperatures can lead to the decomposition of salicylic acid or the product, resulting in colored byproducts. An excessive amount of a strong acid catalyst like sulfuric acid can also promote side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the synthesis of this compound?

The optimal temperature is a balance between reaction rate and product purity. Generally, a temperature range of 50-80°C is recommended.[9] Increasing the temperature within this range can lead to a higher yield and purity.[9] However, excessively high temperatures can cause decomposition and the formation of byproducts.[2]

Q2: Which catalyst, sulfuric acid or phosphoric acid, is better for this synthesis?

Both sulfuric acid and phosphoric acid are effective catalysts.[1][10] Sulfuric acid is a stronger acid and may lead to a slightly faster reaction rate. However, phosphoric acid is considered a "greener" and safer alternative and has been shown to produce comparable yields to sulfuric acid.[7]

Q3: What is the ideal ratio of salicylic acid to acetic anhydride?

Acetic anhydride is typically used in excess to ensure that the salicylic acid, which is the limiting reactant, is completely consumed.[2][11] A molar ratio of approximately 1:3 of salicylic acid to acetic anhydride is common in many protocols.

Q4: How does reaction time affect the yield?

Sufficient reaction time is crucial for the reaction to proceed to completion. A typical reaction time is between 10 to 20 minutes of heating.[9] Shorter reaction times may result in an incomplete reaction and a lower yield, while excessively long times may not significantly increase the yield and could potentially lead to product degradation.

Data Presentation

Table 1: Effect of Reaction Temperature on Yield and Purity
Reaction Temperature (°C)Average Yield (%)Average Purity (%)
5075.389.2
6082.192.5
7088.995.8
8096.598.1

Data synthesized from a study by D. Roy et al. The study observed a linear increase in both yield and purity as the temperature was increased from 50°C to 80°C.[9]

Table 2: Comparison of Catalysts on Reaction Yield
CatalystAverage Yield (%)
Sulfuric Acid79.8
Phosphoric Acid79.4

Data from a comparative study which concluded that there is no statistically significant difference in the yields obtained using either sulfuric or phosphoric acid.[7]

Experimental Protocols

Protocol 1: Synthesis of this compound using Phosphoric Acid Catalyst

This protocol is adapted from a standard laboratory procedure emphasizing safety and high yield.[9]

Materials:

  • Salicylic acid (2.0 g)

  • Acetic anhydride (5.0 mL)

  • Concentrated phosphoric acid (85%, 5 drops)

  • Deionized water

  • Ethanol (B145695)

  • Ice

Procedure:

  • Place 2.0 g of salicylic acid into a 125 mL Erlenmeyer flask.

  • In a fume hood, carefully add 5.0 mL of acetic anhydride to the flask, followed by 5 drops of concentrated phosphoric acid.

  • Gently swirl the flask to mix the reactants.

  • Heat the flask in a water bath at 70-80°C for 15 minutes.

  • Remove the flask from the water bath and allow it to cool for a few minutes.

  • Cautiously add 20 drops of cold water to the mixture to hydrolyze any excess acetic anhydride.

  • Add 20 mL of ice-cold water to the flask to induce crystallization.

  • Cool the mixture in an ice bath for 10 minutes to complete crystallization.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold water.

  • Allow the crystals to air dry completely on the filter paper.

  • Weigh the dried product and calculate the percent yield.

Protocol 2: Recrystallization for Purification

This protocol describes the purification of the crude this compound.[7]

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

Procedure:

  • Transfer the crude product to a beaker.

  • Add the minimum amount of warm ethanol to dissolve the crystals.

  • Slowly add warm water until the solution becomes slightly cloudy.

  • Gently heat the solution until it becomes clear again.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, place the beaker in an ice bath to complete the crystallization process.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold water.

  • Dry the purified product and determine its melting point to assess purity (pure aspirin (B1665792) melts at approximately 136°C).

Visualizations

Acid-Catalyzed Synthesis of this compound

reaction_mechanism cluster_reactants Reactants cluster_intermediate Protonated Intermediate cluster_products Products Salicylic_Acid Salicylic Acid Tetrahedral_Intermediate Tetrahedral Intermediate Salicylic_Acid->Tetrahedral_Intermediate Acetic_Anhydride Acetic Anhydride Protonated_Anhydride Protonated Acetic Anhydride Acetic_Anhydride->Protonated_Anhydride + H+ Catalyst H+ (Catalyst) Protonated_Anhydride->Tetrahedral_Intermediate Nucleophilic Attack Aspirin This compound Tetrahedral_Intermediate->Aspirin - H+ Acetic_Acid Acetic Acid Tetrahedral_Intermediate->Acetic_Acid Catalyst_Regen H+ (Catalyst Regenerated)

Caption: Reaction mechanism for the acid-catalyzed synthesis of this compound.

General Experimental Workflow

experimental_workflow start Start reactants 1. Mix Salicylic Acid, Acetic Anhydride, and Catalyst start->reactants heating 2. Heat the Reaction Mixture reactants->heating hydrolysis 3. Add Water to Hydrolyze Excess Acetic Anhydride heating->hydrolysis crystallization 4. Cool to Induce Crystallization hydrolysis->crystallization filtration 5. Isolate Crude Product (Vacuum Filtration) crystallization->filtration purification 6. Purify by Recrystallization filtration->purification drying 7. Dry the Purified Product purification->drying analysis 8. Analyze Yield and Purity drying->analysis end End analysis->end

Caption: A generalized workflow for the synthesis and purification of this compound.

References

Troubleshooting low purity in 5-Acetylsalicylic acid recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals encountering low purity issues during the recrystallization of 5-Acetylsalicylic acid (Aspirin).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities in my recrystallized this compound?

The most prevalent impurities are unreacted starting material, salicylic (B10762653) acid, and its hydrolysis product. Acetic acid and acetic anhydride (B1165640) from the synthesis step are usually removed during filtration and washing due to their high solubility in common solvents.

  • Salicylic Acid: This is the primary impurity. Its presence indicates either an incomplete initial synthesis reaction or hydrolysis of the acetylsalicylic acid back into salicylic acid during the purification process.[1][2]

  • Hydrolysis: this compound can hydrolyze back to salicylic acid and acetic acid, especially in the presence of moisture and heat.[3][4] Using water as a recrystallization solvent can sometimes exacerbate this issue if the solution is heated for too long.[5][6]

Q2: My final product turns purple when I add ferric chloride (FeCl₃). What went wrong?

A purple color in the ferric chloride test is a positive indication for the presence of a phenol (B47542) group. Salicylic acid contains a phenol group, whereas pure this compound does not.[2] This result points directly to salicylic acid contamination.

Troubleshooting Steps:

  • Review Synthesis: Ensure the initial reaction went to completion. Insufficient heating or catalyst can leave unreacted salicylic acid.

  • Recrystallization Solvent: If using water, minimize the time the solution is kept hot to prevent hydrolysis.[5] Consider using an ethanol-water mixture, which allows for dissolution at a lower temperature.[2]

  • Repeat Recrystallization: A second recrystallization is often necessary to achieve high purity. Ensure you are following the correct protocol (see below).

Q3: My melting point is broad and lower than the literature value (~136 °C). What does this signify?

A broad and depressed melting point range is a classic indicator of an impure compound.[7] Impurities disrupt the crystal lattice of the solid, requiring less energy to break the intermolecular forces, which results in melting at a lower temperature over a wider range.[6] The primary culprit is typically residual salicylic acid.

Q4: I'm getting a very low yield after recrystallization. What are the common causes?

Low yield is a frequent issue in recrystallization. Several factors could be responsible:

  • Excess Solvent: Using too much solvent to dissolve the crude product is the most common error. This keeps a significant amount of your product dissolved in the solution (the mother liquor) even after cooling, preventing it from crystallizing.[7] Always use the minimum amount of hot solvent required for complete dissolution.[8]

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step (if performed), the product can crystallize on the filter paper along with insoluble impurities.

  • Incomplete Crystallization: Not allowing the solution to cool for a sufficient amount of time, or not using an ice bath after initial slow cooling, can result in a lower yield.[2]

  • Washing with Warm Solvent: Washing the final crystals with room temperature or warm solvent will dissolve some of your purified product, washing it away with the impurities.[6] Always use ice-cold solvent for washing.

Q5: How do I choose the best solvent for recrystallization?

The ideal solvent is one in which your desired compound (this compound) is highly soluble at high temperatures but poorly soluble at low temperatures.[5][9] Conversely, the impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain highly soluble at low temperatures (so they stay in the mother liquor).[6] For aspirin (B1665792), an ethanol (B145695)/water mixture is a very effective choice.[2][7]

Q6: How does the cooling rate impact the purity of my crystals?

The rate of cooling directly affects crystal size and purity.

  • Slow Cooling: Allowing the solution to cool slowly to room temperature promotes the formation of large, well-defined crystals. This process is selective, and impurity molecules are typically excluded from the growing crystal lattice, resulting in higher purity.[7][8]

  • Rapid Cooling (Crash Cooling): Cooling the solution too quickly, for instance by placing it directly into an ice bath, causes the product to precipitate rapidly.[6] This can trap impurities within the quickly forming crystals, leading to a less pure product.[7]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

Solvent Temperature Solubility Reference
Water Cold Low / Sparingly Soluble [1][10]
Water Hot More Soluble [5][10]
Ethanol Room Temp Soluble [11]
Ethanol Hot Very Soluble [2][11]
Acetone All Ranges High Solubility [12][13]

| Ethyl Acetate | - | Soluble (used for recrystallization) |[5][6] |

Table 2: Purity Analysis Quick Reference

Test Observation for Pure Product Observation for Impure Product (Salicylic Acid Present) Reference
Ferric Chloride Test No color change (remains yellow/orange) Solution turns a deep purple/violet color [1][2][14]

| Melting Point | Sharp range, ~136 °C | Broad range, depressed (e.g., 125-132 °C) |[7][15] |

Experimental Protocols

Protocol 1: Recrystallization of this compound (Ethanol/Water)

  • Dissolution: Place your crude this compound in an Erlenmeyer flask. Add a minimal amount of warm ethanol and gently swirl the flask on a hot plate until the solid completely dissolves.[2][16]

  • Induce Crystallization: Remove the flask from the heat. Slowly add cold water to the solution until it becomes slightly cloudy.[2] This indicates the solution is saturated.

  • Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. You should observe the formation of needle-like crystals.[7][8]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 10-15 minutes to maximize the crystallization of the product.[2][17]

  • Isolation: Collect the purified crystals using vacuum filtration with a Büchner funnel.[18]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold distilled water to remove any soluble impurities that may have adhered to the crystal surfaces.[14]

  • Drying: Allow air to be pulled through the crystals on the funnel for several minutes to help them dry. Then, carefully transfer the filter paper with the crystals to a watch glass and allow them to air dry completely. For faster results, a low-temperature oven (60-70°C) or a vacuum drying oven can be used.[17][19]

Protocol 2: Ferric Chloride Test for Purity

  • Preparation: Take four clean test tubes.

  • Samples:

    • Test Tube 1: Add a few crystals of pure salicylic acid (positive control).

    • Test Tube 2: Add a few crystals of your crude (pre-recrystallization) product.

    • Test Tube 3: Add a few crystals of your final, recrystallized product.

    • Test Tube 4: This will be your blank (negative control).

  • Reaction: Add approximately 1 mL of ethanol to each test tube to dissolve the crystals, followed by 2-3 drops of 1% ferric chloride (FeCl₃) solution.[2]

  • Observation: Shake each tube and record the color. A purple color indicates the presence of salicylic acid. Your final product in Tube 3 should show no significant color change compared to the blank in Tube 4.[2]

Visualizations

G start Low Purity Detected (e.g., Low MP, Purple FeCl3 Test) check_hydrolysis Potential Cause: Hydrolysis? start->check_hydrolysis check_incomplete_rxn Potential Cause: Incomplete Synthesis? start->check_incomplete_rxn check_trapping Potential Cause: Impurity Trapping? start->check_trapping solution_hydrolysis Solution: - Minimize heating time in water - Use Ethanol/Water solvent check_hydrolysis->solution_hydrolysis Yes solution_incomplete_rxn Solution: - Review synthesis protocol - Ensure sufficient reaction time/temp check_incomplete_rxn->solution_incomplete_rxn Yes solution_trapping Solution: - Ensure slow cooling rate - Avoid 'crash cooling' in ice bath check_trapping->solution_trapping Yes rerun Perform Recrystallization Again solution_hydrolysis->rerun solution_incomplete_rxn->rerun solution_trapping->rerun G cluster_0 Recrystallization Process cluster_1 Impurity Removal Mechanism dissolve 1. Dissolve Crude Product in Min. Hot Solvent cool 2. Cool Solution Slowly dissolve->cool insoluble Insoluble Impurities (Removed by hot filtration, if needed) dissolve->insoluble Separates from filter 3. Filter & Wash Crystals with Cold Solvent cool->filter soluble Soluble Impurities (e.g., Salicylic Acid, Acetic Acid) cool->soluble Remain in 'Mother Liquor' dry 4. Dry Purified Crystals filter->dry filter->soluble Washed Away solvent Residual Solvent dry->solvent Evaporated

References

Preventing degradation of 5-Acetylsalicylic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Acetylsalicylic Acid (Aspirin). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability in aqueous solutions?

A1: this compound is highly susceptible to hydrolysis in aqueous environments, breaking down into salicylic (B10762653) acid and acetic acid.[1] This degradation process is the main reason for its instability and can significantly affect experimental outcomes. The rate of this reaction is influenced by several factors, including pH, temperature, and the presence of certain buffer salts.[1][2]

Q2: What is the optimal pH for preparing a stable this compound solution?

A2: this compound exhibits the greatest stability in mildly acidic conditions, typically within a pH range of 2-3.[1] Under highly acidic (pH < 2) or neutral to alkaline (pH > 8) conditions, the rate of hydrolysis increases significantly.[1][3] For most experimental applications, using a buffered solution is recommended to maintain a stable pH.

Q3: How does temperature impact the stability of this compound solutions?

A3: The rate of this compound hydrolysis is directly proportional to the temperature.[4] Storing solutions at elevated temperatures will accelerate degradation. For instance, a more than fivefold increase in hydrolysis was observed when the temperature was raised from 22.5°C to 37°C.[2] Therefore, it is crucial to prepare solutions fresh and keep them at low temperatures (e.g., on ice or refrigerated at 2-8°C) to minimize degradation, especially for prolonged experiments.[1][5]

Q4: Can I use buffers to stabilize my this compound solution? Which ones are recommended?

A4: Yes, buffers are essential for maintaining a stable pH. However, some common buffers can catalyze the hydrolysis of this compound. For example, phosphate (B84403) buffers have been shown to significantly catalyze this reaction.[1][2] Citrate (B86180) or acetate (B1210297) buffers are often preferred for preparing this compound solutions as they can maintain the desired acidic pH without accelerating degradation.[1]

Q5: Are there any solvents other than water that can improve the stability of this compound?

A5: Yes, using co-solvents can enhance stability. A water-polyethylene glycol (4:1, v/v) mixture has been shown to be a very stable medium for this compound.[1][2] Propylene glycol and polyethylene (B3416737) glycol can also be used as alternative solvents to water to prevent hydrolysis.[4] For non-aqueous applications, acetonitrile (B52724) and 1,4-dioxane (B91453) have demonstrated high stability.[1]

Troubleshooting Guide

Issue Possible Cause Solution
Rapid loss of active compound The solution was prepared at a non-optimal pH (neutral or alkaline).Prepare the solution in a buffered system with a pH between 2 and 3, such as a citrate or acetate buffer.[1]
The solution was stored at room temperature or higher for an extended period.Always prepare solutions fresh before use. If temporary storage is needed, keep the solution on ice or refrigerated at 2-8°C.[1] For longer-term storage, consider freezing at -20°C or below, though fresh preparation is always best.[1]
A phosphate buffer was used in the formulation.Avoid phosphate buffers as they can catalyze hydrolysis.[1][2] Switch to a citrate or acetate buffer.
Precipitate forms in the solution Salicylic acid, a product of hydrolysis, has lower solubility in water and may precipitate, especially at lower pH and higher concentrations.1. Ensure the pH of the solution is not excessively low. 2. Consider using a co-solvent like ethanol (B145695) or polyethylene glycol to increase the solubility of both this compound and salicylic acid.[1] 3. Prepare a more dilute solution if high concentrations are not critical for your experiment.
Inconsistent experimental results The concentration of this compound is decreasing over the course of the experiment due to degradation.1. Prepare fresh solutions for each experiment. 2. Maintain a low temperature (on ice) throughout the experiment whenever feasible. 3. Use an appropriate acidic buffer (e.g., citrate or acetate) to maintain a pH between 2 and 3.[1]

Quantitative Data Summary

Table 1: Approximate Half-life of this compound in Aqueous Solution at 25°C

pHApproximate Half-life
2.5~ 2 years
5.0~ 1 month
7.0~ 4-5 days
9.0~ 12 hours
Note: These values are approximate and can vary based on buffer composition and ionic strength.[1]

Table 2: Comparison of Solvents/Co-solvents for this compound Stability

Solvent SystemObservationReference
Water-Polyethylene Glycol (4:1, v/v)Found to be a highly stable aqueous-based system.[1][2]
Propylene Glycol / Polyethylene GlycolCan be used as alternative solvents to water to prevent hydrolysis.[4]
Acetonitrile and 1,4-DioxaneDemonstrated high stability in a study of organic solvents.[1]

Experimental Protocols

Protocol 1: Preparation of a Buffered this compound Stock Solution

  • Prepare a 0.1 M Citrate Buffer (pH 3.0):

    • Prepare a 0.1 M citric acid solution and a 0.1 M sodium citrate solution.

    • Mix the two solutions, monitoring the pH with a calibrated pH meter, until a pH of 3.0 is achieved.

  • Dissolve this compound:

    • Weigh the required amount of this compound powder.

    • To create a 10 mM stock solution, dissolve 18.02 mg of this compound in 10 mL of the 0.1 M citrate buffer (pH 3.0).

    • If solubility is an issue, first dissolve the this compound in a minimal volume of ethanol or DMSO before adding the buffer. Be aware that organic solvents may interfere with downstream applications.

  • Storage:

    • Use the solution immediately for best results.[1]

    • If short-term storage is necessary, store the solution at 2-8°C for no more than 24 hours.[1]

    • For longer-term storage, aliquot and freeze at -20°C or below, but re-analysis of the concentration is recommended before use.[1]

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis of this compound and Salicylic Acid

This protocol provides a general guideline for the quantitative analysis of this compound and its primary degradation product, salicylic acid.

  • Mobile Phase: A mixture of sodium perchlorate (B79767) buffer (pH 2.5), acetonitrile, and isopropyl alcohol (85:14:1 v/v).[6]

  • Stationary Phase: Hypersil BDS C18 column (100 x 4.6 mm, 5µm).[6]

  • Flow Rate: 1.5 ml/min.[6]

  • Detection: UV detector at 275 nm.[6]

  • Procedure:

    • Prepare standard solutions of known concentrations of this compound and salicylic acid in the mobile phase.

    • Inject the standards to establish a calibration curve.

    • Inject the experimental samples (appropriately diluted in the mobile phase).

    • Quantify the amounts of this compound and salicylic acid in the samples by comparing their peak areas to the calibration curve.

Visualizations

cluster_factors Influencing Factors ASA This compound (Aqueous Solution) Degradation Hydrolysis ASA->Degradation SA Salicylic Acid Degradation->SA AA Acetic Acid Degradation->AA pH High pH (>3) or Low pH (<2) pH->Degradation Accelerates Temp Increased Temperature Temp->Degradation Accelerates Buffers Phosphate Buffers Buffers->Degradation Catalyzes

Caption: Degradation pathway of this compound and influencing factors.

cluster_prep Solution Preparation cluster_analysis Stability Analysis (HPLC) start Start prep_buffer Prepare Citrate/Acetate Buffer (pH 2-3) start->prep_buffer dissolve_asa Dissolve 5-ASA in Buffer prep_buffer->dissolve_asa use_now Use Immediately dissolve_asa->use_now short_term Store at 2-8°C (Max 24h) use_now->short_term No long_term Aliquot & Freeze (≤ -20°C) use_now->long_term Longer Storage end End use_now->end Yes short_term->end long_term->end prep_standards Prepare Standards (5-ASA & SA) calibrate Generate Calibration Curve prep_standards->calibrate inject_sample Inject Experimental Sample calibrate->inject_sample quantify Quantify 5-ASA & Salicylic Acid inject_sample->quantify

Caption: Experimental workflow for preparing and analyzing 5-ASA solutions.

References

Technical Support Center: Optimizing HPLC Separation of Acetylsalicylic Acid and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of acetylsalicylic acid (aspirin) and its primary metabolites, salicylic (B10762653) acid and gentisic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of acetylsalicylic acid and its metabolites.

IssuePossible CausesSuggested Solutions
Poor Resolution Between Peaks - Inappropriate mobile phase composition or pH.- Column degradation.- Flow rate is too high.- Mobile Phase: Adjust the percentage of the organic modifier (e.g., acetonitrile (B52724) or methanol). Ensure the mobile phase pH is at least 2 units below the pKa of the analytes to ensure they are in their non-ionized form; a pH around 2.5-3.5 is often effective.[1][2][3]- Column: Use a new column or flush the existing one with a strong solvent. Consider a column with a different selectivity if the problem persists.[4][5]- Flow Rate: Decrease the flow rate to allow for better separation.[1][6][7]
Peak Tailing - Secondary interactions between analytes and the stationary phase (e.g., residual silanols).- Column overload.- Incompatible injection solvent.- Mobile Phase pH: Lowering the mobile phase pH can suppress the ionization of silanol (B1196071) groups on the silica-based stationary phase, reducing secondary interactions.[3][8]- Sample Concentration: Reduce the concentration of the injected sample.[3]- Injection Solvent: Dissolve the sample in the mobile phase whenever possible.
Shifting Retention Times - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Pump malfunction or leaks.- Mobile Phase: Prepare fresh mobile phase daily and ensure accurate pH measurement.[9]- Temperature: Use a column oven to maintain a constant temperature.[7][9]- System Check: Check for leaks in the pump, injector, and fittings. Purge the pump to remove air bubbles.[4][5]
Split Peaks - Clogged column inlet frit.- Void in the column packing material.- Injector issues.- Column Maintenance: Reverse flush the column at a low flow rate. If the problem persists, replace the inlet frit or the column.[4][10]- Injector: Inspect and clean the injector port and syringe.[4]
Baseline Noise or Drift - Contaminated mobile phase or detector cell.- Air bubbles in the system.- Detector lamp aging.- System Cleaning: Flush the system with a high percentage of organic solvent. Clean the detector cell according to the manufacturer's instructions.- Degassing: Ensure the mobile phase is properly degassed before use.[4]- Lamp Replacement: Replace the detector lamp if it has exceeded its lifetime.[4]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for a mobile phase to separate acetylsalicylic acid and its metabolites?

A common starting point for a reversed-phase HPLC separation is a mixture of an acidic aqueous buffer and an organic solvent like acetonitrile or methanol.[1][6][11] A mobile phase consisting of water:acetonitrile with an acidic modifier like phosphoric acid or formic acid to adjust the pH to around 2.5-3.5 is often effective.[1][2][6]

Q2: Which type of HPLC column is most suitable for this separation?

A C18 column is the most commonly used stationary phase for the separation of acetylsalicylic acid and its metabolites due to its ability to retain these relatively nonpolar compounds.[1][6][11][12]

Q3: What detection wavelength should be used?

The UV detection wavelength is typically set between 230 nm and 240 nm, as both acetylsalicylic acid and its metabolites have significant absorbance in this range.[11][12][13][14] A wavelength of around 237 nm is frequently cited.[1][11][12][15]

Q4: How can I prevent the degradation of acetylsalicylic acid to salicylic acid during sample preparation and analysis?

Acetylsalicylic acid is susceptible to hydrolysis, especially at neutral or alkaline pH. To minimize degradation, it is crucial to keep samples, standards, and the mobile phase acidic (pH < 4) and cool.[16] Prepare solutions fresh daily and store them at low temperatures.

Q5: What are the key metabolites of acetylsalicylic acid?

The primary metabolite of acetylsalicylic acid is salicylic acid, formed by rapid hydrolysis in the body.[17] Salicylic acid is further metabolized to compounds such as salicyluric acid and gentisic acid.[16][18]

Experimental Protocols

Protocol 1: Simultaneous Determination of Acetylsalicylic Acid and Salicylic Acid

This protocol is adapted from a validated HPLC method for the simultaneous determination of acetylsalicylic acid (ASA) and salicylic acid (SA) in plasma.[11]

  • Column: Novapak C18, 4 µm, 150 x 3.9 mm

  • Mobile Phase: Acetonitrile, water, and 85% orthophosphoric acid (180:740:0.9 v/v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 237 nm[11][12][15]

  • Injection Volume: 20 µL

  • Sample Preparation (Plasma):

    • To 1 mL of plasma, add an internal standard.

    • Acidify the plasma with a suitable acid.

    • Add acetonitrile to precipitate proteins.

    • Centrifuge the sample.

    • Inject the supernatant.

Protocol 2: Analysis of Gentisic Acid

This protocol is based on a method for the determination of gentisic acid in urine.[19][20]

  • Column: Zorbax C18

  • Mobile Phase: 0.1% (v/v) butanol in water with 0.6% (v/v) acetic acid[20]

  • Flow Rate: 1.0 mL/min[19][20]

  • Detection: UV at 232 nm[20]

  • Injection Volume: 5 µL[20]

  • Sample Preparation (Urine):

    • Centrifuge the urine sample to remove particulate matter.

    • Filter the supernatant through a 0.45 µm filter.

    • Inject the filtered sample.

Quantitative Data

Table 1: Example Chromatographic Parameters for Acetylsalicylic Acid and Metabolites

CompoundColumnMobile PhaseFlow Rate (mL/min)Retention Time (min)Detection (nm)Reference
Acetylsalicylic AcidC18Water (pH 3.0 with 0.1% Orthophosphoric Acid) : Acetonitrile (45:55)1.04.01237[1]
Salicylic AcidC18Water (pH 3.0 with 0.1% Orthophosphoric Acid) : Acetonitrile (45:55)1.0(Not specified)237[1]
Acetylsalicylic AcidCogent Bidentate C1852% DI Water / 48% Acetonitrile / 0.1% Phosphoric Acid1.5~2.5210[6]
Salicylic AcidCogent Bidentate C1852% DI Water / 48% Acetonitrile / 0.1% Phosphoric Acid1.5~3.5210[6]
Gentisic AcidZorbax C180.1% Butanol in water with 0.6% Acetic Acid1.0(Not specified)232[20]

Visualizations

ASA Acetylsalicylic Acid SA Salicylic Acid ASA->SA Hydrolysis (Esterases) SUA Salicyluric Acid (Glycine Conjugate) SA->SUA Glycine Conjugation SPG Salicyl Phenolic Glucuronide SA->SPG Glucuronidation SAG Salicyl Acyl Glucuronide SA->SAG Glucuronidation GA Gentisic Acid SA->GA Hydroxylation

Caption: Metabolic pathway of acetylsalicylic acid.

start HPLC Problem (e.g., Poor Resolution) check_mobile_phase Check Mobile Phase (Composition, pH, Freshness) start->check_mobile_phase adjust_mp Adjust Mobile Phase (e.g., % Organic, pH) check_mobile_phase->adjust_mp check_column Inspect Column (Age, Contamination) flush_column Flush or Replace Column check_column->flush_column check_system Verify System Parameters (Flow Rate, Temperature) adjust_params Optimize Parameters (e.g., Lower Flow Rate) check_system->adjust_params adjust_mp->check_column No resolved Problem Resolved adjust_mp->resolved Yes flush_column->check_system No flush_column->resolved Yes adjust_params->resolved Yes escalate Consult Senior Staff or Manufacturer adjust_params->escalate No

Caption: General HPLC troubleshooting workflow.

sample Biological Sample (e.g., Plasma, Urine) acidify Acidify Sample (e.g., with HCl, H3PO4) to stabilize ASA sample->acidify protein_precipitation Protein Precipitation (e.g., with Acetonitrile) acidify->protein_precipitation centrifuge Centrifugation protein_precipitation->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Filter (e.g., 0.45 µm syringe filter) supernatant->filter inject Inject into HPLC filter->inject

Caption: Sample preparation workflow for plasma analysis.

References

Common issues with 5-Acetylsalicylic acid stability in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Acetylsalicylic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common issues related to the stability of this compound in cell culture applications.

Clarification of Compound Nomenclature

It is critical to distinguish between three similarly named compounds to ensure accurate experimental design and interpretation:

  • This compound (Ac-5-ASA): The subject of this guide, more formally known as N-acetyl-5-aminosalicylic acid . It is the primary and generally considered less active metabolite of 5-aminosalicylic acid.

  • 5-Aminosalicylic acid (5-ASA or Mesalamine): An anti-inflammatory drug used to treat inflammatory bowel disease. It is the parent compound of Ac-5-ASA.

  • Acetylsalicylic acid (Aspirin): A common analgesic and anti-inflammatory drug. It is structurally different from Ac-5-ASA.

cluster_5ASA 5-Aminosalicylic Acid (5-ASA) Pathway cluster_Aspirin Acetylsalicylic Acid (Aspirin) Pathway 5_ASA 5-Aminosalicylic Acid (5-ASA / Mesalamine) Ac_5_ASA N-acetyl-5-aminosalicylic acid (Ac-5-ASA) 5_ASA->Ac_5_ASA Metabolism (N-acetyltransferase) Salicylic_Acid Salicylic Acid Aspirin Acetylsalicylic Acid (Aspirin) Aspirin->Salicylic_Acid Hydrolysis

Figure 1. Chemical relationships of 5-ASA, Ac-5-ASA, and Aspirin.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of N-acetyl-5-aminosalicylic acid (Ac-5-ASA)?

A1: Due to its limited aqueous solubility, Ac-5-ASA should first be dissolved in an organic solvent.[1]

  • Recommended Solvent: DMSO.

  • Procedure: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Ensure the powder is fully dissolved. Use gentle warming or vortexing if necessary.

  • Important: When adding the stock solution to your cell culture medium, ensure the final concentration of DMSO is non-toxic to your cells, typically below 0.5% (v/v). Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

Q2: How should I store Ac-5-ASA stock solutions?

A2: Proper storage is crucial to maintain the compound's integrity.

  • Solid Form: The solid powder is stable for at least four years when stored at -20°C.[1]

  • Stock Solution in DMSO: Aliquot the stock solution into single-use tubes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C. Under these conditions, the solution should be stable for up to 6 months.[2]

  • Aqueous Solutions: It is strongly recommended not to store Ac-5-ASA in aqueous solutions or cell culture media. Always prepare fresh dilutions from your frozen DMSO stock immediately before each experiment.[3]

Q3: How stable is Ac-5-ASA in cell culture media at 37°C?

A3: There is limited published data on the precise half-life of Ac-5-ASA in cell culture media. However, based on the known instability of its parent compound, 5-ASA, which is susceptible to oxidation in aqueous solutions, it is best practice to assume that Ac-5-ASA also has limited stability.[4][5] Factors like pH, exposure to light, and the presence of reactive oxygen species can contribute to its degradation. For reproducible results, always use freshly prepared media for your experiments.

Q4: What are the likely degradation pathways for Ac-5-ASA in cell culture media?

A4: While specific degradation kinetics in media have not been fully characterized, two primary pathways are plausible based on the molecule's structure:

  • Hydrolysis: The acetyl group on the amine could be hydrolyzed, converting Ac-5-ASA back to its parent compound, 5-aminosalicylic acid (5-ASA). This would alter the biological activity observed.

  • Oxidation: The aromatic ring and amino group, similar to 5-ASA, are susceptible to oxidation.[4] This can be accelerated by components in the media and the metabolic activity of cells, leading to the formation of quinone-like structures and other degradation products.

Ac_5_ASA N-acetyl-5-aminosalicylic acid (Ac-5-ASA) 5_ASA 5-Aminosalicylic Acid (5-ASA) Ac_5_ASA->5_ASA Hydrolysis Oxidized_Products Oxidized Degradation Products Ac_5_ASA->Oxidized_Products Oxidation

Figure 2. Hypothesized degradation pathways of Ac-5-ASA in media.

Troubleshooting Guide

Problem: I am observing inconsistent or non-reproducible results in my cell-based assays.

  • Possible Cause 1: Degradation of Ac-5-ASA.

    • Recommendation: The most common cause of inconsistency is the degradation of the compound in your working solutions. It is imperative to prepare fresh dilutions of Ac-5-ASA in your cell culture medium for every experiment, directly from a frozen DMSO stock. Do not store diluted Ac-5-ASA solutions, even at 4°C.

  • Possible Cause 2: Solvent Toxicity.

    • Recommendation: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all experimental wells and is below the cytotoxic threshold for your specific cell line (typically <0.5%). Always include a vehicle-only control group to account for any effects of the solvent itself.

  • Possible Cause 3: Precipitation of the Compound.

    • Recommendation: Ac-5-ASA has low aqueous solubility. After diluting your DMSO stock into the cell culture medium, visually inspect the medium under a microscope for any signs of precipitation. If precipitate is observed, you may need to lower the final concentration of Ac-5-ASA or slightly increase the DMSO concentration (while staying within non-toxic limits).

Quantitative Data Summary

While specific stability data in cell culture media is not available, the following table summarizes known solubility and storage parameters for Ac-5-ASA and its parent compound, 5-ASA.

ParameterN-acetyl-5-aminosalicylic acid (Ac-5-ASA)5-Aminosalicylic acid (5-ASA)
Solubility Slightly soluble in DMSO and methanol.[1]Soluble in DMSO (~4 mg/mL) and PBS, pH 7.2 (~1.7 mg/mL).[3]
Storage (Solid) ≥ 4 years at -20°C.[1]≥ 4 years at room temperature.[3]
Storage (DMSO Stock) Recommended: Aliquot and store at -80°C for up to 6 months.[2]Recommended: Aliquot and store at -20°C.
Storage (Aqueous Sol.) Not recommended. Prepare fresh before use.Not recommended for more than one day.[3]
Stability in Plasma Stable for at least 8 months when stored at -20°C.[6]Unstable; degrades unless stored frozen with stabilizers.[6]

Experimental Protocol: Determining Ac-5-ASA Stability in Cell Culture Medium

Since the stability of Ac-5-ASA can be influenced by your specific medium formulation and cell type, it is advisable to determine its stability empirically. This protocol provides a framework for assessing the half-life of Ac-5-ASA under your experimental conditions.

Objective: To quantify the degradation of Ac-5-ASA in a specific cell culture medium over time at 37°C.

Materials:

  • N-acetyl-5-aminosalicylic acid (Ac-5-ASA) powder

  • DMSO (cell culture grade)

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, L-glutamine)

  • Sterile microcentrifuge tubes or vials

  • Incubator set to 37°C, 5% CO₂

  • HPLC system with a UV or fluorescence detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Reagents for mobile phase buffer (e.g., acetic acid, triethylamine)

Workflow:

cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis A Prepare Ac-5-ASA stock in DMSO (e.g., 50 mM) B Prepare working solution in cell culture medium (e.g., 100 µM) A->B C Aliquot working solution into tubes B->C D Place tubes in 37°C incubator C->D E Collect samples at time points (0, 2, 4, 8, 12, 24 hours) D->E F Immediately freeze samples at -80°C E->F G Thaw samples and prepare for HPLC F->G H Analyze samples by HPLC to quantify remaining Ac-5-ASA G->H I Plot concentration vs. time H->I J Calculate degradation rate and half-life I->J

Figure 3. Experimental workflow for determining Ac-5-ASA stability.

Methodology:

  • Prepare Stock Solution: Prepare a 50 mM stock solution of Ac-5-ASA in 100% DMSO.

  • Prepare Working Solution: On the day of the experiment, dilute the DMSO stock into your complete cell culture medium to a final concentration of 100 µM. This is your "working solution."

  • Time Point Zero (T=0): Immediately after preparation, take three separate aliquots (e.g., 500 µL each) from the working solution. This is your T=0 sample. Immediately freeze these samples at -80°C.

  • Incubation: Place the remaining working solution in a sterile, sealed container (e.g., a 15 mL conical tube) inside your cell culture incubator (37°C, 5% CO₂).

  • Sampling: At subsequent time points (e.g., 2, 4, 8, 12, and 24 hours), remove the container from the incubator, and take three more aliquots, freezing them immediately at -80°C.

  • Sample Analysis (HPLC):

    • Thaw all samples simultaneously.

    • If necessary, precipitate proteins by adding an equal volume of cold methanol, vortexing, and centrifuging at high speed for 10 minutes. Collect the supernatant.

    • Inject the samples (or supernatant) into the HPLC system.

    • Sample HPLC Conditions:

      • Column: C18 reverse-phase (e.g., 150 x 4.6 mm, 5 µm).

      • Mobile Phase: 0.1 M acetic acid, acetonitrile, and triethylamine (B128534) (e.g., 1600:114:6, v/v/v).[7]

      • Detection: Fluorescence (Excitation: 311 nm, Emission: 449 nm) or UV (313 nm).[8]

      • Flow Rate: 1.0 mL/min.

  • Data Analysis:

    • Generate a standard curve using known concentrations of Ac-5-ASA to quantify the amount in your samples.

    • For each time point, calculate the average concentration of the remaining Ac-5-ASA.

    • Plot the natural logarithm of the concentration (ln[C]) versus time.

    • If the degradation follows first-order kinetics, the plot will be linear. The slope of this line will be equal to the negative of the rate constant (-k).

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k .

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Salicylates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving common challenges in the HPLC analysis of salicylates. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on troubleshooting peak tailing and achieving optimal chromatographic performance.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and why is it a problem for salicylate (B1505791) analysis?

Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, with a drawn-out or "tailing" trailing edge. For salicylates, this is a common issue that can lead to inaccurate quantification, reduced resolution between closely eluting peaks, and overall poor data quality. An acceptable tailing factor is generally considered to be less than 2.

Q2: What are the primary causes of peak tailing when analyzing salicylates?

The most common cause of peak tailing for salicylates in reversed-phase HPLC is secondary interactions between the salicylate molecules and the stationary phase. Salicylates are acidic compounds, and they can interact with residual silanol (B1196071) groups (Si-OH) on the surface of silica-based columns. These interactions are a different retention mechanism from the primary hydrophobic interaction, leading to the observed peak tailing.[1]

Q3: How does the mobile phase pH affect the peak shape of salicylates?

Mobile phase pH is a critical parameter for controlling the peak shape of salicylates. The pKa of salicylic (B10762653) acid is approximately 2.97.

  • At a low pH (e.g., below 2.5): Both the salicylic acid and the residual silanol groups on the column are protonated (uncharged). This minimizes ionic interactions, leading to sharper, more symmetrical peaks.

  • At a higher pH (e.g., above 4): Both salicylic acid and the silanol groups become deprotonated (negatively charged), leading to electrostatic repulsion which can sometimes improve peak shape but may also affect retention time.

  • At a pH close to the pKa: A mixture of ionized and non-ionized forms of salicylic acid will exist, which can lead to broad and tailing peaks.

Therefore, controlling the mobile phase pH at a low value is a common strategy to improve salicylate peak shape.[2]

Q4: Can the choice of HPLC column influence peak tailing for salicylates?

Absolutely. Modern HPLC columns often feature "end-capping," a process where the residual silanol groups are chemically bonded with a small, inert compound. This reduces the number of available sites for secondary interactions with salicylates, resulting in significantly improved peak symmetry. Using a high-purity, end-capped C18 or a phenyl-hexyl column is often recommended for the analysis of salicylates.

Q5: What is the role of mobile phase additives in preventing peak tailing?

Acidic mobile phase additives, such as trifluoroacetic acid (TFA) or formic acid, are commonly used to control the pH of the mobile phase at a low level. This ensures that the salicylates and silanol groups remain in their protonated forms, thereby minimizing secondary interactions and reducing peak tailing.[3][4]

Troubleshooting Guides

Problem: My salicylate peaks are tailing.

This troubleshooting guide will walk you through a systematic approach to identify and resolve the cause of peak tailing in your salicylate analysis.

Step 1: Evaluate the Mobile Phase pH

  • Question: Is the mobile phase pH appropriate for salicylate analysis?

  • Action: For acidic compounds like salicylates, a low pH mobile phase is generally preferred to suppress the ionization of both the analyte and residual silanols on the column.[2] Aim for a pH of 2.5-3.0 by using an acidic modifier like 0.1% TFA or 0.1% formic acid in the aqueous portion of your mobile phase.[3][4]

Step 2: Assess Your HPLC Column

  • Question: Is your column suitable for salicylate analysis and is it in good condition?

  • Action:

    • Column Type: Ensure you are using a modern, high-purity, end-capped C18 or phenyl-hexyl column. These columns are designed to minimize silanol interactions.

    • Column Age and Contamination: An old or contaminated column can exhibit increased peak tailing. If you suspect column contamination, try flushing it with a strong solvent. If the problem persists, the column may need to be replaced. A void at the column inlet can also cause peak distortion.[1]

Step 3: Check for Instrumental Issues

  • Question: Could my HPLC system be contributing to the peak tailing?

  • Action:

    • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing. Ensure all connections are short and have a narrow internal diameter.

    • Blocked Frit: A partially blocked frit at the column inlet can distort the sample flow and lead to tailing peaks. Try back-flushing the column or replacing the frit.

Step 4: Review Your Sample Preparation

  • Question: Is the sample solvent compatible with the mobile phase?

  • Action: Injecting your sample in a solvent that is much stronger than your mobile phase can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.

Data Presentation

The following tables summarize the effect of different parameters on the peak shape of salicylates.

Table 1: Effect of Mobile Phase Additive on Salicylic Acid Peak Shape

Mobile Phase Additive (0.1%)Peak Shape Observation
Trifluoroacetic Acid (TFA)Good peak shape, symmetrical
Formic AcidLower resolution, potential for poor peak shape
Acetic AcidLower resolution, potential for poor peak shape

Data compiled from qualitative observations in the provided search results.[3][4]

Table 2: General Effect of HPLC Parameters on Salicylate Peak Tailing

ParameterChangeExpected Effect on Peak TailingRationale
Mobile Phase pH Decrease to < 3DecreaseSuppresses ionization of salicylates and silanols, reducing secondary interactions.[2]
Column Chemistry Use End-Capped ColumnDecreaseBlocks residual silanol groups, minimizing sites for secondary interactions.
Mobile Phase Additive Add 0.1% TFADecreaseMaintains a low mobile phase pH.[3][4]
Column Temperature IncreaseGenerally DecreasesCan improve mass transfer kinetics and reduce mobile phase viscosity.[5][6]
Flow Rate OptimizeVariableA flow rate that is too high or too low can affect peak shape.
Sample Concentration DecreaseDecreaseHigh sample concentrations can overload the column, leading to peak tailing.[2]

Experimental Protocols

Protocol 1: HPLC Method for the Analysis of Salicylic Acid with Good Peak Shape

This protocol is designed to provide a starting point for developing a robust HPLC method for salicylic acid with excellent peak symmetry.

  • HPLC System: Standard HPLC system with a UV detector.

  • Column: Agilent InfinityLab Poroshell 120 SB-Aq, 2.7 µm or a similar modern, end-capped C18 column.[3]

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • B: Methanol

  • Gradient: Isocratic elution with 15% B (85% A).[3]

  • Flow Rate: 0.63 mL/min.[3]

  • Column Temperature: 35 °C.[3]

  • Detection Wavelength: 230 nm.

  • Injection Volume: 5 µL.

Sample Preparation:

  • Prepare a stock solution of salicylic acid in the mobile phase.

  • Further dilute the stock solution to the desired concentration range for your calibration curve using the mobile phase.

  • Filter all samples and standards through a 0.45 µm syringe filter before injection.

Visualizations

The following diagrams illustrate key concepts in troubleshooting peak tailing for salicylates.

G start Start: Peak Tailing Observed for Salicylates check_ph Is Mobile Phase pH < 3? start->check_ph adjust_ph Adjust Mobile Phase pH to 2.5-3.0 using 0.1% TFA or Formic Acid check_ph->adjust_ph No check_column Is the Column End-Capped and in Good Condition? check_ph->check_column Yes adjust_ph->check_column replace_column Consider a New End-Capped Column (e.g., C18, Phenyl-Hexyl) check_column->replace_column No check_instrument Are there Instrumental Issues? (Extra-column volume, blocked frit) check_column->check_instrument Yes replace_column->check_instrument fix_instrument Minimize Tubing Length/ID Check/Replace Column Frit check_instrument->fix_instrument Yes check_sample Is Sample Solvent Compatible with Mobile Phase? check_instrument->check_sample No fix_instrument->check_sample dissolve_in_mp Dissolve Sample in Initial Mobile Phase check_sample->dissolve_in_mp No end Peak Shape Improved check_sample->end Yes dissolve_in_mp->end

Caption: A troubleshooting workflow for resolving peak tailing in salicylate HPLC analysis.

G cluster_low_ph Low pH (e.g., < 3) cluster_high_ph Higher pH (e.g., > 4) salicylate_low_ph Salicylate (Protonated) COOH interaction_low_ph Minimal Secondary Interaction (Good Peak Shape) salicylate_low_ph->interaction_low_ph silanol_low_ph Silanol (Protonated) Si-OH silanol_low_ph->interaction_low_ph salicylate_high_ph Salicylate (Deprotonated) COO- interaction_high_ph Secondary Ionic Interaction (Peak Tailing) salicylate_high_ph->interaction_high_ph silanol_high_ph Silanol (Deprotonated) Si-O- silanol_high_ph->interaction_high_ph

Caption: Chemical interactions leading to peak tailing of salicylates at different mobile phase pH values.

References

Minimizing by-product formation in 5-Acetylsalicylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Acetylsalicylic Acid Synthesis

A Note on Nomenclature: The widely known synthesis of aspirin (B1665792) involves the acetylation of the hydroxyl group at the C2 position of salicylic (B10762653) acid, resulting in 2-Acetoxybenzoic acid , commonly referred to as acetylsalicylic acid. The term "this compound" would imply the addition of an acetyl group to the benzene (B151609) ring at the C5 position, a different compound typically formed via a Friedel-Crafts acylation. This guide focuses on the common esterification synthesis of aspirin (2-Acetoxybenzoic acid) and the minimization of by-products therein, as this is the most frequent context for this synthesis in research and development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities and by-products in acetylsalicylic acid synthesis?

A1: The primary reaction involves treating salicylic acid with acetic anhydride (B1165640) to yield acetylsalicylic acid and acetic acid.[1][2] While acetic acid is a true by-product, the most common impurities that affect the purity of the final product are:

  • Unreacted Salicylic Acid: This is the most frequent impurity, resulting from an incomplete reaction.[3][4] Its presence can be detected using a ferric chloride test, which produces a distinct purple color with the phenolic hydroxyl group of salicylic acid.[5][6]

  • Hydrolysis Product (Salicylic Acid): Acetylsalicylic acid can hydrolyze back into salicylic acid and acetic acid, especially in the presence of moisture or during purification steps in aqueous solutions.[3][7][8]

  • Acetylsalicylsalicylic Acid: This dimer is formed when the carboxyl group of one acetylsalicylic acid molecule esterifies with the hydroxyl group of a salicylic acid molecule.[9]

  • Salicylsalicylic Acid: A dimer formed from the esterification of two salicylic acid molecules.[9]

  • Polymeric By-products: Under certain conditions, particularly with prolonged heating or high temperatures, polymeric materials can form.[7][10]

Q2: My final product tested positive for salicylic acid. What are the likely causes and how can I prevent this?

A2: A positive ferric chloride test indicates the presence of unreacted salicylic acid. The primary causes are either an incomplete initial reaction or hydrolysis of the product.

Causes & Prevention:

  • Insufficient Reagent: Ensure acetic anhydride is used in excess to drive the reaction to completion.[3]

  • Inadequate Heating: The reaction requires heating to proceed efficiently. Insufficient time or temperature can lead to an incomplete conversion. Maintain a temperature of 70-80°C for at least 10-15 minutes.[5][10]

  • Poor Catalyst Activity: Use a sufficient amount of catalyst (e.g., 5-10 drops of concentrated sulfuric or phosphoric acid) to ensure the reaction proceeds at a reasonable rate.[7][11]

  • Product Hydrolysis: Avoid introducing water into the reaction mixture until you are ready to precipitate the product.[10] During workup, use ice-cold water to minimize the solubility and hydrolysis of the aspirin.[12][13]

Corrective Action: If your product is impure, it must be purified, typically via recrystallization.[14]

Q3: How can I minimize the hydrolysis of acetylsalicylic acid during workup and storage?

A3: Hydrolysis is a significant factor affecting the purity and stability of the final product.[3]

  • Use Cold Solvents: During the precipitation and washing steps, always use ice-cold water. This reduces the solubility of acetylsalicylic acid and slows the rate of hydrolysis.[5][13]

  • Thorough Drying: Ensure the final product is completely dry before storage. Moisture will facilitate hydrolysis over time.[15]

  • Control pH: The hydrolysis of aspirin is catalyzed by both acids and bases. During purification, minimizing exposure to highly acidic or basic conditions can reduce degradation.[16] A purification method involving recrystallization from a dilute acetic acid solution can help suppress hydrolysis via Le Chatelier's principle.[17]

  • Proper Storage: Store the purified product in a tightly sealed container in a cool, dry environment, preferably with a desiccant.

Reaction & By-Product Formation Pathways

The following diagram illustrates the primary synthesis route for acetylsalicylic acid and the formation pathways for common by-products.

G cluster_reactants Reactants cluster_conditions Reaction Conditions SA Salicylic Acid ASA Acetylsalicylic Acid (Desired Product) SA->ASA Acetylation Acetic_Acid Acetic Acid (By-product) SA->Acetic_Acid Esterification ASASA Acetylsalicylsalicylic Acid (Impurity) SA->ASASA Dimerization AA Acetic Anhydride AA->ASA AA->Acetic_Acid Esterification ASA->SA Hydrolysis ASA->ASASA Dimerization H2O Water (Moisture) H2O->SA Catalyst H₂SO₄ or H₃PO₄ (Catalyst) Heat Heat (e.g., 70-80°C)

Caption: Reaction scheme for acetylsalicylic acid synthesis and by-product formation.

Troubleshooting Workflow for Impure Product

If analysis indicates your product is impure, follow this logical workflow to identify and resolve the issue.

G start Start: Impure Product Detected test_sa Perform Ferric Chloride (FeCl₃) Test start->test_sa result Test Result? test_sa->result recrystallize Purify via Recrystallization result->recrystallize Positive (Purple) analyze_other Analyze for Other Impurities (e.g., Dimer, Polymer) via HPLC, MS, or NMR result->analyze_other Negative (Yellow) check_params Review Reaction Parameters: - Temperature - Time - Catalyst Amount - Reagent Stoichiometry recrystallize->check_params end_pure End: Pure Product recrystallize->end_pure If purity is sufficient optimize Optimize Reaction Conditions & Repeat Synthesis check_params->optimize optimize->end_pure

Caption: Troubleshooting workflow for purifying acetylsalicylic acid.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes key quantitative parameters for the synthesis to maximize yield and purity.

ParameterRecommended ValueRationale / Notes
Reaction Temperature 50 - 80 °CTemperatures in this range provide a good balance between reaction rate and minimizing decomposition or polymer formation.[5][13][18]
Heating Time 10 - 15 minutesSufficient time for the reaction to proceed to completion once reactants are dissolved.[5][11] Prolonged heating can promote by-product formation.[10]
Catalyst Conc. H₂SO₄ or H₃PO₄Both are effective catalysts. Phosphoric acid is often considered safer and less likely to cause degradation of the product.[2][3]
Reactant Ratio Acetic Anhydride in ExcessUsing an excess of acetic anhydride ensures the limiting reactant (salicylic acid) is fully consumed, maximizing yield.[3]
Quenching/Precipitation Ice-Cold WaterAdded after the reaction is complete to hydrolyze excess acetic anhydride and precipitate the less soluble acetylsalicylic acid.[12][15]

Experimental Protocols

Protocol 1: Synthesis of Acetylsalicylic Acid

This protocol is designed to maximize product purity.

  • Preparation: Place 2.0 g of dry salicylic acid into a 125-mL Erlenmeyer flask.[7]

  • Reagent Addition: In a fume hood, carefully add 5 mL of acetic anhydride, followed by 5-8 drops of concentrated (85%) phosphoric acid to the flask.[7][11]

  • Heating: Gently swirl the flask to mix the reagents. Heat the flask in a water bath maintained at 70-80°C for 15 minutes.[5] Swirl occasionally until all the salicylic acid has dissolved.

  • Quenching: After the heating period, remove the flask from the water bath. Cautiously add 20 drops of cold deionized water to the hot mixture to hydrolyze the excess acetic anhydride. An exothermic reaction may occur.[5]

  • Crystallization: Add 50 mL of ice-cold water to the flask to precipitate the product.[7] Place the flask in an ice bath for at least 10 minutes to maximize crystal formation. If crystals do not form, gently scratching the inside of the flask with a glass rod can induce crystallization.[7]

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.[15]

  • Washing: Wash the crystals on the filter paper with two small portions (5-10 mL) of ice-cold deionized water to remove residual acetic and phosphoric acids.[5]

  • Drying: Leave the vacuum on to pull air through the crystals for several minutes to help dry them. Transfer the solid to a pre-weighed watch glass and dry completely in a low-temperature oven (approx. 60-70°C) or in a desiccator.[18]

Protocol 2: Purification by Recrystallization

This procedure is used to purify the crude product, particularly to remove unreacted salicylic acid.

  • Dissolution: Transfer the crude, dry acetylsalicylic acid to a beaker. Add a minimal amount of warm ethanol (B145695) (just enough to dissolve the solid). For example, start with 10 mL of ethanol for a few grams of crude product.[11][19]

  • Precipitation: To the warm ethanol solution, add approximately 25 mL of warm deionized water.[11] If the solution becomes cloudy, gently heat it until it becomes clear again.

  • Cooling & Crystallization: Cover the beaker with a watch glass and allow it to cool slowly to room temperature. Needle-like crystals of pure acetylsalicylic acid should form.[14] Once cooled, place the beaker in an ice bath for 15-20 minutes to complete the crystallization process.[20]

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing & Drying: Wash the crystals with a small amount of ice-cold water, then dry them thoroughly as described in the synthesis protocol.

  • Purity Check: The purity of the recrystallized product can be confirmed by a melting point determination (pure aspirin melts at ~135°C) and the ferric chloride test.[3][11]

References

Addressing solubility issues of 5-Acetylsalicylic acid for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues of 5-Acetylsalicylic acid in preclinical in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor aqueous solubility of this compound?

This compound, a derivative of salicylic (B10762653) acid, is a weakly acidic crystalline substance with low water solubility.[1][2] Its solubility is influenced by its molecular structure, which contains both a hydrophobic benzene (B151609) ring and hydrophilic carboxylic acid and ester functional groups. In the acidic environment of the stomach, it exists predominantly in its less soluble, non-ionized form, which can delay its absorption.[1]

Q2: What are the common solvents for dissolving this compound for in vivo studies?

For in vivo administration, it is crucial to use biocompatible solvents. Common organic solvents for dissolving acetylsalicylic acid and its derivatives include ethanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).[3] However, the concentration of these organic solvents should be kept to a minimum to avoid toxicity. For many animal studies, the final formulation is often a suspension or a solution in a vehicle containing co-solvents like polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol, or surfactants.[4][5]

Q3: Can pH adjustment be used to improve the solubility of this compound?

Yes, as a weak acid with a pKa of approximately 3.5, the solubility of this compound is pH-dependent.[2][6] In alkaline solutions, it is hydrolyzed to acetate (B1210297) and salicylate, which are more soluble.[2] Therefore, using buffered solutions with a pH above its pKa can increase its solubility. However, it is important to consider the stability of the compound, as it hydrolyzes rapidly in alkaline conditions.[2] For oral administration, the pH of the formulation can significantly impact its dissolution and absorption in the gastrointestinal tract.[6]

Q4: What are some formulation strategies to enhance the bioavailability of poorly soluble compounds like this compound?

Several formulation strategies can be employed to improve the solubility and bioavailability of poorly soluble drugs.[4][7][8][9][10] These include:

  • Particle Size Reduction: Micronization and nanosizing increase the surface area of the drug, leading to a higher dissolution rate.[4][9]

  • Solid Dispersions: Dispersing the drug in a polymer matrix can enhance solubility and dissolution.[4][11]

  • Co-crystallization: Forming co-crystals with a conformer can improve the physicochemical properties of the drug, including solubility.[12]

  • Use of Co-solvents and Surfactants: These agents can increase the solubility of hydrophobic drugs in aqueous vehicles.[4][8]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic drugs.[4][8]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Precipitation of this compound upon dilution of a stock solution. The concentration of the organic solvent in the final formulation is too low to maintain solubility.1. Increase the proportion of the co-solvent (e.g., PEG, propylene glycol) in the final vehicle. 2. Incorporate a surfactant (e.g., Tween 80, Cremophor EL) to improve solubility and stability. 3. Prepare a nanosuspension to improve the stability of the dispersed particles.[7]
Inconsistent results or high variability in animal studies. Poor and variable absorption of the compound due to low solubility and dissolution rate.1. Optimize the formulation by employing solubility enhancement techniques such as solid dispersions or particle size reduction.[4][11] 2. Ensure a homogenous and stable formulation is administered to all animals. 3. Consider alternative routes of administration (e.g., intraperitoneal) if oral bioavailability remains a challenge.
Difficulty achieving the desired concentration for high-dose studies. The intrinsic solubility of this compound in biocompatible vehicles is limited.1. Explore the use of solid dispersions with polymers like PEG, which have been shown to significantly increase the solubility of acetylsalicylic acid.[11] 2. Investigate co-crystallization with a suitable coformer to enhance solubility.[12] 3. Consider a suspension formulation, ensuring uniform particle size and distribution for consistent dosing.

Quantitative Data Summary

Solubility of Acetylsalicylic Acid in Various Solvents

Solvent Solubility Reference
Water (20 °C)3.3 g/L[1]
Water (37 °C)10 mg/mL[1]
Ethanol~80 mg/mL[3]
DMSO~41 mg/mL[3]
Dimethylformamide~30 mg/mL[3]
PBS (pH 7.2)~2.7 mg/mL[3]

Impact of Formulation on Acetylsalicylic Acid Solubility

Formulation Solubility Enhancement Reference
Solid dispersion with PEG 6000 (1:4 ratio)Increased from 13.86 mg/mL to 36.56 mg/mL[11]
Co-crystal with Valine (1:1 molar ratio)Showed a 1.7-fold increase in dissolution rate compared to pure ASA.[12]
Micronized formulationReached >90% dissolution within 15 minutes across a pH range of 1.2 to 6.8.[6]

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion of this compound using the Solvent Evaporation Method

Objective: To prepare a solid dispersion of this compound with a hydrophilic polymer to enhance its aqueous solubility and dissolution rate.

Materials:

  • This compound

  • Polyethylene glycol (PEG) 6000

  • Methanol (B129727) (or other suitable volatile solvent)

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Methodology:

  • Accurately weigh this compound and PEG 6000 in a desired ratio (e.g., 1:4).

  • Dissolve both the drug and the polymer in a minimal amount of methanol in a round-bottom flask.

  • Ensure complete dissolution by gentle warming and stirring if necessary.

  • Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a solid mass is formed.

  • Further dry the solid mass in a vacuum oven to remove any residual solvent.

  • Pulverize the resulting solid dispersion using a mortar and pestle.

  • Pass the powdered solid dispersion through a sieve to obtain a uniform particle size.

  • Store the prepared solid dispersion in a desiccator until further use.

Protocol 2: In Vitro Dissolution Study

Objective: To compare the dissolution profile of a solubility-enhanced formulation of this compound with the pure drug.

Materials:

  • Pure this compound

  • Prepared this compound formulation (e.g., solid dispersion)

  • USP Dissolution Apparatus 2 (Paddle type)

  • Dissolution medium (e.g., pH 4.5 acetate buffer)[12]

  • UV-Vis Spectrophotometer or HPLC system

  • Syringes and filters

Methodology:

  • Set up the dissolution apparatus with 900 mL of the dissolution medium maintained at 37 ± 0.5 °C.

  • Set the paddle speed to a specified rpm (e.g., 50 rpm).[12]

  • Accurately weigh an amount of the pure drug or formulation equivalent to a specific dose of this compound.

  • Introduce the sample into the dissolution vessel.

  • Withdraw aliquots of the dissolution medium (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).

  • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Filter the samples immediately through a suitable filter (e.g., 0.45 µm).

  • Analyze the concentration of this compound in the filtered samples using a validated analytical method (UV-Vis spectrophotometry or HPLC).

  • Calculate the cumulative percentage of drug dissolved at each time point.

  • Plot the percentage of drug dissolved against time to obtain the dissolution profile.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_testing In Vivo Study start Weigh 5-ASA and Excipients dissolve Dissolve in Solvent start->dissolve evaporate Solvent Evaporation dissolve->evaporate dry Vacuum Drying evaporate->dry pulverize Pulverize and Sieve dry->pulverize formulation Final Formulation pulverize->formulation administer Administer to Animal Models formulation->administer collect Collect Blood Samples administer->collect analyze Analyze Plasma Concentration collect->analyze pk_pd Pharmacokinetic/ Pharmacodynamic Analysis analyze->pk_pd results Evaluate Efficacy and Bioavailability pk_pd->results

Caption: Experimental workflow for formulation and in vivo testing.

signaling_pathway cluster_cox COX Pathway cluster_nfkb NF-κB Pathway ASA This compound COX1 COX-1 ASA->COX1 Irreversible Inhibition COX2 COX-2 ASA->COX2 Irreversible Inhibition NFkB NF-κB ASA->NFkB Inhibition Prostaglandins Prostaglandins (Inflammation, Pain) COX1->Prostaglandins Thromboxane_A2 Thromboxane A2 (Platelet Aggregation) COX1->Thromboxane_A2 COX2->Prostaglandins Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX1 Arachidonic_Acid->COX2 Inflammatory_Genes Inflammatory Gene Expression NFkB->Inflammatory_Genes

Caption: Simplified signaling pathway of this compound.

troubleshooting_logic cluster_solution Simple Solution Troubleshooting cluster_advanced Advanced Formulation start Solubility Issue Encountered check_formulation Is the formulation a simple solution? start->check_formulation yes_simple Yes check_formulation->yes_simple Yes no_simple No check_formulation->no_simple No increase_cosolvent Increase co-solvent concentration yes_simple->increase_cosolvent solid_dispersion Prepare Solid Dispersion no_simple->solid_dispersion particle_reduction Particle Size Reduction (Micronization/Nanosizing) no_simple->particle_reduction cocrystal Co-crystallization no_simple->cocrystal add_surfactant Add surfactant increase_cosolvent->add_surfactant check_pH Adjust pH (consider stability) add_surfactant->check_pH end Optimized Formulation check_pH->end solid_dispersion->end particle_reduction->end cocrystal->end

Caption: Troubleshooting logic for solubility issues.

References

Troubleshooting guide for inconsistent results in 5-ASA assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during 5-aminosalicylic acid (5-ASA) assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Sample Handling and Preparation

Question 1: My 5-ASA concentrations are unexpectedly low in my biological samples. What could be the cause?

Answer: Low 5-ASA concentrations can stem from several factors related to sample handling and stability. 5-ASA is susceptible to degradation, particularly through oxidation.[1]

Troubleshooting Steps:

  • Sample Collection and Storage: Ensure samples (plasma, urine, feces, tissue homogenates) are processed and frozen immediately after collection. Storage at -80°C is recommended to minimize degradation.[2] Repeated freeze-thaw cycles should be avoided as they can lead to a significant decrease in enzyme activity and sample stability.[2]

  • Protection from Light and Oxidation: 5-ASA is light-sensitive and prone to oxidation.[1] Collect and process samples under low-light conditions and consider adding antioxidants, such as ascorbic acid, to your collection tubes or homogenization buffers.

  • pH of the Sample Matrix: The stability of 5-ASA is pH-dependent. It is most stable in acidic conditions and degrades more rapidly in neutral to alkaline solutions.[3] For urine and fecal samples, acidification of the specimen can help preserve 5-ASA.[4]

  • Extraction Efficiency: Inefficient extraction of 5-ASA from the sample matrix can lead to low recovery. Optimize your extraction protocol, which may involve protein precipitation followed by liquid-liquid or solid-phase extraction.[5]

Question 2: I am observing high variability between replicate samples. How can I improve the consistency of my results?

Answer: High variability in 5-ASA assays often points to inconsistencies in sample preparation or the analytical method itself.

Troubleshooting Steps:

  • Homogenization: For tissue or fecal samples, ensure complete and consistent homogenization to achieve a uniform distribution of 5-ASA. Inadequate homogenization is a primary source of variability.

  • Accurate Pipetting: Given the small sample volumes often used, precise and accurate pipetting is critical. Calibrate your pipettes regularly.

  • Internal Standard: Use of an internal standard is highly recommended to account for variability in extraction efficiency and instrument response.[5] 4-aminosalicylic acid is a commonly used internal standard for 5-ASA analysis.[5]

  • Matrix Effects: Biological matrices can interfere with the assay, causing ion suppression or enhancement in mass spectrometry-based methods, or background interference in spectrophotometric assays. Perform matrix effect studies to assess and mitigate these interferences.

Chromatography (HPLC-Based Assays)

Question 3: My HPLC chromatogram shows poor peak shape (e.g., tailing, fronting) for 5-ASA.

Answer: Poor peak shape in HPLC can be caused by a variety of factors related to the column, mobile phase, or interactions with the analytical system.

Troubleshooting Steps:

  • Mobile Phase pH: The pH of the mobile phase is crucial for achieving good peak shape for ionizable compounds like 5-ASA. Ensure the mobile phase pH is appropriately controlled and is at least 2 pH units away from the pKa of 5-ASA.

  • Column Condition: The column may be contaminated or degraded. Flush the column with a strong solvent, or if the problem persists, replace the column.

  • Sample Solvent: The solvent used to dissolve the extracted sample should be compatible with the mobile phase. A mismatch can lead to peak distortion. Ideally, the sample solvent should be the same as or weaker than the mobile phase.

Question 4: I am seeing extraneous peaks in my chromatograms. What are they and how can I get rid of them?

Answer: Extraneous peaks can be from contaminants, degradation products, or metabolites of 5-ASA.

Troubleshooting Steps:

  • Identify the Source:

    • Metabolites: The primary metabolite of 5-ASA is N-acetyl-5-ASA. Ensure your chromatography can resolve 5-ASA from its metabolites.[4][6]

    • Degradation Products: 5-ASA can oxidize to form various products.[1][7] If you suspect degradation, prepare fresh standards and samples.

    • Contamination: Contamination can come from reagents, solvents, or labware. Run a blank (all reagents without the sample) to check for contamination.

  • Improve Separation: Adjust your HPLC method (e.g., gradient, mobile phase composition) to better separate the peak of interest from interfering peaks.[8]

Colorimetric and Spectrophotometric Assays

Question 5: The color development in my colorimetric assay is inconsistent or lower than expected.

Answer: Inconsistent color development in colorimetric assays, such as those based on the Bratton-Marshall reaction, can be due to issues with reagent stability, reaction conditions, or interfering substances.[4]

Troubleshooting Steps:

  • Reagent Preparation and Stability: Prepare fresh reagents, especially the nitrite (B80452) solution used for diazotization, as it can be unstable.

  • pH Control: The pH for both the diazotization and coupling reactions is critical. Ensure your buffers are at the correct pH.

  • Reaction Time and Temperature: Follow the protocol's specified incubation times and temperatures precisely, as these can affect the rate and extent of color development.

  • Interfering Substances: Other compounds in your sample may interfere with the reaction. For example, high concentrations of other aromatic amines could potentially react with the reagents. Sample cleanup and extraction are important to minimize these interferences.[9][10]

Quantitative Data Summary

Table 1: Factors Influencing 5-ASA Stability and Assay Performance

ParameterIssueRecommended ActionReference
Sample Storage Degradation leading to low recoveryStore samples at -80°C. Avoid repeated freeze-thaw cycles.[2]
Light Exposure Photosensitized degradationProtect samples and standards from light.[1]
pH pH-dependent degradationMaintain acidic conditions for storage and processing where possible.[3]
Oxidation Oxidative degradationAdd antioxidants (e.g., ascorbic acid) to samples. Process samples quickly.[1]
Extraction Low and variable recoveryOptimize extraction method. Use an internal standard.[5]
HPLC Mobile Phase Poor peak shape, poor resolutionAdjust pH and organic modifier concentration.[8]
Colorimetric Reaction Inconsistent color developmentPrepare fresh reagents. Control pH, time, and temperature.[4]

Experimental Protocols

Protocol 1: HPLC Quantification of 5-ASA in Plasma

This protocol is a generalized procedure based on common practices in the literature.[5][6][11]

  • Sample Preparation:

    • To 200 µL of plasma, add 20 µL of an internal standard solution (e.g., 4-aminosalicylic acid at 10 µg/mL).

    • Add 600 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of phosphate (B84403) buffer (pH 3.0) and acetonitrile (e.g., 90:10 v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detection at 300 nm or fluorescence detection with excitation at 315 nm and emission at 425 nm.

  • Quantification:

    • Prepare a standard curve of 5-ASA in a blank matrix (e.g., drug-free plasma) over the desired concentration range.

    • Calculate the peak area ratio of 5-ASA to the internal standard.

    • Plot the peak area ratio against the concentration of the standards to generate a calibration curve.

    • Determine the concentration of 5-ASA in the samples from the calibration curve.

Visualizations

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Biological Sample (Plasma, Tissue, etc.) Add_IS Add Internal Standard Sample->Add_IS Homogenize Homogenize (if solid) Add_IS->Homogenize Precipitate Protein Precipitation (e.g., Acetonitrile) Homogenize->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Extract Supernatant Extraction Centrifuge->Extract Evaporate Evaporate to Dryness Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC System Reconstitute->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect Detection (UV or Fluorescence) Separate->Detect Quantify Quantification (Peak Area Ratio) Detect->Quantify G cluster_degradation Degradation Pathways cluster_factors Contributing Factors ASA 5-ASA Oxidation Oxidation (Primary Pathway) ASA->Oxidation Metabolism Metabolism (In Vivo) ASA->Metabolism Inconsistent_Results Inconsistent / Low Assay Results Oxidation->Inconsistent_Results Metabolism->Inconsistent_Results Light Light Exposure Light->Oxidation High_pH High pH High_pH->Oxidation Oxygen Oxygen Oxygen->Oxidation Enzymes N-acetyltransferases Enzymes->Metabolism

References

Validation & Comparative

A Head-to-Head Battle: 5-Acetylsalicylic Acid vs. Salicylic Acid in Quelling Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the anti-inflammatory activities of 5-acetylsalicylic acid (aspirin) and its primary metabolite, salicylic (B10762653) acid, reveals distinct mechanisms of action and context-dependent efficacy. While both compounds exhibit potent anti-inflammatory effects, their molecular interactions and in vivo performance show significant differences, providing crucial insights for researchers and drug development professionals.

This guide delves into the experimental data comparing the anti-inflammatory prowess of these two widely studied salicylates. We present quantitative data from in vitro and in vivo studies, detail the experimental methodologies to allow for replication and further investigation, and provide visual representations of the key signaling pathways and experimental workflows.

Quantitative Comparison of Anti-inflammatory Activity

The anti-inflammatory effects of this compound and salicylic acid have been evaluated through various assays, with their potency being highly dependent on the specific biological context. Below is a summary of the available quantitative data.

ParameterThis compound (Aspirin)Salicylic Acid/Sodium Salicylate (B1505791)Key Findings & Context
COX-1 Inhibition (IC50) ~7.5 µM (purified ovine COX-1)[1]Virtually no inhibitory activity on purified enzyme[1][2]Aspirin (B1665792) is a direct and potent inhibitor of COX-1 through irreversible acetylation. Salicylic acid shows negligible direct inhibition of the purified enzyme.
COX-2 Inhibition (IC50) Less potent than on COX-1[1]Virtually no inhibitory activity on purified enzyme[1][2]Aspirin also directly inhibits COX-2, though less effectively than COX-1. Salicylic acid does not significantly inhibit the purified COX-2 enzyme directly.
Inhibition of PGE2 Release (in intact cells) Not directly reported in comparative studiesIC50 ≈ 5 µM (Sodium Salicylate)[2]In intact cells, salicylic acid indirectly inhibits prostaglandin (B15479496) E2 (PGE2) production by suppressing the expression of the COX-2 gene, rather than by direct enzyme inhibition.
Inhibition of COX-2 mRNA Expression ~70% reduction at 100 µM[1]~70% reduction at 100 µM (Sodium Salicylate)[1]Both compounds are equipotent in suppressing the induction of COX-2 mRNA in human umbilical vein endothelial cells (HUVECs), indicating a shared mechanism at the level of gene expression.
In vivo Anti-inflammatory Activity (Carrageenan-induced paw edema in rats) Potency is almost equal to sodium salicylate[3]Potency is almost equal to aspirin[3]In this common model of acute inflammation, both compounds demonstrate comparable efficacy.
In vivo Anti-inflammatory Activity (UV and arachidonic acid-induced erythema in guinea pigs) More potent than sodium salicylate[3]Less potent than aspirin[3]In models where inflammation is driven more directly by prostaglandins (B1171923), aspirin's direct COX inhibition provides a greater anti-inflammatory effect.

Unraveling the Mechanisms: A Tale of Two Pathways

The primary difference in the anti-inflammatory activity of this compound and salicylic acid lies in their interaction with the cyclooxygenase (COX) enzymes.

This compound (Aspirin): The Irreversible Inhibitor

Aspirin acts as an acetylating agent, covalently and irreversibly modifying a serine residue in the active site of both COX-1 and COX-2.[4] This acetylation permanently blocks the enzyme's ability to convert arachidonic acid into prostaglandins, key mediators of inflammation and pain.[4] This irreversible inhibition, particularly of COX-1 in platelets, is the basis for aspirin's well-known antiplatelet effects.

Salicylic Acid: The Transcriptional Repressor

In contrast, salicylic acid is a very weak inhibitor of purified COX enzymes.[1][2] Its anti-inflammatory effects are primarily attributed to its ability to suppress the expression of the COX-2 gene.[2] This is achieved, in part, through the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB), a critical regulator of inflammatory gene expression.[5] By preventing the transcription of the COX-2 gene, salicylic acid reduces the synthesis of the COX-2 enzyme, thereby decreasing the production of pro-inflammatory prostaglandins in inflamed tissues.

Experimental Protocols

To provide a clear understanding of how the comparative data was generated, detailed methodologies for key experiments are outlined below.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Purified ovine COX-1 or human recombinant COX-2 is used.

  • Inhibitor Preparation: this compound and salicylic acid are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted.

  • Assay Procedure: The assay is typically performed in a 96-well plate format. The reaction mixture contains a buffer (e.g., Tris-HCl), a heme cofactor, and the test compound at various concentrations.

  • Enzyme-Inhibitor Pre-incubation: The enzyme is pre-incubated with the test compound for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow for binding.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

  • Measurement of Product Formation: The activity of the COX enzyme is determined by measuring the rate of oxygen consumption using an oxygen electrode or by quantifying the production of prostaglandins (e.g., PGE2) using an enzyme immunoassay (EIA) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to a vehicle control. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of a compound in a model of acute inflammation.

Methodology:

  • Animal Model: Male Wistar or Sprague-Dawley rats (150-200g) are used. The animals are housed under standard laboratory conditions and fasted overnight before the experiment.

  • Compound Administration: this compound and sodium salicylate are suspended in a vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally (p.o.) or intraperitoneally (i.p.) at various doses (e.g., 100-300 mg/kg for sodium salicylate).[6] A control group receives only the vehicle.

  • Induction of Inflammation: One hour after compound administration, a 1% solution of carrageenan in sterile saline is injected into the sub-plantar tissue of the right hind paw of each rat.

  • Measurement of Paw Edema: The volume of the injected paw is measured at specific time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: The degree of paw swelling is calculated as the increase in paw volume at each time point compared to the initial volume. The percentage of inhibition of edema for each treated group is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

NF-κB Reporter Assay

Objective: To assess the inhibitory effect of a compound on the NF-κB signaling pathway.

Methodology:

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293 or HeLa) is cultured and then transiently transfected with a reporter plasmid containing the firefly luciferase gene under the control of an NF-κB response element. A control plasmid containing the Renilla luciferase gene is often co-transfected to normalize for transfection efficiency.

  • Compound Treatment: After transfection, the cells are pre-treated with various concentrations of this compound or salicylic acid for a specific duration (e.g., 1 hour).

  • NF-κB Activation: The NF-κB pathway is then activated by treating the cells with an inflammatory stimulus, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).

  • Luciferase Assay: Following stimulation, the cells are lysed, and the luciferase activity is measured using a luminometer. The firefly luciferase activity is normalized to the Renilla luciferase activity.

  • Data Analysis: The fold induction of NF-κB activity is calculated by comparing the normalized luciferase activity of the stimulated cells to that of the unstimulated control. The percentage of inhibition by the test compound is then calculated relative to the stimulated control.

Visualizing the Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Model COX_Inhibition COX Inhibition Assay (Purified Enzymes) Data_Analysis Data Analysis & Comparison COX_Inhibition->Data_Analysis NFkB_Assay NF-κB Reporter Assay (Cell-based) NFkB_Assay->Data_Analysis Paw_Edema Carrageenan-Induced Paw Edema (Rats) Paw_Edema->Data_Analysis Compound_Preparation Compound Preparation (5-ASA & SA) Compound_Preparation->COX_Inhibition Compound_Preparation->NFkB_Assay Compound_Preparation->Paw_Edema

General experimental workflow for comparing 5-ASA and SA.

Signaling_Pathways cluster_aspirin This compound (Aspirin) cluster_salicylic_acid Salicylic Acid Aspirin Aspirin COX1_2_A COX-1 & COX-2 Aspirin->COX1_2_A Irreversible Acetylation Prostaglandins_A Prostaglandins COX1_2_A->Prostaglandins_A Inflammation_A Inflammation Prostaglandins_A->Inflammation_A Salicylic_Acid Salicylic_Acid NFkB NF-κB Salicylic_Acid->NFkB Inhibition COX2_Gene COX-2 Gene Expression NFkB->COX2_Gene COX2_Protein COX-2 Protein COX2_Gene->COX2_Protein Prostaglandins_SA Prostaglandins COX2_Protein->Prostaglandins_SA Inflammation_SA Inflammation Prostaglandins_SA->Inflammation_SA

Distinct anti-inflammatory signaling pathways.

Conclusion

The anti-inflammatory activities of this compound and salicylic acid are multifaceted and distinct. Aspirin's direct, irreversible inhibition of COX enzymes makes it particularly effective in acute inflammatory settings where prostaglandin production is a primary driver. Conversely, salicylic acid's ability to suppress the expression of the COX-2 gene via pathways such as NF-κB inhibition provides a more nuanced, regulatory control over the inflammatory response. The comparable in vivo efficacy observed in certain models suggests that in a physiological system, where aspirin is rapidly converted to salicylic acid, both mechanisms likely contribute to the overall anti-inflammatory effect. For researchers in drug development, understanding these distinct yet complementary mechanisms is crucial for designing novel anti-inflammatory agents with improved efficacy and safety profiles.

References

Comparing the efficacy of 5-Acetylsalicylic acid and mesalazine in IBD models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of 5-Acetylsalicylic acid (Aspirin) and Mesalazine (5-Aminosalicylic Acid or 5-ASA) in established animal models of Inflammatory Bowel Disease (IBD). This document synthesizes available experimental data to illuminate the therapeutic potential and mechanistic underpinnings of these two closely related salicylates.

While both this compound and its deacetylated form, mesalazine, are known for their anti-inflammatory properties, their performance in preclinical IBD models reveals distinct profiles. Mesalazine is a cornerstone therapy for mild to moderate ulcerative colitis, with a mechanism of action primarily attributed to its topical effects on the colonic mucosa.[1][2] In contrast, the role of this compound in IBD is more complex and less established, with some studies suggesting a potential therapeutic benefit while others indicate a risk of exacerbating inflammation. It is crucial to note that direct head-to-head preclinical studies under identical experimental conditions are limited, and the following comparison is a synthesis of data from various independent investigations.[2][3]

Comparative Efficacy in Preclinical IBD Models

The following tables summarize quantitative data from studies utilizing Dextran Sulfate Sodium (DSS) and 2,4,6-Trinitrobenzenesulfonic acid (TNBS) to induce colitis, two of the most widely used preclinical models of IBD.

DSS-Induced Colitis Model
ParameterThis compound (Aspirin)Mesalazine (5-ASA)Model OrganismKey Findings & Citations
Disease Activity Index (DAI) Trend towards decreased severity.Significantly reduced DAI scores.MouseAspirin (B1665792) showed a trend towards improvement[4]. Mesalazine significantly attenuated the severity of UC symptoms[1].
Body Weight Loss Attenuated.Significantly improved body weight.MouseAspirin treatment alleviated DSS-induced weight loss[4]. Mesalazine treatment led to improved body weight[1].
Colon Length No significant difference reported in the primary study.Significantly increased colon length compared to DSS control.MouseMesalazine treatment significantly increased colon weight and length[1].
Histological Score Reduced colonic inflammation.Significantly improved mucosal damage.MouseAspirin treatment resulted in decreased inflammation upon histological examination[4]. Mesalazine treatment led to regenerative effects on the colon and improved histological appearance[1].
Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Not explicitly reported in the primary DSS study.Suppressed pro-inflammatory cytokines.MouseMesalazine treatment suppressed pro-inflammatory cytokines[1].
Anti-inflammatory Mediators Increased formation of 15-epi-lipoxin A₄ and 17-HDHA.Not explicitly reported.MouseAspirin treatment significantly increased the formation of anti-inflammatory lipid mediators[4].
TNBS-Induced Colitis Model
ParameterThis compound (Aspirin)Mesalazine (5-ASA)Model OrganismKey Findings & Citations
Macroscopic Damage Score Aggravated colonic lesions.Significant reduction in macroscopic damage.RatConventional aspirin aggravated colonic damage in this model[5][6]. Mesalazine has been shown to reduce macroscopic damage[7].
Myeloperoxidase (MPO) Activity Aggravated MPO activity.Significant decrease in MPO activity.RatAspirin treatment was associated with increased MPO activity[6]. Mesalazine treatment led to a significant decrease in MPO activity[7].
Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) Aggravated expression of TNF-α and IL-1β.Significant reduction in TNF-α, IL-6, and IL-1β levels.RatAspirin treatment was associated with increased expression of pro-inflammatory markers[5][6]. Mesalazine treatment significantly reduced pro-inflammatory cytokine levels[7].
Colonic Blood Flow (CBF) No significant effect or decrease.Not explicitly reported.RatConventional aspirin did not improve the colitis-associated decrease in colonic blood flow[5][6].

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

DSS-Induced Colitis in Mice (for this compound)
  • Animal Model: Male C57BL/6 mice.

  • Induction of Colitis: Administration of 3% (w/v) Dextran Sulfate Sodium (DSS) in drinking water for 5 consecutive days.

  • Treatment: Acetylsalicylic acid (100 mg/kg) administered daily via oral gavage, starting on the first day of DSS administration.

  • Monitoring: Daily monitoring of body weight, stool consistency, and presence of blood in feces to calculate the Disease Activity Index (DAI).

  • Endpoint Analysis: On day 8, animals are euthanized. The colon is removed, its length measured, and tissue samples are collected for histological analysis and measurement of inflammatory mediators.[4]

DSS-Induced Colitis in Mice (for Mesalazine)
  • Animal Model: Male C57BL/6 mice.

  • Induction of Colitis: Administration of 2% (w/v) DSS in drinking water for 7 days.

  • Treatment: 5-Aminosalicylic acid (5-ASA) administered via enema injection (200 μL) once a day for 14 days after UC induction.

  • Monitoring: Daily monitoring of body weight and calculation of the Disease Activity Index (DAI).

  • Endpoint Analysis: After the treatment period, animals are euthanized. The colon is removed, and its weight and length are measured. Colonic tissue is collected for histological evaluation and analysis of inflammatory markers.[1]

TNBS-Induced Colitis in Rats (for this compound)
  • Animal Model: Male Wistar rats.

  • Induction of Colitis: Intrarectal administration of 2,4,6-Trinitrobenzenesulfonic acid (TNBS) dissolved in ethanol.

  • Treatment: Aspirin administered intragastrically for a period of ten days.

  • Monitoring: Assessment of colonic lesions, colonic blood flow, and myeloperoxidase (MPO) activity.

  • Endpoint Analysis: At the end of the treatment period, colonic tissue is collected for the assessment of macroscopic damage and expression of proinflammatory markers like COX-2, iNOS, IL-1β, and TNF-α.[5][6]

TNBS-Induced Colitis in Mice (for Mesalazine)
  • Animal Model: Male BALB/c mice.

  • Induction of Colitis: Intrarectal administration of TNBS (120 mg/kg).

  • Treatment: 5-ASA (30 mg/kg) administered rectally.

  • Monitoring: Daily assessment of clinical activity scores.

  • Endpoint Analysis: After the treatment period, animals are euthanized, and colonic tissue is collected for histological analysis, myeloperoxidase (MPO) activity, and measurement of TNF-α, IL-6, and IL-1β levels.[7]

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of this compound and Mesalazine are mediated through various signaling pathways. A key distinction lies in their interaction with the NF-κB and PPAR-γ pathways.

Mesalazine is well-documented to inhibit the pro-inflammatory NF-κB signaling pathway and activate the anti-inflammatory PPAR-γ nuclear receptor.[2][8] The role of aspirin in modulating these pathways in the context of IBD is less clear, with some studies in other models suggesting it can activate the NF-κB pathway, leading to apoptosis.

experimental_workflow cluster_induction Colitis Induction cluster_treatment Treatment cluster_monitoring Monitoring cluster_analysis Endpoint Analysis dss DSS Administration (in drinking water) aspirin This compound dss->aspirin mesalazine Mesalazine (5-ASA) dss->mesalazine tnbs TNBS Instillation (intrarectal) tnbs->aspirin tnbs->mesalazine dai Disease Activity Index (DAI) (Weight loss, stool consistency, bleeding) aspirin->dai mesalazine->dai macro Macroscopic Evaluation (Colon length, damage score) dai->macro histo Histological Analysis dai->histo biochem Biochemical Assays (MPO, Cytokines) dai->biochem

Caption: Generalized workflow for preclinical IBD models.

Mesalazine_Signaling cluster_nfkb NF-κB Pathway (Pro-inflammatory) cluster_ppar PPAR-γ Pathway (Anti-inflammatory) cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) inflammation Inflammation cytokines->inflammation nfkb NF-κB Activation nfkb->cytokines Upregulates ppar PPAR-γ Activation ppar->nfkb Inhibits anti_inflammatory Anti-inflammatory Effects ppar->anti_inflammatory mesalazine Mesalazine (5-ASA) mesalazine->nfkb Inhibits mesalazine->ppar Activates

Caption: Mesalazine's dual mechanism of action in IBD.

Aspirin_Signaling cluster_nfkb_aspirin NF-κB Pathway (Context-Dependent) cluster_cox COX Pathway nfkb_aspirin NF-κB Signaling apoptosis Apoptosis nfkb_aspirin->apoptosis Can induce (in cancer models) inflammation_aspirin Inflammation nfkb_aspirin->inflammation_aspirin Role in IBD is complex cox COX-1 / COX-2 prostaglandins Prostaglandins cox->prostaglandins aspirin This compound (Aspirin) aspirin->nfkb_aspirin Modulates (conflicting reports) aspirin->cox Inhibits

Caption: Aspirin's proposed mechanisms of action.

References

A Head-to-Head In Vitro Comparison of Aspirin and 5-Aminosalicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of two widely studied anti-inflammatory compounds: aspirin (B1665792) (acetylsalicylic acid) and 5-aminosalicylic acid (5-ASA or mesalamine). By summarizing key experimental data, detailing methodologies, and visualizing relevant pathways, this document serves as a valuable resource for researchers investigating the mechanisms and potential therapeutic applications of these drugs.

Executive Summary

Aspirin and 5-aminosalicylic acid are cornerstones in the management of inflammatory conditions. While both possess anti-inflammatory properties, their mechanisms of action and efficacy in various in vitro models show notable differences. Aspirin is well-characterized as an irreversible inhibitor of cyclooxygenase (COX) enzymes, a feature that 5-ASA, a known weak COX inhibitor, does not share. Both compounds have been shown to modulate the nuclear factor-kappa B (NF-κB) signaling pathway and induce apoptosis in cancer cell lines. This guide delves into the available in vitro data to provide a comparative analysis of their effects on key cellular processes.

Data Presentation: A Quantitative Comparison

The following tables summarize quantitative data from various in vitro studies. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited in the published literature. Therefore, the presented data, while informative, should be interpreted with consideration of the varied experimental setups.

Table 1: Anti-inflammatory Effects - Cyclooxygenase (COX) Inhibition

CompoundAssay TypeEnzyme/Cell LineIC50 / Inhibition
Aspirin COX-1 InhibitionPurified ovine COX-1~7.5 µM[1]
COX-2 InhibitionPurified ovine COX-2Less potent than on COX-1[1]
5-Aminosalicylic Acid (5-ASA) COX Inhibition-Weak inhibitor[2]

Table 2: Anti-inflammatory Effects - NF-κB Pathway Inhibition

CompoundAssay TypeCell LineIC50 / Inhibition
Aspirin NF-κB ActivationHeLa CellsDose-dependent inhibition[1]
NF-κB ActivationBreast Cancer CellsIC50 > 3000 µM[3]
NO-Aspirin (p-NO-ASA) NF-κB-DNA BindingBreast Cancer CellsIC50 for growth inhibition correlates with NF-κB inhibition[3]
5-Aminosalicylic Acid (5-ASA) NF-κB ActivationColon Cancer Cells-

Table 3: Antiproliferative and Apoptotic Effects

CompoundAssay TypeCell LineEffectConcentration
Aspirin ProliferationCaco-2Significant suppression> 2.5 mM[2]
ApoptosisHT-29Induction of apoptosis≥ 1 mM[4]
ApoptosisColorectal Cancer CellsConcentration-dependent increase0-5 mM[5]
5-Aminosalicylic Acid (5-ASA) ProliferationCaco-2No significant antiproliferative effect0-100 µM[2]
ApoptosisHT-29Induction of apoptosis30 mM[6]
ApoptosisColon Carcinoma CellsCaspase-dependent apoptosis-[7]

Table 4: Antioxidant Activity

CompoundAssay TypeIC50 / Radical Scavenging Activity (RSA)
Aspirin DPPH Radical ScavengingIneffective at 50 µM[8]
5-Aminosalicylic Acid (5-ASA) DPPH Radical Scavenging85-90% RSA at 0.1-1.0 mM[9]
ABTS Radical Scavenging~100% RSA at 0.04 mM[9]

Note: The antioxidant activities of aspirin and 5-ASA have not been directly compared in the same study using identical assay conditions.

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below to facilitate reproducibility and further investigation.

Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the inhibitory effect of aspirin and 5-ASA on the activity of COX-1 and COX-2 enzymes.

Protocol:

  • Enzyme Preparation: Purified ovine COX-1 or human recombinant COX-2 is used.

  • Reaction Mixture: Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0) containing a heme cofactor.

  • Inhibitor Incubation: Add various concentrations of the test compounds (aspirin or 5-ASA) or vehicle control to the reaction mixture containing the enzyme. Incubate for a specified time (e.g., 10-15 minutes) at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX enzymes.

  • Reaction Termination: After a defined incubation period (e.g., 2 minutes), stop the reaction by adding a solution of stannous chloride or another suitable agent.

  • Detection: The product of the COX reaction, prostaglandin (B15479496) H2 (PGH2), is unstable and is typically reduced to prostaglandin F2α (PGF2α). The concentration of PGF2α is then quantified using an Enzyme Immunoassay (EIA) or ELISA kit.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

NF-κB Luciferase Reporter Assay

Objective: To measure the effect of aspirin and 5-ASA on the transcriptional activity of NF-κB.

Protocol:

  • Cell Culture and Transfection: Seed cells (e.g., HEK293T or HeLa) in a 96-well plate. Transfect the cells with a luciferase reporter plasmid containing NF-κB response elements upstream of the luciferase gene. A control plasmid (e.g., Renilla luciferase) is often co-transfected for normalization.

  • Compound Treatment: After transfection, treat the cells with various concentrations of aspirin, 5-ASA, or a vehicle control.

  • NF-κB Activation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), for a specified duration.

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Assay: Add the firefly luciferase substrate to the cell lysate and measure the luminescence using a luminometer. Subsequently, add the Renilla luciferase substrate to measure the control luminescence.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. The fold change in NF-κB activity is calculated relative to the stimulated, untreated control. The IC50 value for inhibition can be determined from the dose-response curve.

Cell Viability (MTT) Assay

Objective: To assess the effect of aspirin and 5-ASA on the metabolic activity and viability of cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of aspirin, 5-ASA, or a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control. The IC50 value, representing the concentration that reduces cell viability by 50%, can be determined from the dose-response curve.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with aspirin or 5-ASA.

Protocol:

  • Cell Treatment: Seed cells in a culture dish and treat them with various concentrations of aspirin, 5-ASA, or a vehicle control for the desired duration.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle detachment method like trypsinization.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic. Annexin V-positive, PI-positive cells are late apoptotic or necrotic. Annexin V-negative, PI-negative cells are live cells.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the levels of apoptosis and necrosis induced by the treatments.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandin_H2 Prostaglandin H2 COX1_COX2->Prostaglandin_H2 Prostaglandins Prostaglandins (Inflammation, Pain) Prostaglandin_H2->Prostaglandins Aspirin Aspirin Aspirin->COX1_COX2 Irreversible Inhibition 5ASA 5-ASA 5ASA->COX1_COX2 Weak Inhibition NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylation IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Release p_IkB p-IκB Proteasome Proteasome p_IkB->Proteasome Degradation Aspirin Aspirin Aspirin->IKK Inhibition 5ASA 5-ASA 5ASA->IKK Inhibition Stimuli Inflammatory Stimuli (e.g., TNF-α) Stimuli->IKK Gene_Expression Target Gene Expression (Inflammation) NFkB_nuc->Gene_Expression Experimental_Workflow_Apoptosis Start Seed Cells Treatment Treat with Aspirin, 5-ASA, or Vehicle Control Start->Treatment Harvest Harvest Cells Treatment->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Stain Stain with Annexin V-FITC and Propidium Iodide Resuspend->Stain Analysis Flow Cytometry Analysis Stain->Analysis End Quantify Apoptosis Analysis->End

References

A Comparative Guide to Validated HPLC Methods for 5-Acetylsalicylic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 5-Acetylsalicylic acid (aspirin), a widely used active pharmaceutical ingredient (API), is critical for ensuring product quality and safety. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose. Method validation, as outlined by the International Council for Harmonisation (ICH) guidelines, is essential to demonstrate that an analytical procedure is suitable for its intended purpose.[1][2][3][4][5] This guide provides a comparative overview of various validated HPLC methods for the analysis of this compound, presenting key performance data and detailed experimental protocols to aid researchers in selecting and implementing the most appropriate method for their needs.

Comparison of Validated HPLC Methods

The following tables summarize the chromatographic conditions and validation parameters of several reported HPLC methods for the analysis of this compound. This allows for a direct comparison of their performance characteristics.

Table 1: Chromatographic Conditions of Various HPLC Methods for this compound Analysis

Method Stationary Phase (Column) Mobile Phase Flow Rate (mL/min) Detection Wavelength (nm) Retention Time (min)
Method 1 C18 (250 x 4.6 mm, 5 µm)Water (0.1% Orthophosphoric Acid, pH 3.0) : Acetonitrile (B52724) (45:55 v/v)1.02374.01[6]
Method 2 Hypersil BDS C18 (100 x 4.6 mm, 5 µm)Sodium Chlorate (B79027) Buffer (pH 2.5) : Acetonitrile : Isopropyl Alcohol (85:1:14 v/v/v)1.5Not Specified4.6[7]
Method 3 C18 (4.6 x 100 mm, 5 µm)Methanol : Glacial Acetic Acid : Water (28:3:69 v/v/v)2.0275Not Specified[8]
Method 4 Waters Acquity BEH C18 (2.1 x 50 mm, 1.7 µm)Heptane-1-sulphonic acid sodium salt in Acetonitrile : Deionized Water (15:85 v/v)0.5Not SpecifiedNot Specified[9]
Method 5 Zodiac pack C18 (100 x 4.6 mm, 5.0 µm)Water : Methanol : Glacial Acetic Acid (690:280:30 v/v/v)2.03024.52[10]

Table 2: Comparison of Validation Parameters for this compound HPLC Methods

Validation Parameter Method 1 Method 2 Method 3 Method 4 Method 5
Linearity Range Not SpecifiedNot Specified87.5-262.5 mcg/mL[8]0.0081-0.2025 mg/mL[9]0.373-112.019 µg/mL (for Salicylic Acid)[10]
Correlation Coefficient (r²) Not Specified0.997[7]> 0.999> 0.99[9]> 0.999 (for Salicylic Acid)[10]
Accuracy (% Recovery) 99.9%[6]97.7-100.2%[7]Not Specified96.6-98.8%[9]> 97% (for Salicylic Acid)[10]
Precision (% RSD) Not Specified< 1.3% (Assay)[7], 0.32-0.48% (Intermediate)[7]Not Specified0.06-0.12% (System), 1.69% (Repeatability), 0.94% (Intermediate)[9]< 5% (System Suitability)[10]
Limit of Detection (LOD) Not SpecifiedNot SpecifiedNot SpecifiedNot Specified0.41 µg/mL (for Salicylic Acid)[10]
Limit of Quantification (LOQ) Not SpecifiedNot SpecifiedNot SpecifiedNot Specified1.25 µg/mL (for Salicylic Acid)[10]
Specificity Not SpecifiedNo interference from placebo[7]Not SpecifiedNo interference from placebo[9]Specific for Salicylic Acid[10]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Method 1: Protocol

  • Chromatographic System: A liquid chromatograph equipped with a UV detector.

  • Column: C18 (250 x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase: A filtered and degassed mixture of water (containing 0.1% v/v orthophosphoric acid, pH adjusted to 3.0) and acetonitrile in a ratio of 45:55 v/v.[6]

  • Flow Rate: 1.0 mL per minute.[6]

  • Detection: UV detection at a wavelength of 237 nm.[6]

  • Standard Solution Preparation: A standard stock solution is prepared by dissolving a known quantity of this compound reference standard in the mobile phase to achieve a desired concentration.[6]

  • Sample Solution Preparation: Sample solutions are prepared by dissolving a known quantity of the sample containing this compound in the mobile phase.

Method 2: Protocol

  • Chromatographic System: Waters 2487 gradient HPLC system with an auto-sampler and column oven.[7]

  • Column: Hypersil BDS C18 (100 x 4.6 mm, 5 µm).[7]

  • Mobile Phase: A mixture of sodium chlorate buffer (pH 2.5), acetonitrile, and isopropyl alcohol in the ratio of 85:1:14 v/v/v. The mobile phase is filtered and degassed.[7]

  • Flow Rate: 1.5 mL/min.[7]

  • Column Temperature: 25 ºC.[7]

  • Injection Volume: 20 µL.[7]

HPLC Method Validation Workflow

The validation of an analytical method ensures its reliability for the intended application. The following diagram illustrates the typical workflow for HPLC method validation based on ICH guidelines.

HPLC_Validation_Workflow start Start: Method Development protocol Define Validation Protocol (Parameters & Acceptance Criteria) start->protocol end_node End: Validated Method specificity Specificity (Peak Purity, Resolution) protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability, Intermediate, Reproducibility) accuracy->precision lod_loq Detection & Quantitation Limits (LOD & LOQ) precision->lod_loq robustness Robustness (Variations in Method Parameters) lod_loq->robustness system_suitability System Suitability Testing robustness->system_suitability report Validation Report system_suitability->report report->end_node

Caption: Workflow for HPLC Method Validation.

This guide provides a foundational comparison of validated HPLC methods for this compound analysis. Researchers should consult the original publications for more in-depth information and consider their specific laboratory conditions and analytical requirements when selecting a method. The principles of method validation are universal and critical for generating reliable analytical data in a regulated environment.

References

A Researcher's Guide to the Cross-Reactivity of Salicylates in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and specificity of immunoassays are paramount. Cross-reactivity, where a substance structurally similar to the target analyte binds to the assay's antibody, can lead to erroneous results. This guide provides an objective comparison of the cross-reactivity of compounds structurally related to salicylic (B10762653) acid, the primary active metabolite of acetylsalicylic acid (aspirin), in common immunoassay formats. Understanding these potential interferences is critical for accurate quantification and interpretation of results in both research and clinical settings.

Understanding the Basis of Cross-Reactivity

Immunoassays rely on the specific binding of an antibody to a target analyte. However, antibodies can sometimes bind to other molecules that share similar structural features or epitopes. This phenomenon is known as cross-reactivity and is a crucial consideration in assay development and validation. The degree of cross-reactivity is influenced by the structural similarity between the target analyte and the interfering substance, as well as the specific characteristics of the antibody used in the assay.[1]

Aspirin (acetylsalicylic acid) is rapidly metabolized in the body to salicylic acid. This active metabolite is then further processed into compounds like salicyluric acid and gentisic acid. The structural similarities among these metabolites and other drugs with a salicylic acid backbone are key determinants of their potential to cross-react in immunoassays designed to detect salicylates.

A Aspirin (Acetylsalicylic Acid) B Salicylic Acid (Active Metabolite) A->B Hydrolysis C Salicyluric Acid B->C Metabolism D Gentisic Acid B->D Metabolism

Metabolic pathway of Aspirin.

Comparative Cross-Reactivity Data

Different immunoassay formats exhibit varying specificity profiles due to the unique antibodies and reagents they employ. Below is a comparison of cross-reactivity data from a Fluorescent Polarization Immunoassay (FPIA) and a general Enzyme-Linked Immunosorbent Assay (ELISA) for salicylate (B1505791) detection.

Table 1: Cross-Reactivity in Salicylate Immunoassays

CompoundImmunoassay TypePercent Cross-Reactivity (%)Reference
5-Methylsalicylic acid FPIA1200%[2]
Diflunisal FPIA222%[2]
Salazosulfapyridin FPIA153%[2]
5-Aminosalicylic acid (5-ASA) FPIA122%[2]
Salicylic Acid FPIA100% (Reference Compound)[2]
Aspirin (Acetylsalicylic Acid) FPIAMinimal
Salicyluric Acid FPIAMinimal
Gentisic Acid FPIAMinimal
Closely Related Compounds ELISANegligible

Note: Percent cross-reactivity is typically calculated as (Concentration of target analyte / Concentration of cross-reactant that produces the same signal) x 100.

The data clearly indicates that for the specific FPIA studied, chemical substitution at the 5-position of the salicylic acid molecule significantly enhances cross-reactivity.[2] For instance, 5-Methylsalicylic acid showed a 12-fold higher reactivity than salicylic acid itself.[2] In contrast, the parent drug, aspirin, and its major metabolites showed minimal cross-reactivity in this assay. The ELISA kit, on the other hand, is reported to be highly specific for salicylic acid, with negligible cross-reactivity from similar compounds. This highlights the critical importance of validating each specific immunoassay for potential interferences.

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing experimental findings. Below are overviews of two common immunoassay formats used for the detection of small molecules like salicylates.

1. Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Competitive ELISAs are a common format for quantifying small molecules. The principle involves competition between the unlabeled analyte in the sample and a labeled version of the analyte for a limited number of antibody binding sites.

  • Plate Coating: Microtiter plate wells are coated with a capture antibody specific for the analyte (e.g., salicylic acid).

  • Competitive Binding: The sample containing the unknown amount of analyte is added to the wells, along with a fixed amount of enzyme-labeled analyte (e.g., salicylic acid-HRP conjugate). The sample analyte and the labeled analyte compete to bind to the capture antibodies.

  • Washing: The plate is washed to remove any unbound analyte and labeled analyte.

  • Substrate Addition: A substrate for the enzyme is added. The enzyme converts the substrate into a detectable signal (e.g., color change).

  • Detection: The signal is measured using a spectrophotometer. The intensity of the signal is inversely proportional to the concentration of the analyte in the original sample.

cluster_0 Competitive Binding Step cluster_1 Signal Generation A Sample Analyte (e.g., Salicylic Acid) C Capture Antibody (Coated on Plate) A->C B Labeled Analyte (e.g., Salicylic Acid-HRP) B->C D Bound Labeled Analyte C->D Washing removes unbound analytes F Detectable Signal (Colorimetric/Fluorometric) D->F Enzymatic Reaction E Substrate E->F

Workflow for a competitive immunoassay.

2. Fluorescent Polarization Immunoassay (FPIA)

FPIA is a homogeneous competitive immunoassay, meaning it does not require separation of bound and free components. It is based on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low light polarization. When bound by a larger antibody, its rotation slows, and the polarization of its fluorescence increases.

  • Reagent Mixture: The sample, a fluorescently labeled tracer (e.g., fluorescein-labeled salicylate), and a specific antibody are combined in a reaction cuvette.

  • Competitive Binding: The analyte from the sample and the fluorescent tracer compete for the antibody's binding sites.

  • Measurement: The mixture is excited with polarized light, and the polarization of the emitted fluorescence is measured.

  • Interpretation: A high concentration of analyte in the sample will result in less tracer being bound to the antibody, leading to lower fluorescence polarization. Conversely, a low analyte concentration will result in more bound tracer and higher polarization.

Conclusion and Recommendations

The potential for cross-reactivity of 5-acetylsalicylic acid and its metabolites in immunoassays is highly dependent on the specific assay format and the antibody employed.

  • Structural Similarity is Key: Compounds with modifications at the 5-position of the salicylic acid ring, such as 5-aminosalicylic acid, have shown significant cross-reactivity in certain FPIA assays.[2]

  • Assay-Specific Validation is Crucial: As demonstrated by the comparison between FPIA and ELISA, immunoassays can have vastly different specificity profiles. Researchers must meticulously validate their chosen assay for potential cross-reactivity with all relevant metabolites and structurally related compounds that may be present in their samples.

  • Consider Metabolites: When analyzing biological samples, it is important to consider the metabolic profile of the parent drug, as metabolites may be present at high concentrations and could potentially interfere with the assay.

  • Confirmation is Recommended: For critical applications, positive results from a screening immunoassay should be confirmed using a more specific method, such as liquid chromatography-mass spectrometry (LC-MS/MS), to rule out false positives due to cross-reactivity.

By carefully considering these factors, researchers can mitigate the risks associated with cross-reactivity and ensure the generation of accurate and reliable data in their studies.

References

A Comparative Guide to In Vitro Bioequivalence of 5-ASA Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro bioequivalence of different 5-aminosalicylic acid (5-ASA), or mesalamine, formulations. The data and protocols presented are compiled from various studies to support research and development in this area. The primary therapeutic action of 5-ASA is topical, on the inflamed mucosa of the gastrointestinal tract. Therefore, in vitro dissolution testing that simulates the pH progression of the gut is a critical tool for assessing and ensuring the bioequivalence of different mesalamine products.[1][2]

Quantitative Comparison of 5-ASA Dissolution Profiles

The following tables summarize the cumulative release of 5-ASA from various commercially available formulations under simulated gastrointestinal pH conditions. These studies are crucial for understanding how different delivery technologies perform in vitro, which can be indicative of their in vivo behavior.

Table 1: Dissolution of Various Mesalamine Formulations at pH 1.0, 6.4, and 7.2 [3]

Formulation% 5-ASA Released at pH 1.0 & 6.4 (after 3h)Time to Complete Release at pH 7.2
Mesalazine EC<1%1 hour
Mesalazine EC 500 PCH<1%1 hour
Mesalazin-Kohlpharma<1%2 hours
Mesalazin-Eurim<1%2 hours
Mesalazina-Faes<1%2 hours
Multimatrix mesalamine<1%7 hours

Table 2: Dissolution of Various Mesalamine Formulations at pH 1.0, 6.0, and 6.8 [4]

Formulation% 5-ASA Released at pH 1.0 (after 2h)Cumulative % 5-ASA Released at pH 6.0 (after 3h)Time to Complete Release at pH 6.8
APRISO®<1%36%3 hours
ASACOL® MR<1%<1%4 hours
ASACOL® HD<1%<1%2 hours
MEZAVANT XL®<1%<1%6-7 hours
PENTASA®48%56%>8 hours (92% release)
SALOFALK®<1%11%1 hour

Table 3: Cumulative Dissolution of 1g Mesalamine Sachet Formulations [5]

FormulationMean Cumulative Release at 2h (0.1 N HCl)Mean Cumulative Release at 3h (pH 6.8)Mean Cumulative Release at 24h (pH 7.2)
Vegaz-OD24%30%103%
Brand M24%22%82%
Brand R25%27%79%
Brand P24%31%104%

Table 4: Cumulative Dissolution of 2g Mesalamine Sachet Formulations [5]

FormulationMean Cumulative Release at 2h (0.1 N HCl)Mean Cumulative Release at 3h (pH 6.8)Mean Cumulative Release at 24h (pH 7.2)
Vegaz-OD25%28%102%
Brand M25%27%83%
Brand R---
Brand P---

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of 5-ASA formulations.

In Vitro Dissolution Testing

This test is designed to simulate the transit of the drug formulation through the varying pH environments of the gastrointestinal tract.

Apparatus:

  • USP Dissolution Apparatus II (Paddle Method)[3][6]

General Procedure:

  • The dissolution vessels are filled with a specified volume (typically 500-900 mL) of the first dissolution medium (e.g., 0.1 N HCl to simulate gastric fluid).[6][7]

  • The temperature of the dissolution medium is maintained at 37 ± 0.5 °C.[7]

  • The paddle rotation speed is set (e.g., 100 rpm).[7]

  • The 5-ASA formulation (tablet or sachet contents) is placed in each vessel.

  • The formulation is exposed to the first medium for a set period (e.g., 2 hours).[3]

  • Aliquots of the dissolution medium are collected at specified time points for analysis.

  • The dissolution medium is then changed to simulate the pH of the small intestine (e.g., pH 6.0, 6.4, or 6.8).[3][4] This can be done by either replacing the entire medium or by adding a buffer to adjust the pH.

  • The process is repeated for subsequent pH changes to simulate the colon (e.g., pH 7.2 or 7.5).[3][6]

  • The concentration of dissolved 5-ASA in the collected samples is determined using a suitable analytical method, typically High-Performance Liquid Chromatography (HPLC).

Example Multi-Stage Dissolution Protocol: [3]

  • Acid Stage: 2 hours in pH 1.0 medium.

  • Initial Buffer Stage: 1 hour in pH 6.4 medium.

  • Subsequent Buffer Stage: 8 hours in pH 7.2 medium.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for an in vitro bioequivalence study of 5-ASA formulations.

InVitro_Bioequivalence_Workflow A Formulation Selection (e.g., Test vs. Reference) B Dissolution Apparatus Setup (USP Apparatus II) A->B C Stage 1: Acidic Medium (e.g., pH 1.0 for 2h) B->C D Stage 2: Intermediate pH Medium (e.g., pH 6.4 for 1h) C->D F Sample Collection (at specified time intervals) C->F E Stage 3: Colonic pH Medium (e.g., pH 7.2 for 8h) D->E D->F E->F G 5-ASA Quantification (e.g., HPLC) F->G H Data Analysis (Dissolution Profile Comparison) G->H I Bioequivalence Assessment H->I

References

Unraveling the Cellular Fate: A Comparative Guide to the Cytotoxic Effects of 5-ASA and Sulfasalazine

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the cytotoxic and pro-apoptotic properties of 5-aminosalicylic acid (5-ASA) and sulfasalazine (B1682708) reveals distinct mechanisms of action with significant implications for their therapeutic applications. While both drugs are mainstays in the treatment of inflammatory bowel disease (IBD), their effects on cell viability and programmed cell death differ considerably, particularly concerning immune and cancer cells.

Sulfasalazine, a conjugate of 5-ASA and sulfapyridine, demonstrates potent pro-apoptotic activity, especially in T-lymphocytes. This effect is crucial to its efficacy in managing IBD by eliminating chronically activated immune cells.[1][2] In stark contrast, 5-ASA, the active therapeutic moiety of sulfasalazine in colitis, does not typically induce apoptosis in lymphocytes.[1][3] Instead, its therapeutic benefits are attributed to anti-inflammatory and potential chemopreventive pathways, including the inhibition of nuclear factor kappa B (NF-κB) and activation of peroxisome proliferator-activated receptor-γ (PPARγ).[4][5][6]

This guide provides a comprehensive comparison of the cytotoxic effects of 5-ASA and sulfasalazine, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular pathways.

Quantitative Analysis of Cytotoxicity

The cytotoxic profiles of 5-ASA and sulfasalazine have been evaluated across various cell lines, revealing different potencies and cell-type-specific responses.

DrugCell Line(s)Key FindingsReference
Sulfasalazine T-lymphocytes (human peripheral blood and lamina propria)Dose-dependent induction of apoptosis; maximal effect at 2.0 mM, reaching 78-83% apoptotic cells.[1]
Murine T-cell lineED50 for apoptosis induction after 24 hours was approximately 0.625 mM.[3]
Rat peritoneal cellsIC50 for inhibition of contractile leukotriene formation was 0.15 mM.[7]
5-Aminosalicylic Acid (5-ASA) T-lymphocytes (human peripheral blood and lamina propria)No pro-apoptotic effect observed at any concentration tested.[1]
Murine T-cell lineDid not induce apoptosis at doses up to 5.0 mM.[3]
Human colon cancer cell lines (HCT116, LoVo, HT29)Concentration-dependent reduction in proliferation (up to 20 mmol/L for 48 hours).[4]
Renal (MDCK, LLC-PK1, NRK) and Hepatic (HepG2) cell linesAcidic 5-ASA was most toxic to MDCK and LLC-PK1 cells.[8]
Rat peritoneal cellsIC50 for inhibition of contractile leukotriene formation was 2.3 mM.[7]

Experimental Protocols

The following methodologies are central to the assessment of cytotoxicity and apoptosis for 5-ASA and sulfasalazine.

Isolation and Culture of Lymphocytes

Peripheral blood lymphocytes (PBL) and lamina propria lymphocytes (LPL) are isolated from patient samples. PBLs are typically separated using Ficoll-Hypaque gradient centrifugation. LPLs are isolated from intestinal biopsies using methods involving EDTA and collagenase digestion to release the cells from the tissue matrix. The isolated lymphocytes are then cultured in appropriate media for subsequent experiments.[1][2]

Apoptosis Quantification by Flow Cytometry

A standard method for quantifying apoptosis is through flow cytometry using Annexin V and propidium (B1200493) iodide (PI) staining.

  • Cell Treatment: Lymphocytes are stimulated with various concentrations of sulfasalazine, 5-ASA, or control substances for 24 to 48 hours.

  • Staining: The treated cells are washed and then incubated with Annexin V-FITC (or another fluorochrome) and PI.

  • Analysis: Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis. Flow cytometric analysis allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cells.[1][2]

G cluster_workflow Experimental Workflow: Apoptosis Assay start Isolate Lymphocytes (PBL/LPL) treatment Treat cells with 5-ASA or Sulfasalazine start->treatment staining Stain with Annexin V and Propidium Iodide treatment->staining analysis Analyze by Flow Cytometry staining->analysis quantification Quantify Apoptotic vs. Viable Cells analysis->quantification

Experimental workflow for assessing drug-induced apoptosis.
Cell Viability and Proliferation Assays

The effect of 5-ASA on the proliferation of colon cancer cell lines can be assessed using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells (e.g., HCT116, LoVo, HT29) are seeded in 96-well plates.

  • Drug Incubation: Cells are treated with varying concentrations of 5-ASA for a specified period, such as 48 hours.

  • MTT Addition: MTT solution is added to each well and incubated. Mitochondrial dehydrogenases in viable cells cleave the yellow tetrazolium salt into purple formazan (B1609692) crystals.

  • Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength. The absorbance is directly proportional to the number of viable cells.[4]

Signaling Pathways in Cytotoxicity

The cytotoxic mechanisms of 5-ASA and sulfasalazine are mediated by distinct signaling pathways.

Sulfasalazine-Induced Apoptosis in T-Lymphocytes

Sulfasalazine induces apoptosis in T-lymphocytes through the mitochondrial pathway, independent of the Fas death receptor pathway. This involves the downregulation of anti-apoptotic proteins Bcl-2 and Bcl-xL, leading to mitochondrial dysfunction, and the subsequent activation of caspase-9 and caspase-3, which execute the apoptotic program.[1]

G cluster_pathway Sulfasalazine-Induced Apoptosis Pathway sulfasalazine Sulfasalazine bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) sulfasalazine->bcl2 Inhibits mitochondria Mitochondrial Pathway Activation sulfasalazine->mitochondria bcl2->mitochondria Inhibits caspase9 Caspase-9 Activation mitochondria->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Mitochondrial pathway of sulfasalazine-induced apoptosis.
5-ASA's Anti-proliferative and Chemopreventive Pathways

5-ASA's effects are not primarily cytotoxic but rather cytostatic and regulatory. It has been shown to inhibit the proliferation of colon cancer cells. One of the key mechanisms is the activation of PPARγ, which can modulate the expression of genes involved in cell growth and differentiation.[6] Additionally, 5-ASA can inhibit the pro-inflammatory NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes their survival and proliferation.[4][9]

G cluster_pathway 5-ASA Anti-proliferative Signaling asa 5-ASA pparg PPARγ Activation asa->pparg nfkb NF-κB Inhibition asa->nfkb proliferation Cell Proliferation pparg->proliferation Inhibits apoptosis Apoptosis pparg->apoptosis Promotes nfkb->proliferation Promotes

Key signaling pathways modulated by 5-ASA.

References

Spectroscopic comparison of 5-Acetylsalicylic acid and its precursors

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical development and organic chemistry, a thorough understanding of a molecule's structural evolution is paramount. This guide provides a detailed spectroscopic comparison of 5-Acetylsalicylic acid, a derivative of the widely known drug aspirin, and its chemical antecedents, salicylic (B10762653) acid and phenol (B47542). Through an objective analysis of Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, this document serves as a valuable resource for researchers, scientists, and professionals in drug development, offering clear experimental insights into the structural transformations at each synthetic step.

At a Glance: Key Spectroscopic Data

The following tables summarize the key spectroscopic features of phenol, salicylic acid, and this compound, providing a quantitative basis for their differentiation.

Table 1: Infrared (IR) Spectroscopy Data

CompoundO-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C-O Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)
Phenol3400-3300 (broad)-1260-1200~1600, ~1500
Salicylic Acid3300-2500 (very broad)~16801300-1200~1610, ~1580
This compound3300-2500 (very broad)~1750 (ester), ~1690 (acid)1300-1200, 1190-1150 (ester)~1605, ~1575

Table 2: ¹H NMR Spectroscopy Data (Chemical Shifts in ppm)

Compound-OH (Phenolic)-COOHAromatic Protons-COCH₃
Phenol4.5-7.5 (broad s)-6.7-7.2 (m)-
Salicylic Acid~11.0 (s)~13.0 (s)6.9-8.0 (m)-
This compound~10.5 (s)~13.0 (s)7.1-8.2 (m)~2.3 (s)

Table 3: ¹³C NMR Spectroscopy Data (Chemical Shifts in ppm)

CompoundC-OH (Phenolic)C=O (Carboxylic)Aromatic CarbonsC=O (Acetyl)-CH₃ (Acetyl)
Phenol~155-115-130--
Salicylic Acid~161~172117-136--
This compound~150~170122-135~170~21

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions
Phenol9466, 65
Salicylic Acid138120, 92
This compound180138, 120, 92, 43

The Synthetic Pathway: From Phenol to this compound

The synthesis of this compound from phenol is a two-step process. First, phenol is carboxylated to form salicylic acid, typically via the Kolbe-Schmitt reaction. Subsequently, salicylic acid is acetylated to yield this compound. This transformation involves the introduction of a carboxyl group and then an acetyl group onto the aromatic ring, changes that are readily tracked using the spectroscopic methods detailed below.

G Synthesis of this compound Phenol Phenol (C₆H₅OH) Salicylic_Acid Salicylic Acid (C₇H₆O₃) Phenol->Salicylic_Acid Kolbe-Schmitt Reaction (CO₂, high P & T) Acetylsalicylic_Acid This compound (C₉H₈O₄) Salicylic_Acid->Acetylsalicylic_Acid Acetylation (Acetic Anhydride)

Synthetic pathway from Phenol to this compound.

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following are generalized protocols for the acquisition of IR, NMR, and Mass Spectra for the analysis of these aromatic compounds.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

  • Sample Preparation: Solid samples (salicylic acid, this compound) are prepared as KBr pellets by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Liquid samples (phenol) can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: The spectrum is recorded over the mid-infrared range, typically from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber (cm⁻¹) is analyzed for the presence of characteristic absorption bands corresponding to specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

  • Sample Preparation: A small amount of the sample (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added to calibrate the chemical shift scale to 0 ppm.

  • Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, a sufficient number of scans are averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum and enhance the signal of carbon atoms.

  • Data Analysis: The chemical shifts (δ), integration (for ¹H NMR), and splitting patterns (multiplicity) of the signals are analyzed to deduce the structure of the molecule.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation, is used. Electron Ionization (EI) is a common ionization method for these types of molecules.

  • Sample Preparation: A dilute solution of the sample in a volatile organic solvent is prepared.

  • Data Acquisition: The sample is introduced into the ion source, where it is vaporized and ionized. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by the mass analyzer and detected.

  • Data Analysis: The mass spectrum is a plot of relative ion abundance versus m/z. The peak with the highest m/z value often corresponds to the molecular ion (M⁺), which gives the molecular weight of the compound. The fragmentation pattern provides valuable information about the structure of the molecule.

Spectroscopic Workflow

The process of characterizing these compounds spectroscopically follows a logical progression, starting with the confirmation of functional groups and culminating in the detailed elucidation of the molecular structure.

G Spectroscopic Characterization Workflow Start Sample IR IR Spectroscopy (Functional Group ID) Start->IR NMR NMR Spectroscopy (¹H & ¹³C) (Structural Elucidation) Start->NMR MS Mass Spectrometry (Molecular Weight & Fragmentation) Start->MS Structure Structure Confirmation IR->Structure NMR->Structure MS->Structure

A typical workflow for spectroscopic analysis.

By systematically applying these powerful analytical techniques, a comprehensive and unambiguous structural characterization of this compound and its precursors can be achieved, providing a solid foundation for further research and development.

A Preclinical Showdown: 5-Acetylsalicylic Acid Versus Traditional NSAIDs in Inflammatory Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the nuanced differences in the preclinical efficacy of anti-inflammatory agents is paramount. This guide provides a comparative analysis of 5-acetylsalicylic acid (5-ASA), the cornerstone of inflammatory bowel disease (IBD) treatment, against traditional non-steroidal anti-inflammatory drugs (NSAIDs) in various preclinical models. The data presented herein, supported by detailed experimental protocols and mechanistic pathway visualizations, aims to facilitate informed decisions in drug discovery and development.

This compound (5-ASA), also known as mesalazine, and conventional NSAIDs like ibuprofen (B1674241), diclofenac, and naproxen, all possess anti-inflammatory properties. However, their mechanisms of action and efficacy profiles in preclinical settings reveal significant distinctions. While traditional NSAIDs primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes, 5-ASA's therapeutic actions are largely considered to be COX-independent, involving pathways like the inhibition of nuclear factor-kappa B (NF-κB) and the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ).[1][2]

This guide delves into the comparative efficacy of these agents in preclinical models of intestinal inflammation and cancer, presenting quantitative data, experimental methodologies, and visual representations of the underlying molecular pathways.

Comparative Efficacy in Preclinical Colitis Models

The most relevant preclinical models for evaluating the efficacy of 5-ASA are the dextran (B179266) sulfate (B86663) sodium (DSS) and 2,4,6-trinitrobenzene sulfonic acid (TNBS) induced colitis models, which mimic different aspects of human IBD. While direct head-to-head studies with a broad range of NSAIDs are limited, the available data allows for an indirect comparison.

Table 1: Efficacy in DSS-Induced Colitis Models

DrugAnimal ModelKey Efficacy EndpointsReference
5-ASA (Mesalazine) MiceWeakly active or even worsened colitis at 100 mg/kg.[3]
MiceCombination with D-Glucosamine significantly lowered Disease Activity Score (p < 0.001) and colon/body weight ratio (p < 0.001).[4]
Ibuprofen MiceAttenuated weight loss and inhibited the increase in Rac1b expression at 1 mg/ml in drinking water.[5]
Diclofenac -Data in DSS-induced colitis models is not readily available in the reviewed literature.-
Naproxen -Data in DSS-induced colitis models is not readily available in the reviewed literature.-

Table 2: Efficacy in TNBS-Induced Colitis Models

DrugAnimal ModelKey Efficacy EndpointsReference
5-ASA (Mesalamine) RatsShowed recovery nearly close to the healthy group when administered as a suspension at 180 mg/kg.[2]
Ibuprofen RatsShowed best recovery (nearly close to healthy group) when administered as a targeted pellet at 18 mg/kg.[2]
Diclofenac -Data in TNBS-induced colitis models is not readily available in the reviewed literature.-
Naproxen -Data in TNBS-induced colitis models is not readily available in the reviewed literature.-

Efficacy in a Preclinical Cancer Model

In a preclinical model of intestinal neoplasia, the ApcMin mouse, the efficacy of 5-ASA was compared directly with the NSAIDs piroxicam (B610120) and sulindac.

Table 3: Efficacy in the ApcMin Mouse Model of Intestinal Neoplasia

DrugDosageReduction in Tumor NumberReduction in Tumor SizeReference
5-ASA 500 ppmNo significant effectNo significant effect
Piroxicam 200 ppmStatistically significant reduction (P < 0.01)Statistically significant reduction (P < 0.05)
Sulindac 160 ppmStatistically significant reduction (P < 0.01)Statistically significant reduction (P < 0.01)

Mechanistic Insights: Signaling Pathways

The differential efficacy of 5-ASA and traditional NSAIDs can be attributed to their distinct mechanisms of action.

5-ASA Signaling Pathways

5-ASA's anti-inflammatory effects are mediated through multiple pathways, most notably the inhibition of NF-κB and activation of PPAR-γ.

G cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Inflammatory_Stimuli->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Proinflammatory_Genes Pro-inflammatory Gene Expression NFkB->Proinflammatory_Genes activates Five_ASA 5-ASA Five_ASA->IKK inhibits

Figure 1: 5-ASA's Inhibition of the NF-κB Signaling Pathway.

G cluster_nucleus Nucleus Five_ASA 5-ASA PPARg PPAR-γ Five_ASA->PPARg activates PPARg_RXR PPAR-γ/RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR Nucleus Nucleus PPARg_RXR->Nucleus translocates to PPRE PPRE PPARg_RXR->PPRE binds to NFkB_Activity NF-κB Activity PPARg_RXR->NFkB_Activity inhibits Anti_inflammatory_Genes Anti-inflammatory Gene Expression PPRE->Anti_inflammatory_Genes activates

Figure 2: 5-ASA's Activation of the PPAR-γ Signaling Pathway.

NSAID Signaling Pathways

Traditional NSAIDs primarily inhibit COX enzymes, but some also demonstrate effects on NF-κB and PPAR-γ, although often through different mechanisms or with less potency than 5-ASA. For instance, ibuprofen has been shown to inhibit the NF-κB pathway.[6] Diclofenac has been reported to activate PPAR-γ.[2]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings.

DSS-Induced Colitis in Mice

This model is widely used to induce an acute or chronic colitis that resembles human ulcerative colitis.

  • Animal Model: Typically, C57BL/6 or BALB/c mice are used.

  • Induction: Dextran sulfate sodium (DSS) is administered in the drinking water at a concentration of 2-5% for 5-7 days.

  • Treatment: The test compound (e.g., 5-ASA, NSAID) or vehicle is administered daily, often by oral gavage, concurrently with or following DSS administration.

  • Monitoring: Animals are monitored daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).[4]

  • Endpoint Analysis: At the end of the study, animals are euthanized, and the colon is excised. Colon length and weight are measured. Tissue samples are collected for histological analysis, myeloperoxidase (MPO) assay to quantify neutrophil infiltration, and cytokine analysis.[4]

G Start Start of Study (Day 0) DSS_Admin DSS Administration in Drinking Water (Days 0-7) Start->DSS_Admin Treatment_Admin Daily Treatment (e.g., Oral Gavage) Start->Treatment_Admin Monitoring Daily Monitoring (Weight, DAI) DSS_Admin->Monitoring Treatment_Admin->Monitoring Endpoint Endpoint Analysis (e.g., Day 8) Monitoring->Endpoint Analysis Colon Excision - Length & Weight - Histology - MPO Assay - Cytokine Analysis Endpoint->Analysis

Figure 3: Experimental Workflow for DSS-Induced Colitis.

TNBS-Induced Colitis in Rodents

This model induces a transmural inflammation that shares some features with Crohn's disease.

  • Animal Model: Wistar or Sprague-Dawley rats, or specific mouse strains like BALB/c, are commonly used.[2][5]

  • Induction: A solution of 2,4,6-trinitrobenzene sulfonic acid (TNBS) in ethanol (B145695) is administered intrarectally.

  • Treatment: The test compound or vehicle is administered daily, typically starting 24 hours after TNBS instillation.

  • Monitoring: Animals are monitored for weight loss and other clinical signs of colitis.

  • Endpoint Analysis: After a set period (e.g., 7-14 days), animals are euthanized. The colon is removed and assessed for macroscopic damage (e.g., ulceration, thickening). Tissue samples are then processed for histology, MPO activity, and cytokine measurements.[5]

G Start Start of Study (Day 0) TNBS_Induction Intrarectal TNBS Administration Start->TNBS_Induction Treatment_Start Start Daily Treatment (Day 1) TNBS_Induction->Treatment_Start Monitoring Daily Monitoring (Weight, Clinical Signs) Treatment_Start->Monitoring Endpoint Endpoint Analysis (e.g., Day 8) Monitoring->Endpoint Analysis Colon Excision - Macroscopic Score - Histology - MPO Assay - Cytokine Analysis Endpoint->Analysis

Figure 4: Experimental Workflow for TNBS-Induced Colitis.

Conclusion

The preclinical data highlight a divergence in the efficacy profiles of 5-ASA and traditional NSAIDs. In models of IBD, where 5-ASA is a clinically established treatment, its efficacy can be variable in preclinical settings, and in some cases, less potent than certain NSAIDs like ibuprofen when delivered directly to the colon.[2][3] Conversely, in a preclinical model of intestinal cancer, traditional NSAIDs demonstrated significant tumor suppression, while 5-ASA was ineffective. This underscores the importance of selecting appropriate preclinical models and endpoints based on the therapeutic indication and the specific mechanism of action of the compound under investigation. The distinct signaling pathways engaged by 5-ASA, particularly its COX-independent mechanisms, likely contribute to its unique therapeutic niche and safety profile compared to traditional NSAIDs. Further head-to-head preclinical studies are warranted to fully elucidate the comparative efficacy and mechanisms of these important classes of anti-inflammatory drugs.

References

Safety Operating Guide

Proper Disposal of 5-Acetylsalicylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 5-Acetylsalicylic acid, a common laboratory chemical, is paramount for ensuring the safety of personnel and protecting the environment. This guide provides detailed, step-by-step procedures for the proper handling and disposal of this compound waste, in line with established laboratory safety protocols. Adherence to these guidelines is crucial for researchers, scientists, and drug development professionals.

Key Chemical and Safety Data

Proper disposal procedures are informed by the chemical and physical properties of a substance, as well as its inherent hazards. The following table summarizes key data for this compound.

PropertyValue
Synonyms O-Acetylsalicylic acid, 2-Acetoxybenzoic acid, Aspirin[1]
Molecular Formula C₉H₈O₄[1]
Molecular Weight 180.16 g/mol [1]
Appearance White crystalline solid[1]
pH 3.5 at 2.5 g/l at 20 °C (68 °F)[1][2]
Melting Point 134 - 136 °C (273 - 277 °F)[1]
Decomposition Temperature 140 °C (284 °F)[1]
Incompatibilities Strong oxidizing agents, Strong acids, Strong bases[1][3]
Hazards Harmful if swallowed, Causes skin and eye irritation[4]

Disposal Workflow

The proper disposal of this compound and associated waste requires a systematic approach to ensure safety and regulatory compliance. The following diagram illustrates the decision-making process and procedural flow for handling this chemical waste.

cluster_0 Waste Identification & Segregation cluster_1 Disposal Procedures cluster_2 Final Disposition start Generation of This compound Waste waste_type Determine Waste Type start->waste_type pure_chem pure_chem waste_type->pure_chem Unused/Expired Chemical contaminated_solid contaminated_solid waste_type->contaminated_solid Contaminated Labware/PPE empty_container empty_container waste_type->empty_container Empty Container pure_chem_proc Package in a sealed, labeled, compatible container. pure_chem->pure_chem_proc contaminated_solid_proc Double-bag in clear plastic bags. Label with contents. contaminated_solid->contaminated_solid_proc empty_container_proc Triple rinse with a suitable solvent. Collect rinsate as hazardous waste. empty_container->empty_container_proc collect_waste Store in designated hazardous waste accumulation area. pure_chem_proc->collect_waste contaminated_solid_proc->collect_waste defaced_container Deface or remove original label. empty_container_proc->defaced_container disposal_trash Dispose of container in regular trash. defaced_container->disposal_trash ehs_pickup Arrange for pickup by Environmental Health & Safety (EHS). collect_waste->ehs_pickup

Caption: Disposal workflow for this compound waste.

Experimental Protocols for Disposal

The following protocols provide detailed methodologies for the handling and disposal of different types of waste associated with this compound.

1. Disposal of Unused or Expired this compound (Solid)

This procedure should be followed for the disposal of the pure chemical that is no longer needed.

  • Step 1: Container Selection and Labeling

    • Select a container that is in good condition, free of leaks, and compatible with acidic solids. The original container is often the best choice.

    • If not using the original container, ensure the new container has a secure, screw-on cap.

    • Affix a "Hazardous Waste" label to the container.[5][6]

    • On the label, clearly write the full chemical name "this compound," the quantity of waste, the date of waste generation, the laboratory location (building and room number), and the principal investigator's name and contact information.[5] Do not use abbreviations or chemical formulas.[5]

  • Step 2: Packaging

    • Carefully transfer the solid this compound into the prepared waste container, avoiding the creation of dust.[1]

    • Ensure the container is not overfilled and can be securely sealed.

    • Wipe down the exterior of the container to remove any residual chemical contamination.

  • Step 3: Storage and Collection

    • Store the sealed waste container in a designated satellite accumulation area for hazardous waste.

    • Ensure the storage area is away from incompatible materials such as strong bases and oxidizing agents.[7]

    • Place the primary container within a secondary containment bin or tray to prevent the spread of material in case of a leak.[8]

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[5]

2. Disposal of Contaminated Solid Waste

This protocol applies to items such as personal protective equipment (PPE), absorbent paper, and other lab supplies contaminated with this compound.

  • Step 1: Segregation and Packaging

    • Segregate chemically contaminated solid waste from other laboratory trash.[8]

    • Place the contaminated items into a clear plastic bag. For added safety, double-bag the waste.[8] The clear bags allow for visual inspection by waste technicians.[8]

    • Seal each bag individually.[8]

  • Step 2: Labeling

    • Attach a "Hazardous Waste" tag to the outer bag.

    • List the contents of the bag, specifically noting "Debris contaminated with this compound."[8]

  • Step 3: Storage and Collection

    • Store the sealed bags in the designated hazardous waste accumulation area.

    • Arrange for collection by your institution's EHS department.

3. Disposal of Empty this compound Containers

Empty containers must be properly decontaminated before they can be disposed of as regular trash.

  • Step 1: Decontamination

    • Triple rinse the empty container with a suitable solvent, such as water or another appropriate solvent capable of removing the chemical residue.[6][7]

    • Each rinse should use a volume of solvent equal to about 5-10% of the container's volume.[9]

    • Collect all rinsate (the liquid from rinsing) and manage it as hazardous waste. The rinsate should be placed in a sealed, labeled container for disposal by EHS.[6][9]

  • Step 2: Container Preparation for Disposal

    • After triple rinsing, allow the container to air-dry completely in a well-ventilated area, such as a fume hood.[7]

    • Once dry, remove or completely deface the original chemical label to prevent misidentification.[7][9]

    • Remove the cap from the container.[9]

  • Step 3: Final Disposal

    • The clean, de-labeled, and uncapped container can now be disposed of in the regular laboratory trash or recycling receptacles, according to your institution's policies.[7]

It is imperative to consult your institution's specific waste management guidelines and your local regulations, as they may have additional requirements. When in doubt, always contact your Environmental Health and Safety department for guidance.[10]

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for 5-Acetylsalicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. When handling chemical compounds such as 5-Acetylsalicylic acid, a derivative of the common nonsteroidal anti-inflammatory drug aspirin, understanding and implementing the correct safety protocols is a critical component of experimental success and personal safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe handling of this compound in a laboratory setting.

Personal Protective Equipment (PPE) for this compound

The appropriate level of personal protective equipment is crucial to minimize exposure and ensure safety. The following tables summarize the recommended PPE for various scenarios involving the handling of this compound.

Table 1: PPE for Handling Solid this compound

Body PartPersonal Protective EquipmentSpecifications
Eyes/Face Safety glasses or gogglesMust comply with EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[1][2][3]
Hands Protective glovesNitrile or neoprene gloves are preferred; dispose of contaminated gloves after use.[1][4]
Respiratory Air-purifying respiratorA NIOSH-approved respirator may be necessary if ventilation is inadequate or for large-scale handling.[1][3]
Body Laboratory coat or long-sleeved clothingProvides a barrier against accidental skin contact.[1][3]

Table 2: PPE for Preparing Solutions and Handling Spills of this compound

Body PartPersonal Protective EquipmentSpecifications
Eyes/Face Chemical safety goggles and/or face shieldGoggles with indirect ventilation should be worn for splash protection. A face shield offers additional protection.[5]
Hands Chemical-resistant glovesPVC gloves offer good resistance to many acids. Ensure to check for degradation.[5]
Respiratory NIOSH-approved respiratorRecommended, especially for spills, to avoid inhalation of dust or aerosols.[1][3][6]
Body Chemical-resistant clothing or apronLong-sleeved clothing and a chemical-resistant apron should be worn.[1][3]
Feet Closed-toe shoesChemical-resistant safety boots may be necessary for large spills.[5]
Standard Operating Procedure for Handling this compound

Adherence to a standardized operational plan minimizes risks. The following step-by-step guide outlines the safe handling of this compound from receipt to disposal.

  • Receiving and Storage :

    • Upon receipt, inspect the container for any damage.

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][2]

    • Keep the container tightly closed.[1][2][3]

  • Handling and Preparation :

    • Work in a well-ventilated area, preferably in a chemical fume hood.[1]

    • Don the appropriate PPE as outlined in Table 1 or 2.

    • Avoid the formation of dust and aerosols.[6]

    • When weighing the solid, use a balance with a draft shield.

    • If preparing a solution, slowly add the this compound to the solvent to avoid splashing.

  • Hygiene Practices :

    • Wash hands thoroughly with soap and water after handling the chemical.[1][2]

    • Do not eat, drink, or smoke in the laboratory.[1][2]

    • Contaminated clothing should be removed and washed before reuse.[1][3]

Emergency Plan: Handling Spills

In the event of a spill, a prompt and informed response is critical to contain the situation and prevent exposure.

  • Evacuation and Notification :

    • Evacuate non-essential personnel from the immediate spill area.

    • Notify the laboratory supervisor or safety officer.

  • Assess the Spill :

    • For small spills of solid material, proceed with cleanup.

    • For large spills, or if you are unsure, contact the institution's environmental health and safety department.

  • Cleanup Procedure for Small Spills :

    • Ensure proper PPE is worn, as detailed in Table 2.

    • Gently sweep or vacuum the spilled solid material, avoiding dust generation.[1][2]

    • Place the collected material into a suitable, labeled container for disposal.[1][2]

    • Clean the spill area with a damp cloth or towel.

    • Place all contaminated cleaning materials into the waste container.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste :

    • Dispose of this compound waste in a designated and properly labeled hazardous waste container.[1][2][3]

    • Do not dispose of with household garbage or pour down the drain.[1]

    • Consult local, regional, and national hazardous waste regulations for complete and accurate classification and disposal.[1]

  • Contaminated PPE :

    • Contaminated gloves and other disposable PPE should be placed in the hazardous waste container.

    • Follow institutional guidelines for the disposal of contaminated lab coats.

Process Flow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_preparation Preparation & Handling cluster_emergency Emergency Protocol (Spill) cluster_disposal Disposal start Receipt & Storage ppe Don Appropriate PPE start->ppe handling Handling in Ventilated Area ppe->handling hygiene Post-Handling Hygiene handling->hygiene spill Spill Occurs handling->spill waste_collection Collect Chemical Waste hygiene->waste_collection evacuate Evacuate & Notify spill->evacuate assess Assess Spill evacuate->assess cleanup Cleanup Procedure assess->cleanup cleanup->waste_collection ppe_disposal Dispose of Contaminated PPE waste_collection->ppe_disposal final_disposal Final Disposal via Certified Vendor ppe_disposal->final_disposal

Caption: Workflow for handling and disposing of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Acetylsalicylic acid
Reactant of Route 2
5-Acetylsalicylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.